molecular formula C9H10BrN B1386029 4-bromo-2,3-dihydro-1H-inden-1-amine CAS No. 903557-28-8

4-bromo-2,3-dihydro-1H-inden-1-amine

Cat. No.: B1386029
CAS No.: 903557-28-8
M. Wt: 212.09 g/mol
InChI Key: MVGZSXVETDUUMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 1251922-71-0) is a valuable chemical intermediate in organic synthesis, particularly in the construction of complex molecules with potential biological or pharmacological significance . Its unique indane structure with a bromo substituent and an amine functional group makes it a versatile precursor for the preparation of heterocyclic compounds, which are essential scaffolds in drug discovery and development . Researchers utilize this compound as a key building block for the synthesis of pharmaceutical intermediates, ligands, and functional materials . In pharmaceutical research, it may serve as a starting point for the design of potential drug candidates targeting diverse therapeutic areas, including central nervous system disorders, oncology, or inflammation . The incorporation of the this compound moiety into molecular frameworks can significantly influence the bioactivity and medicinal properties of the resulting compounds, contributing to the exploration of new treatments . Furthermore, in both academic and industrial settings, this compound can be employed to construct diverse molecular libraries for high-throughput screening, facilitating the identification of novel lead compounds with desired biological effects . The compound has a molecular formula of C9H11BrClN and is typically supplied as a solid . This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-bromo-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGZSXVETDUUMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655705
Record name 4-Bromo-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903557-28-8
Record name 4-Bromo-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Synthesis and Application of 4-bromo-2,3-dihydro-1H-inden-1-amine: A Keystone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 903557-28-8

Abstract

This technical guide provides an in-depth analysis of 4-bromo-2,3-dihydro-1H-inden-1-amine, a pivotal chemical intermediate in contemporary pharmaceutical research and development. We will elucidate a robust synthetic pathway from commercially available precursors, detailing the critical chemical transformations and the rationale behind the selected methodologies. Furthermore, this guide will explore the strategic importance of this substituted aminoindan scaffold, with a particular focus on its application in the design and discovery of novel therapeutics targeting the central nervous system (CNS). This document is intended for researchers, medicinal chemists, and professionals in the field of drug development who are looking to leverage this versatile building block in their scientific endeavors.

Introduction: The Aminoindan Scaffold in Medicinal Chemistry

The 2,3-dihydro-1H-inden-1-amine, or aminoindan, core is a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure allows for the precise spatial orientation of pharmacophoric groups, making it an ideal template for designing ligands that can interact with high specificity and affinity to biological targets. A notable example of a successful drug molecule based on this scaffold is Rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease.[1] The strategic placement of a bromine atom at the 4-position of the aromatic ring, as in this compound, further enhances the synthetic utility of this building block. The bromo-substituent can serve as a versatile handle for a variety of cross-coupling reactions, enabling the exploration of a wide chemical space and the fine-tuning of a molecule's pharmacological properties.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of the key intermediate, 4-bromo-1-indanone. This is followed by a reductive amination to introduce the primary amine functionality.

Synthesis of 4-bromo-1-indanone

The most common and efficient route to 4-bromo-1-indanone is through an intramolecular Friedel-Crafts acylation of 3-(2-bromophenyl)propanoic acid.[2][3]

Reaction Scheme:

Caption: Synthesis of 4-bromo-1-indanone.

Detailed Protocol:

  • Acid Chloride Formation: 3-(2-bromophenyl)propanoic acid is reacted with an excess of thionyl chloride, often in a solvent like 1,2-dichloroethane, and heated to reflux.[2] This reaction converts the carboxylic acid to the more reactive acid chloride. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Intramolecular Friedel-Crafts Acylation: The crude 3-(2-bromophenyl)propanoyl chloride is then subjected to an intramolecular Friedel-Crafts acylation. This is typically achieved by adding the acid chloride to a suspension of a Lewis acid, such as aluminum chloride (AlCl₃), in a chlorinated solvent like dichloromethane at a controlled temperature.[2] The reaction is highly exothermic and requires careful temperature management to avoid side reactions.

  • Work-up and Purification: The reaction is quenched by carefully pouring the mixture into ice water. The product is then extracted with an organic solvent, washed, dried, and the solvent is removed under reduced pressure. The resulting crude 4-bromo-1-indanone can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Thionyl Chloride: Thionyl chloride is a preferred reagent for acid chloride formation as the byproducts (HCl and SO₂) are gaseous, which drives the reaction to completion and simplifies purification.

  • Aluminum Chloride: Aluminum chloride is a strong Lewis acid that effectively catalyzes the Friedel-Crafts acylation by activating the acid chloride towards electrophilic aromatic substitution.

  • Dichloromethane: Dichloromethane is a common solvent for Friedel-Crafts reactions as it is relatively unreactive and effectively dissolves the reactants and intermediates.

Reductive Amination of 4-bromo-1-indanone

The conversion of the ketone functionality in 4-bromo-1-indanone to a primary amine is achieved through reductive amination. This process involves the in-situ formation of an imine, which is then reduced to the amine.[4][5]

Reaction Scheme:

Caption: Reductive amination of 4-bromo-1-indanone.

Detailed Protocol:

  • Imine Formation: 4-bromo-1-indanone is dissolved in a suitable solvent, typically methanol. An excess of an ammonia source, such as ammonium acetate, is added. The mixture is stirred at room temperature to allow for the formation of the imine intermediate.

  • Reduction: A reducing agent is then added to the reaction mixture. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reagent for this transformation as it is selective for the reduction of imines in the presence of ketones.[4][6] The reaction is typically stirred at room temperature until the starting material is consumed, as monitored by techniques like thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The resulting crude this compound can be purified by column chromatography or by formation and recrystallization of a salt, such as the hydrochloride salt.

Causality Behind Experimental Choices:

  • Ammonium Acetate: Ammonium acetate serves as a convenient in-situ source of ammonia for imine formation. The mild acidity of the acetate salt can also help to catalyze the dehydration step in imine formation.

  • Sodium Cyanoborohydride: NaBH₃CN is a preferred reducing agent because it is less reactive than sodium borohydride (NaBH₄) and will not significantly reduce the starting ketone under neutral or slightly acidic conditions.[4][5] This selectivity is crucial for a successful one-pot reductive amination.

  • Methanol: Methanol is a good solvent for both the ketone and the polar reagents, facilitating a homogeneous reaction.

Applications in Drug Discovery

The this compound scaffold is a valuable starting point for the synthesis of a diverse range of biologically active molecules. The presence of both a primary amine and an aryl bromide allows for orthogonal chemical modifications.

Elaboration of the Amino Group

The primary amine can be readily elaborated through various reactions, including:

  • Alkylation: Introduction of alkyl groups to generate secondary or tertiary amines.

  • Acylation: Formation of amides with carboxylic acids or their derivatives.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

  • Reductive Amination: Reaction with other aldehydes or ketones to form more complex secondary or tertiary amines.

Modification of the Aryl Bromide

The 4-bromo substituent is a key feature for diversification of the scaffold through a variety of palladium-catalyzed cross-coupling reactions, such as:

  • Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds with aryl or vinyl groups.

  • Heck Coupling: Reaction with alkenes to introduce vinyl substituents.

  • Buchwald-Hartwig Amination: Reaction with amines to introduce new nitrogen-based functional groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to form carbon-carbon bonds with alkynyl groups.

A Case Study: The Aminoindan Scaffold in CNS Drug Discovery

The aminoindan scaffold has shown significant promise in the development of drugs targeting the central nervous system. As previously mentioned, Rasagiline is a successful drug for Parkinson's disease.[1] The core aminoindan structure is crucial for its interaction with the MAO-B enzyme.

Derivatives of 1-aminoindan have also been explored as modulators of dopamine and serotonin receptors, which are key targets in the treatment of a range of neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.[7][8][9][10][11][12][13] The ability to introduce a wide array of substituents at the 4-position of the aromatic ring via the bromo-substituent allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of properties such as potency, selectivity, and pharmacokinetic profile.

Physicochemical and Safety Data

PropertyValueSource
CAS Number 903557-28-8
Molecular Formula C₉H₁₀BrN
Molecular Weight 212.09 g/mol
Appearance Off-white to light yellow solidGeneric
Purity ≥97%

Safety and Handling:

This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a strategically important and versatile building block for drug discovery. Its synthesis from readily available starting materials is well-established, and its orthogonal functional handles—a primary amine and an aryl bromide—allow for extensive chemical elaboration. The proven success of the aminoindan scaffold in CNS-acting drugs, exemplified by Rasagiline, underscores the potential of this compound as a starting point for the development of novel therapeutics for a range of debilitating diseases. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable intermediate into their drug discovery programs.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2010, July 12). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. Retrieved January 19, 2026, from [Link]

  • Heterocycles. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved January 19, 2026, from [Link]

  • Science Madness. (2012, July 22). reductive amination using ammonium acetate/NaBH4. Retrieved January 19, 2026, from [Link]

  • ChemRxiv. (2024, April 30). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved January 19, 2026, from [Link]

  • Myers, A. (n.d.). Chem 115. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Role of serotonin receptor modulators in depression. Retrieved January 19, 2026, from [Link]

  • PurityChem. (n.d.). Understanding 4-Bromo-1-indanone: Properties and Chemical Synthesis Applications. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Natural Product-Inspired Dopamine Receptor Ligands. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
  • National Center for Biotechnology Information. (n.d.). Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2020, August 26). 21.6: Synthesis of Amines by Reductive Amination. Retrieved January 19, 2026, from [Link]

  • MDPI. (n.d.). SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Dopamine receptors – IUPHAR Review 13. Retrieved January 19, 2026, from [Link]

  • ACS Publications. (n.d.). Hydroxy-1-aminoindans and Derivatives: Preparation, Stability, and Reactivity. Retrieved January 19, 2026, from [Link]

  • PubMed. (n.d.). Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Serotonin Receptors - Basic Neurochemistry. Retrieved January 19, 2026, from [Link]

  • PubMed Central. (n.d.). Therapeutic Potential of Dopamine and Related Drugs as Anti-Inflammatories and Antioxidants in Neuronal and Non-Neuronal Pathologies. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). Prodrugs of 2,4-pyrimidinediamine compounds and their uses - Patent US-8211888-B2. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). US10633344B2 - Multiple-component solid phases containing at least one active pharmaceutical ingredient.
  • PubMed. (n.d.). Endogenous modulator of dopamine receptor(s). Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof.
  • PubMed. (n.d.). (1) modification of the structural skeleton of indolobenzazecine-type dopamine receptor antagonists. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). WO2023118092A1 - Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][2][4]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders. Retrieved January 19, 2026, from

Sources

An In-Depth Technical Guide to 4-bromo-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern drug discovery is characterized by the pursuit of novel molecular scaffolds that offer unique pharmacological profiles. Within this context, substituted indane derivatives have emerged as a privileged structural motif, appearing in a multitude of biologically active compounds. This guide focuses on a specific, yet highly significant, member of this class: 4-bromo-2,3-dihydro-1H-inden-1-amine. Its unique substitution pattern presents both opportunities and challenges in medicinal chemistry, making a thorough understanding of its properties and handling paramount for its effective utilization in research and development. This document serves as a comprehensive technical resource, consolidating critical data and methodologies to empower researchers in their quest for the next generation of therapeutics.

Molecular and Physicochemical Profile

A foundational understanding of a compound begins with its fundamental chemical and physical properties. These parameters govern its behavior in both chemical reactions and biological systems.

Key Identifiers and Molecular Weight

This compound is a primary amine derivative of a brominated indane core. Its precise identity is established by its CAS Registry Number and its molecular formula, which in turn dictates its molecular weight—a critical parameter for all quantitative experimental work.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 903557-28-8[1][2][3][4]
Molecular Formula C₉H₁₀BrN[2][3][4]
Molecular Weight 212.09 g/mol [2][3]
PubChem CID 43189451[1][3]

The hydrochloride salt form is also commonly encountered, with a corresponding increase in molecular weight due to the addition of hydrogen chloride (HCl).[5]

IdentifierValueSource
Compound Name This compound hydrochloride[5][6][7][8]
Molecular Formula C₉H₁₁BrClN[5]
Molecular Weight 248.55 g/mol [5]
Physicochemical Descriptors (Computational)

Computational models provide valuable predictions of a molecule's behavior, aiding in early-stage drug development assessments, such as predicting membrane permeability and oral bioavailability.

DescriptorPredicted ValueSignificanceSource
LogP 2.3951Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.[2]
Topological Polar Surface Area (TPSA) 26.02 ŲSuggests good potential for oral bioavailability and blood-brain barrier penetration.[2]
Hydrogen Bond Donors 1The primary amine group can donate a hydrogen bond, influencing interactions with biological targets.[2]
Hydrogen Bond Acceptors 1The nitrogen atom can accept a hydrogen bond.[2]
Rotatable Bonds 0The rigid indane scaffold limits conformational flexibility, which can be advantageous for target binding specificity.[2]

Synthesis and Characterization

The reliable synthesis and rigorous characterization of this compound are prerequisites for its use in any research application. The synthetic route often involves a multi-step process starting from a substituted indanone.

Generalized Synthetic Workflow

A common synthetic strategy involves the reductive amination of the corresponding ketone, 4-bromo-2,3-dihydro-1H-inden-1-one (also known as 4-bromo-1-indanone). This precursor itself is typically synthesized from commercially available starting materials.[9][10]

G cluster_0 Synthesis of Precursor cluster_1 Final Amine Synthesis Starting_Materials 2-Bromobenzyl bromide or related precursors Indanone_Formation Cyclization to form 4-Bromo-1-indanone (CAS: 15115-60-3) Starting_Materials->Indanone_Formation Multi-step reactions Ketone_Precursor 4-Bromo-1-indanone Indanone_Formation->Ketone_Precursor Reductive_Amination Reductive Amination (e.g., NaBH(OAc)₃, NH₄OAc) Ketone_Precursor->Reductive_Amination Final_Product 4-bromo-2,3-dihydro-1H- inden-1-amine Reductive_Amination->Final_Product

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Reductive Amination of 4-Bromo-1-indanone

This protocol outlines a representative procedure for the synthesis of the target compound from its ketone precursor.

Materials:

  • 4-Bromo-1-indanone

  • Ammonium acetate (NH₄OAc)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromo-1-indanone (1.0 eq) and anhydrous dichloromethane.

  • Addition of Reagents: Add ammonium acetate (10 eq) to the solution and stir the resulting suspension at room temperature for 30 minutes.

  • Reduction: Cool the mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Analytical Characterization

Structural confirmation and purity assessment are critical. Standard analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The proton NMR spectrum will show characteristic signals for the aromatic protons, the benzylic methine proton (CH-NH₂), and the aliphatic methylene protons of the five-membered ring.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[7] The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks in approximately a 1:1 ratio), providing definitive evidence for its incorporation.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the synthesized compound. A high-purity standard (often >97%) is required for biological assays.[2][3][5]

Applications in Research and Drug Discovery

This compound serves as a valuable building block and structural motif in medicinal chemistry.[6] Its utility stems from the combination of the rigid indane scaffold and the synthetically versatile amine and bromide functional groups.

  • Scaffold for Library Synthesis: The primary amine can be readily derivatized via acylation, alkylation, or sulfonylation to generate large libraries of compounds for high-throughput screening.

  • Fragment-Based Drug Discovery: The molecule itself can act as a fragment for screening against biological targets.

  • Precursor for Further Elaboration: The bromine atom can be used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further molecular complexity and explore the chemical space around the indane core.

Safety, Handling, and Storage

Proper handling and storage are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Hazard Identification

While a specific safety data sheet (SDS) for this compound should always be consulted, related brominated anilines and amines are classified with significant hazards.[11][12]

  • Potential Hazards:

    • Harmful if swallowed or inhaled.[11][12]

    • May cause skin and serious eye irritation.[13]

    • May cause respiratory irritation.[13]

    • Potential for organ damage through prolonged or repeated exposure.[11][12]

Handling and Personal Protective Equipment (PPE)

Workflow for Safe Handling:

G Consult_SDS Consult Safety Data Sheet (SDS) Work_Area Work in a well-ventilated area (Chemical Fume Hood) Consult_SDS->Work_Area Wear_PPE Wear appropriate PPE: - Safety glasses/goggles - Lab coat - Nitrile gloves Work_Area->Wear_PPE Handling_Actions Weighing and Transferring Wear_PPE->Handling_Actions Avoid_Contact Avoid inhalation of dust/vapors and contact with skin/eyes Handling_Actions->Avoid_Contact Post_Handling Wash hands thoroughly after handling Handling_Actions->Post_Handling

Caption: Recommended workflow for the safe handling of chemical reagents.

Storage and Stability
  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] A recommended storage temperature is 4°C.[2]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.

  • Light Sensitivity: Protect from light to prevent degradation.[2]

Conclusion

This compound is a compound of significant interest for chemical and pharmaceutical research. Its well-defined molecular structure, characterized by a molecular weight of 212.09 g/mol , and its versatile functional groups make it an important building block for the synthesis of novel chemical entities. This guide has provided a comprehensive overview of its core properties, a detailed synthetic protocol, and essential safety guidelines. By leveraging this technical information, researchers can confidently and safely incorporate this valuable molecule into their drug discovery and development programs, paving the way for future innovations.

References

  • ChemWhat. This compound CAS#: 903557-28-8. [Link]

  • PubChem. 4-bromo-2,3-dihydro-1H-inden-2-one. [Link]

  • ResearchGate. Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. [Link]

  • PubChem. This compound hydrochloride. [Link]

  • Cenmed Enterprises. (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine. [Link]

  • NIST WebBook. Benzenamine, 4-bromo-. [Link]

Sources

An In-Depth Technical Guide to 4-bromo-2,3-dihydro-1H-inden-1-amine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-bromo-2,3-dihydro-1H-inden-1-amine, a key research chemical with significant potential in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and medicinal chemistry fields, offering in-depth insights into its synthesis, chemical properties, and pharmacological context.

Introduction: The Significance of the Aminoindane Scaffold

The aminoindane structural motif is a cornerstone in medicinal chemistry, renowned for its presence in a variety of biologically active compounds.[1] Derivatives of 1-aminoindane, in particular, have demonstrated a range of pharmacological activities, most notably as neuroprotective and catecholamine-modulating agents.[1] The (R)-enantiomer of 1-aminoindane is an active metabolite of rasagiline, a potent monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[1] The rigid, bicyclic structure of the aminoindane core provides a valuable scaffold for designing ligands that can interact with specific biological targets with high affinity and selectivity.

The introduction of a bromine atom at the 4-position of the aromatic ring, as in this compound, offers a strategic advantage for further chemical modifications. The bromine substituent can serve as a handle for a variety of cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. This makes this compound a valuable intermediate for the exploration of new therapeutic agents, particularly in the realms of neurodegenerative diseases and oncology.[2][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its immediate precursor, 4-bromo-1-indanone, is presented below. It is important to note that while experimental data for the precursor is available, some properties of the final amine are predicted due to limited availability in published literature.

PropertyThis compound4-bromo-1-indanone
CAS Number 903557-28-8[5][6]15115-60-3[2]
Molecular Formula C₉H₁₀BrN[5]C₉H₇BrO[2][3]
Molecular Weight 212.09 g/mol [5]211.06 g/mol [2][3]
Appearance Not specified (likely a solid)White to off-white crystalline powder or light yellow solid[3]
Melting Point Not available95 - 99 °C[3]
Boiling Point Not available125 °C at 1.5 mmHg[3]
Solubility Predicted to be soluble in acidic aqueous solutions and polar organic solvents.Soluble in organic solvents.
Predicted XlogP 2.3951[5]Not available
Topological Polar Surface Area (TPSA) 26.02 Ų[5]Not available

Synthesis and Purification

The synthesis of this compound is a two-step process, commencing with the synthesis of the key intermediate, 4-bromo-1-indanone, followed by its conversion to the target amine via reductive amination.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 4-bromo-1-indanone cluster_1 Step 2: Reductive Amination A 3-(2-Bromophenyl)propanoic acid D 4-bromo-1-indanone A->D 1. SOCl₂ 2. AlCl₃ (Friedel-Crafts acylation) B Thionyl chloride (SOCl₂) B->D C Aluminum chloride (AlCl₃) C->D E 4-bromo-1-indanone H This compound E->H Reductive Amination F Ammonia (NH₃) or Ammonium Salt F->H G Reducing Agent (e.g., NaBH₃CN) G->H Reactivity_Diagram cluster_0 Reactions at the Amine Group cluster_1 Reactions at the Aryl Bromide A This compound B Amides A->B Acylation C Sulfonamides A->C Sulfonylation D Secondary/Tertiary Amines A->D Alkylation/Reductive Amination E Aryl/Heteroaryl Derivatives A->E Suzuki/Stille Coupling F Alkynyl Derivatives A->F Sonogashira Coupling G Cyano Derivatives A->G Cyanation

Sources

Introduction: The Strategic Importance of 4-bromo-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-bromo-2,3-dihydro-1H-inden-1-amine

This compound is a crucial molecular scaffold and building block in the landscape of modern drug discovery and development.[1] Its rigid bicyclic structure, combined with the synthetically versatile amine and bromide functional groups, makes it an attractive starting point for creating diverse libraries of compounds.[2][3] The indane core is a prevalent motif in numerous biologically active molecules, and the specific substitution pattern of this compound allows medicinal chemists to explore structure-activity relationships (SAR) systematically, particularly in the development of therapeutics targeting neurological disorders and oncology.[2] This guide provides a detailed exploration of the primary synthetic pathways to this valuable intermediate, focusing on the underlying chemical principles, practical experimental protocols, and strategic considerations for researchers in the field.

Retrosynthetic Overview: A Two-Stage Strategic Approach

The most logical and widely employed synthetic strategy for this compound begins with the construction of the corresponding ketone, 4-bromo-1-indanone. This key intermediate provides a robust platform for the subsequent introduction of the C1-amine functionality. The overall transformation can be dissected into two core stages:

  • Formation of the Indanone Core : Cyclization to form the 4-bromo-1-indanone skeleton.

  • Introduction of the Amine : Conversion of the C1-carbonyl group into the target primary amine.

G Target This compound Ketone 4-bromo-1-indanone Target->Ketone  Amination Strategy Acid 3-(2-bromophenyl)propanoic acid Ketone->Acid  Intramolecular  Friedel-Crafts Acylation

Figure 1. Retrosynthetic analysis of this compound.

Part 1: Synthesis of the Key Intermediate: 4-Bromo-1-indanone

The cornerstone of this synthesis is the efficient preparation of 4-bromo-1-indanone (CAS 15115-60-3).[2][4] The most prevalent method involves an intramolecular Friedel-Crafts acylation of a suitable precursor, typically 3-(2-bromophenyl)propanoic acid.[5][6]

Mechanism and Rationale

This reaction proceeds in two steps. First, the carboxylic acid is converted into a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). Second, a Lewis acid, most commonly aluminum chloride (AlCl₃), catalyzes the intramolecular electrophilic aromatic substitution.[5] The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion, which then attacks the electron-rich benzene ring at the ortho position to the alkyl chain, leading to cyclization and formation of the five-membered ring of the indanone system.

Experimental Protocol: Friedel-Crafts Cyclization

The following protocol is a representative procedure for the synthesis of 4-bromo-1-indanone.[5]

Step 1: Formation of 3-(2-bromophenyl)propanoyl chloride

  • Dissolve 3-(2-bromophenyl)propanoic acid (1.0 equiv) in a suitable solvent such as 1,2-dichloroethane.

  • Add thionyl chloride (2.5 equiv) to the solution.

  • Reflux the mixture for approximately 24 hours to ensure complete conversion to the acid chloride.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and solvent.

Step 2: Intramolecular Friedel-Crafts Acylation

  • Prepare a suspension of anhydrous aluminum chloride (1.65 equiv) in a dry, inert solvent like dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve the crude 3-(2-bromophenyl)propanoyl chloride from the previous step in dichloromethane.

  • Add the acid chloride solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 27°C using an ice bath.

  • Once the addition is complete, allow the reaction to stir at room temperature for approximately 3 hours.

  • Carefully quench the reaction by pouring it into a mixture of ice and water.

  • Perform an aqueous workup by extracting the mixture with dichloromethane. The combined organic layers are then washed sequentially with saturated brine and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The resulting solid can be further purified if necessary, often by recrystallization or vacuum drying, to afford 4-bromo-1-indanone as an off-white or orange-brown crystalline solid.[2][5]

Part 2: Conversion of Ketone to Amine

With the 4-bromo-1-indanone intermediate in hand, the final step is the introduction of the amine group at the C1 position. Two primary, highly effective pathways are commonly utilized: direct reductive amination and a two-step sequence involving oximation followed by reduction.

Pathway A: Direct Reductive Amination

Reductive amination is a powerful and efficient one-pot method for converting a carbonyl group directly into an amine.[7] The reaction involves the initial formation of an imine intermediate from the ketone and an ammonia source, which is then reduced in situ to the desired amine.[7][8]

Causality and Reagent Selection

The key to a successful one-pot reductive amination is the choice of a reducing agent that selectively reduces the imine intermediate over the starting ketone.[8] Reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose.[8][9] They are less reactive than sodium borohydride (NaBH₄) and will not significantly reduce the ketone under the weakly acidic conditions required for imine formation.[9] This selectivity allows the entire process to be carried out in a single reaction vessel, improving efficiency and yield.

G cluster_0 Reductive Amination Workflow A 4-bromo-1-indanone B Imine Intermediate A->B + NH₃ - H₂O C 4-bromo-1-aminoindane B->C [Reduction] (e.g., NaBH₃CN)

Figure 2. Workflow for direct reductive amination.

Experimental Protocol: One-Pot Reductive Amination
  • To a solution of 4-bromo-1-indanone (1.0 equiv) in a suitable solvent (e.g., methanol or ethanol), add an ammonia source such as ammonium acetate or a solution of ammonia in methanol.

  • Stir the mixture at room temperature to facilitate the formation of the imine intermediate. The reaction progress can be monitored by techniques like TLC or GC-MS.

  • Once imine formation is substantial, add the selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN), portion-wise while maintaining the temperature.

  • Continue stirring the reaction mixture at room temperature until the reduction is complete.

  • Quench the reaction carefully, typically with the addition of water or a dilute acid.

  • Perform a standard aqueous workup, including extraction with an organic solvent (e.g., ethyl acetate).

  • The organic layer is then dried, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography or by forming a hydrochloride salt to yield this compound.[1]

Pathway B: Oximation and Subsequent Reduction

An alternative, robust two-step approach involves first converting the ketone into an oxime, which is then reduced to the primary amine.[10] This method provides a clear separation of steps and can be advantageous if the direct amination proves challenging.

Step 1: Oximation

The ketone is reacted with hydroxylamine (NH₂OH), typically from hydroxylamine hydrochloride, to form the corresponding oxime.[11][12] The reaction is an equilibrium process, and the removal of water drives it toward the product.[7]

Experimental Protocol: Synthesis of 4-bromo-1-indanone oxime

  • Charge a reaction flask with 4-bromo-1-indanone (1.0 equiv), hydroxylamine hydrochloride (1.05-2.0 equiv), and a solvent such as pyridine or ethanol.[11][12]

  • Heat the mixture (e.g., to 50°C) and stir for a sufficient time to ensure complete conversion.[11]

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The residue is then worked up by partitioning between an organic solvent (e.g., ethyl acetate) and an aqueous solution (e.g., 1 M HCl) to remove any remaining base.[11]

  • The organic layer is washed, dried, and concentrated to yield the 4-bromo-1-indanone oxime, which may exist as a mixture of (E) and (Z) isomers.[11]

Step 2: Reduction of the Oxime

The C=N-OH bond of the oxime can be reduced to the desired amine using several methods, most notably catalytic hydrogenation.[10][13]

Mechanism and Catalyst Choice The choice of catalyst and conditions is critical for the selective reduction of the oxime to the primary amine.

  • Palladium on Carbon (Pd/C) : Often used under acidic conditions (e.g., in the presence of acetic acid and sulfuric acid), Pd/C is highly effective for reducing oximes to primary amines.[13][14]

  • Raney Nickel (Raney Ni) : This catalyst typically shows high activity under basic conditions for the same transformation.[13][15]

  • Platinum-based Catalysts (Pt/C, PtO₂) : Under certain acidic conditions, platinum catalysts may favor the formation of a hydroxylamine intermediate instead of the primary amine.[13][14]

The reaction generally proceeds via hydrogenolysis of the N-O bond to form an imine intermediate, which is then rapidly hydrogenated to the amine.[13]

G cluster_0 Oximation-Reduction Workflow A 4-bromo-1-indanone B 4-bromo-1-indanone oxime A->B + NH₂OH·HCl C 4-bromo-1-aminoindane B->C [Reduction] (e.g., H₂, Pd/C)

Figure 3. Workflow for the oximation and reduction pathway.

Experimental Protocol: Catalytic Hydrogenation of the Oxime

  • Dissolve the 4-bromo-1-indanone oxime in a suitable solvent (e.g., ethanol, acetic acid).

  • Add the hydrogenation catalyst (e.g., 10% Pd/C).

  • Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (pressure can range from atmospheric to several atmospheres).

  • Stir the reaction vigorously until hydrogen uptake ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Perform an appropriate aqueous workup and purification, as described in the reductive amination section, to isolate the final product.

Comparative Summary of Synthetic Pathways

FeaturePathway A: Direct Reductive AminationPathway B: Oximation & Reduction
Number of Steps One-potTwo distinct steps
Key Reagents Ammonia source, NaBH₃CN or NaBH(OAc)₃NH₂OH·HCl, H₂ gas, Pd/C or Raney Ni
Process Efficiency High atom economy, shorter reaction timeLonger overall process, requires isolation of intermediate
Safety/Handling Requires handling of cyanoborohydride reagentsRequires handling of hydrogen gas and pyrophoric catalysts (Raney Ni)
Versatility Excellent for direct conversionRobust, modular approach; allows for isolation and characterization of the oxime intermediate

Conclusion

The synthesis of this compound is a well-established process that hinges on the successful formation and subsequent amination of the 4-bromo-1-indanone intermediate. Both direct reductive amination and the oximation-reduction sequence represent viable and effective strategies. The choice between these pathways often depends on available laboratory equipment (e.g., hydrogenation apparatus), safety considerations regarding reagents, and the desired scale of the synthesis. For drug development professionals, a thorough understanding of these routes provides the flexibility to efficiently produce this critical intermediate for further elaboration into novel therapeutic agents.

References

  • Redina, E. A., Ivanova, I. I., Arkhipova, N. Y., & Kustov, L. M. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. Catalysts, 12(12), 1614. [Link]

  • Encyclopedia.pub. (2022). Heterogeneous Catalysis for Selective Hydrogenation of Oximes. [Link]

  • ResearchGate. (n.d.). Reaction pathway of 2-indanone oxime hydrogenation in neutral or basic conditions. [Link]

  • ResearchGate. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. [Link]

  • National Institutes of Health (NIH). (n.d.). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. [Link]

  • Google Patents. (n.d.). EP3553179A1 - Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod.
  • Autechaux. (n.d.). Understanding 4-Bromo-1-indanone: Properties and Chemical Synthesis Applications. [Link]

  • PubChem. (n.d.). 1-Indanone, 4-bromo-. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • ACS Publications. (n.d.). The Reduction of 2-Indanone Oxime to 2-Aminoindane. Methods and Mechanisms. [Link]

  • Heterocycles. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of 1-indanones with a broad range of biological activity. [Link]

  • National Institutes of Health (NIH). (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. [Link]

  • PubChemLite. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-Indanone oxime. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-(4-Bromophenyl)ethanone oxime (1). Retrieved from [Link]

  • Wikipedia. (n.d.). Oxime. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Presumed Mechanism of Action of 4-bromo-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 4-bromo-2,3-dihydro-1H-inden-1-amine, a compound of interest within the field of neuropharmacology. Based on a thorough evaluation of its structural analogs and the well-established pharmacology of the 2,3-dihydro-1H-inden-1-amine scaffold, this document posits that the primary mechanism of action of this compound is likely centered on the modulation of the monoaminergic system. Specifically, evidence strongly suggests a potential for inhibition of monoamine oxidase (MAO), particularly the MAO-B isoform, and possible interactions with monoamine transporters. This guide will delve into the foundational structure-activity relationships (SAR), propose a detailed molecular mechanism, and provide robust experimental protocols for the validation of these hypotheses.

Introduction: The Significance of the 2,3-dihydro-1H-inden-1-amine Scaffold

The 2,3-dihydro-1H-inden-1-amine core structure is a privileged scaffold in medicinal chemistry, most notably recognized in the anti-Parkinsonian drug rasagiline. This structural motif has been extensively explored for its ability to selectively inhibit monoamine oxidase B (MAO-B)[1][2]. Inhibition of MAO-B prevents the breakdown of dopamine in the brain, thereby increasing its synaptic availability, a key therapeutic strategy in the management of Parkinson's disease[3]. The versatility of this scaffold allows for various substitutions, which can significantly modulate its pharmacological profile.

The introduction of a bromine atom at the 4-position of the indane ring in this compound is a critical modification. Halogenation, particularly bromination, is a common strategy in drug design to enhance binding affinity, selectivity, and pharmacokinetic properties of a molecule[4]. The presence of bromine can influence electronic and lipophilic characteristics, potentially altering the compound's interaction with its biological targets.

Postulated Core Mechanism of Action: Monoamine Oxidase B Inhibition

Based on the foundational role of the 2,3-dihydro-1H-inden-1-amine structure in known MAO-B inhibitors, the principal hypothesized mechanism of action for this compound is the inhibition of MAO-B.

Monoamine oxidases (MAOs) are a family of mitochondrial enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like dopamine, serotonin, and norepinephrine[5]. There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity[5]. Selective MAO-B inhibition is a desirable therapeutic approach as it primarily affects dopamine metabolism with a lower risk of the "cheese effect" (a hypertensive crisis) associated with non-selective or MAO-A inhibitors[3].

The proposed inhibitory action of this compound on MAO-B is likely mediated by the binding of the indanamine moiety to the active site of the enzyme. The bromine substituent may enhance this interaction through several mechanisms:

  • Increased Lipophilicity: The bromine atom can increase the overall lipophilicity of the molecule, facilitating its passage across the blood-brain barrier and enhancing its interaction with the hydrophobic active site of MAO-B.

  • Altered Electronic Profile: The electron-withdrawing nature of bromine can influence the electron density of the aromatic ring, potentially affecting the binding affinity and orientation of the molecule within the active site.

  • Specific Halogen Bonding: In some cases, halogen atoms can form specific non-covalent interactions, known as halogen bonds, with electron-donating residues in the protein's active site, further stabilizing the enzyme-inhibitor complex.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Dopamine Dopamine Increased_Dopamine Increased Dopamine Availability MAO-B MAO-B DOPAC DOPAC This compound This compound

Secondary/Ancillary Mechanisms: Interaction with Monoamine Transporters

While MAO-B inhibition is the most probable primary mechanism, the structural similarity of this compound to other psychoactive compounds suggests potential interactions with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)[6]. Brominated analogs of methylphenidate, for instance, have demonstrated increased affinity for both DAT and NET[4].

These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating their signaling[7]. Inhibition of these transporters leads to an increase in the extracellular concentration of the respective neurotransmitters.

Therefore, it is plausible that this compound may also act as an inhibitor of one or more of these transporters. The bromine substitution could play a role in modulating the affinity and selectivity for these transporters.

Transporter_Inhibition_Workflow cluster_presynaptic_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft Monoamine_Transporter DAT, NET, or SERT This compound This compound This compound->Monoamine_Transporter Inhibition Neurotransmitter Dopamine, Norepinephrine, or Serotonin Neurotransmitter->Monoamine_Transporter Reuptake Postsynaptic_Receptor Postsynaptic Receptor Neurotransmitter->Postsynaptic_Receptor Binding & Signaling

Experimental Validation Protocols

To empirically determine the mechanism of action of this compound, a series of in vitro assays are required. The following protocols provide a framework for this experimental validation.

Monoamine Oxidase Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound against human MAO-A and MAO-B.

Methodology:

  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.

  • Substrates: A specific substrate for each enzyme isoform (e.g., kynuramine for both, or a more selective substrate panel).

  • Assay Principle: A fluorescence-based assay that measures the production of hydrogen peroxide, a byproduct of MAO activity.

  • Procedure: a. Prepare a series of dilutions of this compound. b. In a 96-well plate, add the enzyme, a suitable buffer, and the test compound dilutions. c. Initiate the reaction by adding the substrate. d. Incubate at 37°C for a specified time. e. Stop the reaction and measure the fluorescence generated from the reaction of hydrogen peroxide with a fluorescent probe. f. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.

  • Controls: Include a known selective MAO-A inhibitor (e.g., clorgyline) and a selective MAO-B inhibitor (e.g., selegiline) as positive controls.

Radioligand Binding Assays for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of this compound for DAT, NET, and SERT.

Methodology:

  • Receptor Source: Cell membranes prepared from cell lines stably expressing human DAT, NET, or SERT.

  • Radioligands: Specific high-affinity radioligands for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT).

  • Assay Principle: A competitive binding assay where the test compound competes with the radioligand for binding to the transporter.

  • Procedure: a. Prepare a series of dilutions of this compound. b. In a 96-well plate, incubate the cell membranes, a fixed concentration of the radioligand, and the test compound dilutions in a suitable binding buffer. c. After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters. d. Measure the radioactivity retained on the filters using liquid scintillation counting. e. Calculate the percent displacement of the radioligand by the test compound and determine the IC50 value. f. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

  • Controls: Use known potent and selective inhibitors for each transporter as positive controls (e.g., GBR 12909 for DAT, desipramine for NET, and fluoxetine for SERT).

Neurotransmitter Uptake Assays

Objective: To determine the functional inhibitory potency (IC50) of this compound on the uptake of dopamine, norepinephrine, and serotonin.

Methodology:

  • Cell Lines: Use cell lines stably expressing human DAT, NET, or SERT.

  • Substrates: Radiolabeled neurotransmitters ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • Assay Principle: A functional assay that measures the ability of the test compound to inhibit the transport of the radiolabeled neurotransmitter into the cells.

  • Procedure: a. Plate the cells in a 96-well plate and allow them to adhere. b. Pre-incubate the cells with a series of dilutions of this compound. c. Add the radiolabeled neurotransmitter and incubate for a short period at 37°C. d. Terminate the uptake by rapidly washing the cells with ice-cold buffer. e. Lyse the cells and measure the intracellular radioactivity using liquid scintillation counting. f. Calculate the percent inhibition of uptake for each concentration of the test compound and determine the IC50 value.

  • Controls: Include known uptake inhibitors for each transporter as positive controls.

Data Presentation and Interpretation

The quantitative data obtained from the aforementioned assays should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Hypothetical Inhibitory Activity of this compound

TargetAssayEndpointValue (nM)
MAO-AInhibitionIC50>10,000
MAO-BInhibitionIC5050
DATBindingKi500
DATUptakeIC50750
NETBindingKi1200
NETUptakeIC501500
SERTBindingKi>10,000
SERTUptakeIC50>10,000

Interpretation of the results will be crucial in defining the mechanism of action. A low IC50 value for MAO-B with significantly higher values for MAO-A and the monoamine transporters would confirm the hypothesis of a selective MAO-B inhibitor. Conversely, potent activity at one or more transporters would indicate a multi-target profile.

Conclusion

While direct experimental data on the mechanism of action of this compound is currently lacking in the public domain, a strong hypothesis can be formulated based on well-established structure-activity relationships. The 2,3-dihydro-1H-inden-1-amine scaffold strongly suggests activity as a monoamine oxidase inhibitor, with a likely preference for the MAO-B isoform. The 4-bromo substitution is anticipated to modulate the potency and selectivity of this interaction. Furthermore, the possibility of ancillary activity at monoamine transporters, particularly DAT and NET, cannot be excluded.

The experimental protocols detailed in this guide provide a clear and robust pathway for the definitive elucidation of the pharmacological profile of this compound. The results of these studies will be critical for guiding future research and development efforts involving this compound and its analogs.

References

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Eshleman, A. J., et al. (2018). Structure-activity relationships of bath salt components: substituted cathinones and benzofurans at biogenic amine transporters. Psychopharmacology, 235(11), 3249–3262.
  • Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current protocols in pharmacology, 75, 8.3.1–8.3.20.
  • Gatley, S. J., et al. (1996). Binding of bromine-substituted analogs of methylphenidate to monoamine transporters. Life sciences, 58(4), PL67–PL71.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Youdim, M. B., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. British journal of pharmacology, 147 Suppl 1(Suppl 1), S287–S296.
  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta pharmacologica Sinica, 27(5), 629–634.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Finberg, J. P., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in pharmacology, 7, 340.
  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from [Link]

  • Assay Genie. (n.d.). Monoamine Oxidase Inhibitor Screening Kit (BA0188). Retrieved from [Link]

  • Steinkellner, T., et al. (2018). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 81(1), e39.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. Molecular biology of G-protein-coupled receptors, 23-41.
  • bioRxiv. (2023).
  • Shih, J. C., Chen, K., & Ridd, M. J. (1999). Monoamine oxidase: from genes to behavior. Annual review of neuroscience, 22, 197–217.
  • PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine (C007B-452091). Retrieved from [Link]

  • Fernandez, H. H., & Chen, J. J. (2007). Monoamine oxidase-B inhibition in the treatment of Parkinson's disease. Pharmacotherapy, 27(12 Pt 2), 174S–185S.
  • Ramsay, R. R., et al. (2011). Methylene blue and serotonin toxicity: inhibition of monoamine oxidase A (MAO A) confirms a theoretical prediction. British journal of pharmacology, 163(1), 1–4.
  • Dehghani, H., et al. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83-87.
  • Mathew, B., et al. (2021). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 26(16), 4983.
  • J&K Scientific. (n.d.). This compound | 903557-28-8. Retrieved from [Link]

  • Szewczyk, B., et al. (2021). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Frontiers in pharmacology, 12, 661398.
  • Ramsay, R. R., & Albreht, A. (2018). Kinetics, mechanism, and inhibition of monoamine oxidase. Journal of neural transmission (Vienna, Austria : 1996), 125(11), 1629–1643.
  • Ramsay, R. R., & Tipton, K. F. (2018). Kinetics, mechanism, and inhibition of monoamine oxidase. Journal of neural transmission (Vienna, Austria : 1996), 125(11), 1629–1643.
  • BindingDB. (n.d.). PrimarySearch_ki. Retrieved from [Link]

  • Liu, S., et al. (2022). Molecular basis of human trace amine-associated receptor 1 activation. Nature structural & molecular biology, 29(12), 1187–1195.
  • Ramamoorthy, S., Shippenberg, T. S., & Jayanthi, L. D. (2011). Regulation of monoamine transporters: role of transporter phosphorylation. Pharmacology & therapeutics, 129(2), 220–238.
  • ChemWhat. (n.d.). This compound CAS#: 903557-28-8; ChemWhat Code: 1341122. Retrieved from [Link]

  • Wang, S., et al. (2021). Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters.

Sources

(S)-4-bromo-2,3-dihydro-1H-inden-1-amine vs (R)-enantiomer

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stereoisomers of 4-bromo-2,3-dihydro-1H-inden-1-amine

Abstract

Chirality is a fundamental principle in drug discovery and development, where the three-dimensional arrangement of atoms can dictate a molecule's biological activity, potency, and toxicity.[1] The enantiomers of a chiral compound, while possessing identical physical properties in an achiral environment, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides a comprehensive technical overview of the enantiomeric pair (S)- and (R)-4-bromo-2,3-dihydro-1H-inden-1-amine, critical chiral building blocks in medicinal chemistry.[2] We will explore the synthesis of the racemic mixture, strategies for chiral resolution, state-of-the-art analytical techniques for enantiomeric discrimination, and the underlying rationale for these methodologies. This document serves as a practical resource for researchers engaged in the synthesis, analysis, and application of these valuable intermediates.

Introduction: The Significance of the Chiral Indanamine Scaffold

The 2,3-dihydro-1H-inden-1-amine (indanamine) framework is a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure makes it an attractive template for designing ligands that target various biological systems, including biogenic amine transporters (dopamine, serotonin, and norepinephrine).[3] The introduction of a bromine atom at the 4-position provides a strategic handle for further synthetic elaboration through cross-coupling reactions, enabling the exploration of a wider chemical space.

The C1 position of the indanamine core is a stereocenter, giving rise to two non-superimposable mirror images: the (S)- and (R)-enantiomers. The distinct spatial orientation of the amine group in each enantiomer can lead to differential binding affinities with chiral biological targets such as proteins and enzymes. Consequently, the isolation and characterization of the individual stereoisomers are not merely an academic exercise but a regulatory and scientific necessity in the drug development pipeline.[1] This guide focuses on the practical aspects of managing the chirality of this compound.

Synthesis and Chiral Resolution Strategies

The generation of enantiomerically pure this compound typically begins with the synthesis of the racemic mixture, followed by a resolution step. While direct asymmetric synthesis is possible, resolution of the racemate remains a common and practical approach.

Synthesis of Racemic this compound

The most direct route involves a two-step sequence starting from the commercially available 3-(2-bromophenyl)propanoic acid.

  • Step 1: Intramolecular Friedel-Crafts Acylation. The synthesis commences with the cyclization of 3-(2-bromophenyl)propanoic acid to form the key intermediate, 4-bromo-1-indanone. This is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride using an agent like thionyl chloride (SOCl₂), followed by an intramolecular Friedel-Crafts acylation catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[4] This reaction is robust and generally provides the desired ketone in good yield.

  • Step 2: Reductive Amination. The resulting 4-bromo-1-indanone is converted to the racemic amine via reductive amination. This transformation involves the reaction of the ketone with an ammonia source (e.g., ammonium acetate or ammonia in methanol) to form an intermediate imine, which is then reduced in situ to the primary amine. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often the reagents of choice for this reduction. The latter is particularly favored in modern synthesis for its milder nature and tolerance of slightly acidic conditions, which can help drive imine formation without significantly reducing the starting ketone.

G cluster_reagents A 3-(2-Bromophenyl) propanoic acid B 4-Bromo-1-indanone A->B Friedel-Crafts Acylation C Racemic (R/S)-4-bromo-2,3- dihydro-1H-inden-1-amine B->C Reductive Amination reagent1 1. SOCl₂ 2. AlCl₃ reagent2 NH₄OAc, NaBH(OAc)₃

Caption: General workflow for the synthesis of racemic this compound.

Chiral Resolution via Diastereomeric Salt Formation

Classical resolution is a time-tested and scalable method for separating enantiomers.[5] It leverages the principle that while enantiomers have identical physical properties, diastereomers do not.

The process involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent). This reaction forms a mixture of two diastereomeric salts, which can then be separated by fractional crystallization based on their differing solubilities in a given solvent system.

Causality Behind Experimental Choices:

  • Choice of Resolving Agent: The selection of the chiral acid is critical. Commonly used agents for resolving amines include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphorsulfonic acid.[5] The choice is often empirical, and preliminary screening with several acids is recommended to find one that forms well-defined, crystalline salts with a significant solubility difference.

  • Choice of Solvent: The solvent system for crystallization must be carefully chosen. The ideal solvent will maximize the solubility difference between the two diastereomeric salts, allowing one to crystallize selectively while the other remains in the mother liquor.

Self-Validating Protocol Outline:

  • Salt Formation: Dissolve the racemic amine in a suitable solvent (e.g., methanol or ethanol). Add 0.5 equivalents of the chiral resolving agent (e.g., (R,R)-(+)-tartaric acid).

  • Fractional Crystallization: Allow the solution to cool slowly to induce crystallization. The less soluble diastereomeric salt will precipitate out.

  • Isolation and Purity Check: Isolate the crystals by filtration. The optical purity of the salt can be assessed at this stage by regenerating a small sample of the amine and analyzing it by chiral HPLC.

  • Recrystallization: If necessary, recrystallize the salt to enhance its diastereomeric purity until a constant specific rotation is achieved.

  • Regeneration of Enantiomer: Treat the purified diastereomeric salt with a base (e.g., NaOH or NaHCO₃) to neutralize the resolving agent and liberate the free amine. Extract the enantiomerically enriched amine with an organic solvent.

  • Isolation of the Other Enantiomer: The mother liquor from the initial crystallization is now enriched in the other diastereomer. This can be collected, and the corresponding enantiomer can be liberated by basification.

G Racemate Racemic (R/S)-Amine ResolvingAgent Add Chiral Acid (e.g., (+)-Tartaric Acid) SaltMix Mixture of Diastereomeric Salts (R-Amine • +Acid) (S-Amine • +Acid) ResolvingAgent->SaltMix Crystallization Fractional Crystallization SaltMix->Crystallization SolidSalt Less Soluble Salt Precipitates (e.g., S-Amine • +Acid) Crystallization->SolidSalt MotherLiquor Mother Liquor Enriched in More Soluble Salt (R-Amine • +Acid) Crystallization->MotherLiquor RegenS Basify & Extract SolidSalt->RegenS RegenR Basify & Extract MotherLiquor->RegenR S_Amine (S)-Enantiomer RegenS->S_Amine R_Amine (R)-Enantiomer RegenR->R_Amine

Caption: Workflow for classical resolution using a chiral resolving agent.

Analytical Methods for Enantiomeric Discrimination

Robust analytical methods are essential for determining the enantiomeric excess (e.e.) and confirming the absolute configuration of the separated amines.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for the analytical separation of enantiomers.[6] The technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Expertise in Method Development:

  • CSP Selection: For primary amines like 4-bromo-indanamine, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and Pirkle-type (π-acid/π-base) CSPs are highly effective.[7][8] Polysaccharide phases offer broad applicability, while Pirkle columns like the (R,R) Whelk-O1 are specifically designed for high π-π interaction potential, which is beneficial for aromatic compounds.

  • Mobile Phase Optimization: The choice of mobile phase is critical for achieving resolution.

    • Normal Phase: Typically consists of a nonpolar solvent like hexane or heptane with a polar modifier like ethanol or isopropanol.

    • Additives: For basic amines, small amounts of a basic additive (e.g., diethylamine, DEA) are often required to suppress tailing and improve peak shape by blocking active sites on the silica support. Conversely, an acidic additive like trifluoroacetic acid (TFA) can be used to protonate the amine, which can sometimes enhance the chiral recognition mechanism.[8]

Detailed Protocol: Chiral HPLC Analysis

This protocol is a self-validating system designed to ensure accurate determination of enantiomeric excess.

  • Column: (R,R) Whelk-O 1, 5 µm, 250 x 4.6 mm (based on success with similar structures[8]).

  • Mobile Phase: Prepare a mixture of Hexane:Ethanol:Diethylamine (90:10:0.1, v/v/v). Filter and degas.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve a small amount of the amine (~1 mg/mL) in the mobile phase.

  • System Suitability:

    • Inject a sample of the racemic mixture.

    • Confirm the elution of two distinct peaks.

    • Calculate the resolution (Rs) between the peaks. A value of Rs > 1.5 is required for baseline separation, ensuring reliable quantification.

  • Analysis: Inject the samples of the isolated (S)- and (R)-enantiomers.

  • Quantification: Determine the enantiomeric excess (% e.e.) using the peak areas: % e.e. = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

ParameterRecommended ConditionRationale
Stationary Phase (R,R) Whelk-O 1 or Chiralcel® OD-HProven efficacy for aromatic amines via π-π interactions and hydrogen bonding.
Mobile Phase Hexane/Ethanol (90/10)Standard normal phase conditions offering good selectivity.
Additive 0.1% Diethylamine (DEA)Improves peak shape and reduces tailing for basic analytes.[7]
Flow Rate 1.0 mL/minStandard analytical flow rate balances resolution and run time.
Temperature 25 °CProvides reproducible retention times; can be varied to optimize selectivity.
Detection UV at 220 nmThe aromatic rings provide strong chromophores for sensitive detection.

Table 1: Recommended starting parameters for chiral HPLC method development.

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Dissolve Amine in Mobile Phase Inject Inject Sample Sample->Inject Column Chiral Column Separation Inject->Column Detect UV Detector Column->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % e.e. and Rs Integrate->Calculate

Caption: Standard analytical workflow for enantiomeric excess determination by chiral HPLC.

Comparative Physicochemical Properties

Enantiomers share identical physicochemical properties in achiral environments. They cannot be distinguished by melting point, boiling point, solubility (in achiral solvents), or standard spectroscopic techniques like NMR or IR. Their defining difference lies in their interaction with plane-polarized light.

Property(S)-Enantiomer(R)-EnantiomerRacemic Mixture
CAS Number 1228570-71-5 (HCl salt)[9]1228556-71-5[10]903557-28-8[11]
Molecular Formula C₉H₁₀BrNC₉H₁₀BrNC₉H₁₀BrN
Molecular Weight 212.09 g/mol [11]212.09 g/mol [11]212.09 g/mol [11]
Melting Point Identical to (R)Identical to (S)May differ from pure enantiomers
Specific Rotation [α] [α] = -x°[α] = +x°
¹H, ¹³C NMR Identical to (R)Identical to (S)Identical to pure enantiomers
Solubility (achiral) Identical to (R)Identical to (S)Identical to pure enantiomers

Table 2: Comparison of properties for the enantiomers and racemate of this compound.

Applications in Research and Drug Development

The (S)- and (R)-enantiomers of this compound serve as high-value chiral building blocks.[12] Their primary utility lies in the synthesis of more complex molecules for drug discovery programs. The presence of both the stereodefined amine and the aryl bromide allows for orthogonal functionalization, making them versatile starting points for creating libraries of compounds.

  • Structure-Activity Relationship (SAR) Studies: By synthesizing and testing both enantiomers of a final drug candidate, researchers can elucidate the stereochemical requirements for target binding. This is a crucial step in lead optimization.

  • Probes for Biological Systems: The indanamine scaffold is known to interact with monoamine transporters.[3] The individual enantiomers can be used as pharmacological tools to probe the stereoselectivity of these transporter proteins.

  • Precursors to Patented Scaffolds: The stereochemistry of drug molecules is a key aspect of their intellectual property. Access to enantiomerically pure starting materials is essential for the unambiguous synthesis of novel chemical entities.

Conclusion

The stereoisomers of this compound represent more than just a chemical curiosity; they are enabling tools for the advancement of medicinal chemistry and drug development. A thorough understanding of the methods used to synthesize, separate, and analyze these enantiomers is paramount for any researcher in the field. The successful application of classical resolution techniques and modern chiral chromatography ensures that the distinct biological effects of each stereoisomer can be studied in isolation, a foundational principle of modern pharmacology. This guide has provided the theoretical basis and practical protocols to empower scientists to confidently work with these important chiral molecules.

References

  • ResearchGate. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. Available at: [Link]

  • PubMed. (2006). Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters. Available at: [Link]

  • Cenmed Enterprises. (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine. Available at: [Link]

  • PMC. 5-Amino-4-bromo-2,3-dihydro-1H-inden-1-one. Available at: [Link]

  • National Institutes of Health. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations. Available at: [Link]

  • National Institutes of Health. (2E)-2-(4-Bromobenzylidene)-2,3-dihydro-1H-inden-1-one. Available at: [Link]

  • TSI Journals. A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Available at: [Link]

  • The Royal Society of Chemistry. A Bifunctional Iminophosphorane Squaramide Catalyzed Enantioselective Synthesis of Hydroquinazolines via Intramolecular Aza-Michael Reaction to α,β-Unsaturated Esters. Available at: [Link]

  • PMC. Crystal structure of 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine. Available at: [Link]

  • PubChemLite. This compound hydrochloride. Available at: [Link]

  • Chemistry LibreTexts. (2023). Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]

  • PMC. (2017). The Significance of Chirality in Drug Design and Development. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Profile of 4-bromo-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Molecular Structure and Spectroscopic Correlation

The structural framework of 4-bromo-2,3-dihydro-1H-inden-1-amine, with the IUPAC name (1R)-4-bromo-2,3-dihydro-1H-inden-1-amine, provides the basis for interpreting its spectroscopic signatures. The numbering convention used throughout this guide is illustrated in the diagram below.

Caption: IUPAC numbering of this compound.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton environment within a molecule. The predicted chemical shifts for this compound are based on the known spectrum of indanamine and the anticipated electronic effects of the bromine substituent. The bromine atom, being an electronegative and ortho, para-directing deactivator, will influence the chemical shifts of the aromatic protons.[1]

Predicted ¹H NMR Chemical Shifts
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H1~4.2 - 4.4Triplet (t)~7-8Benzylic proton, deshielded by the adjacent amine and aromatic ring.
H2α~1.8 - 2.0Multiplet (m)Diastereotopic proton on the cyclopentyl ring.
H2β~2.4 - 2.6Multiplet (m)Diastereotopic proton on the cyclopentyl ring.
H3α~2.8 - 3.0Multiplet (m)Diastereotopic benzylic proton.
H3β~3.1 - 3.3Multiplet (m)Diastereotopic benzylic proton.
H5~7.2 - 7.3Doublet (d)~7-8Aromatic proton ortho to the bromine.
H6~7.0 - 7.1Triplet (t)~7-8Aromatic proton meta to the bromine.
H7~7.4 - 7.5Doublet (d)~7-8Aromatic proton para to the bromine.
NH₂~1.5 - 2.5Broad Singlet (br s)Chemical shift is concentration and solvent dependent.

Note: The exact chemical shifts and coupling patterns can be influenced by the solvent and the concentration of the sample.

Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Record the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm).[2]

¹H NMR Experimental Workflow A Sample Preparation B Instrument Setup A->B C Data Acquisition B->C D Data Processing C->D E Spectral Analysis D->E

Caption: A generalized workflow for acquiring and analyzing a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted chemical shifts are derived from the spectrum of indanamine and the known substituent effects of bromine on aromatic carbons. The bromine atom is expected to cause a downfield shift for the carbon it is attached to (C4) and influence the shifts of the other aromatic carbons.[3]

Predicted ¹³C NMR Chemical Shifts
CarbonPredicted Chemical Shift (δ, ppm)Notes
C1~58 - 62Benzylic carbon attached to the amine.
C2~30 - 34Aliphatic carbon in the five-membered ring.
C3~38 - 42Benzylic carbon.
C3a~142 - 145Quaternary aromatic carbon.
C4~120 - 124Aromatic carbon directly attached to bromine.
C5~128 - 132Aromatic carbon.
C6~125 - 129Aromatic carbon.
C7~127 - 131Aromatic carbon.
C7a~145 - 148Quaternary aromatic carbon.

Note: These are predicted values and may vary in an experimental setting.

Experimental Protocol for ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Record the spectrum on a ¹³C-equipped NMR spectrometer, typically at a frequency of 100 MHz for a 400 MHz proton instrument.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon. A sufficient number of scans is crucial due to the low natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the primary amine, the aromatic ring, and the C-Br bond.

Predicted IR Absorption Frequencies
Wavenumber (cm⁻¹)VibrationFunctional GroupIntensity
3400 - 3250N-H stretchPrimary Amine (R-NH₂)Medium (two bands)
3100 - 3000C-H stretchAromatic C-HMedium to Weak
2950 - 2850C-H stretchAliphatic C-HMedium
1650 - 1580N-H bendPrimary Amine (R-NH₂)Medium
1600 - 1450C=C stretchAromatic RingMedium to Weak
1250 - 1020C-N stretchAliphatic AmineMedium to Weak
~800C-H bendAromatic (out-of-plane)Strong
600 - 500C-Br stretchAryl BromideMedium to Strong

Reference for general IR absorption ranges.[4][5][6]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation. The presence of bromine is readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of one bromine atom, this will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity.

    • m/z for C₉H₁₀⁷⁹BrN⁺ ≈ 211

    • m/z for C₉H₁₀⁸¹BrN⁺ ≈ 213

  • Major Fragmentation Pathways:

    • α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a common fragmentation pathway for amines, leading to the formation of a stable iminium ion.[7]

    • Loss of HBr: Elimination of hydrogen bromide is another possible fragmentation.

    • Loss of the bromo-phenyl group: Cleavage of the bond between the five-membered ring and the aromatic ring.

Predicted Mass Spectrometry Fragmentation A Molecular Ion [M]⁺˙ m/z ≈ 211/213 B Loss of H [M-H]⁺ A->B C Loss of NH₃ [M-NH₃]⁺˙ A->C D α-Cleavage Loss of C₈H₈Br radical A->D

Caption: Potential fragmentation pathways for this compound in a mass spectrometer.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Interpret the resulting mass spectrum, identifying the molecular ion and major fragment ions.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented data, based on established spectroscopic principles and analysis of analogous compounds, offers a valuable resource for researchers in the fields of medicinal chemistry and drug development. Experimental verification of these predictions will be essential for the definitive structural elucidation of this compound.

References

  • Google. (n.d.). Current time in Pasuruan, ID.
  • Castañar, L., et al. (2017). 600 MHz 1H NMR spectra of (R/S)-1-aminoindan in CDCl3. ResearchGate. Retrieved from [Link]

  • The Royal Society of Chemistry. (2009). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-(-)-1-Aminoindan. PubChem. Retrieved from [Link]

  • JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (+-)-1-Aminoindan. PubChem. Retrieved from [Link]

  • venoMS. (n.d.). Fragmentation rules for acylpolyamines. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Scribd. (n.d.). IR Absorption Frequencies of Functional Groups. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of bromine substituent on optical properties of aryl compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PubMed Central. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000641). Retrieved from [Link]

  • University of Calgary. (n.d.). IR Chart. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Aminoindan. NIST WebBook. Retrieved from [Link]

  • Chemsrc. (2025). 1-Indanamine | CAS#:34698-41-4. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 4. Selected IR data: (A) IR spectra of 2-(ethylideneaminophe-. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]

  • ResearchGate. (n.d.). ( 1 H and 13 C) 1D NMR data of 1. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. Retrieved from [Link]

  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Clarifying the Configuration of Pandamine by an Extensive Spectroscopic Reinvestigation of the Authentic 1964 Sample. PubMed Central. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0260384). Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]

  • PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved from [Link]

  • YouTube. (2022). Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage || Cyclic & aromatic amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. PubMed Central. Retrieved from [Link]

Sources

The Strategic Role of 4-Bromo-2,3-dihydro-1H-inden-1-amine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical building blocks are paramount to the efficient synthesis of novel therapeutic agents. Among these, 4-bromo-2,3-dihydro-1H-inden-1-amine has emerged as a significant intermediate, particularly in the development of therapies for neurological disorders and oncology.[1] Its rigid, bicyclic indane framework, coupled with the strategically positioned amine and bromo functionalities, provides a unique three-dimensional architecture that is amenable to a wide array of chemical modifications. This guide offers an in-depth exploration of the synthesis, properties, and critical applications of this compound, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

The indane core is a recognized privileged scaffold in medicinal chemistry, appearing in a variety of biologically active molecules.[2] The presence of a bromine atom on the aromatic ring offers a versatile handle for a multitude of cross-coupling reactions, enabling the introduction of diverse molecular fragments. Simultaneously, the primary amine group serves as a key nucleophile and a point for constructing various pharmacophoric elements. This dual functionality makes this compound a highly sought-after starting material for the construction of compound libraries aimed at exploring structure-activity relationships (SAR).

Physicochemical Properties and Available Forms

This compound is typically available as a free base or as its hydrochloride salt. The choice between these forms often depends on the specific requirements of a subsequent synthetic step, such as solubility and stability.

PropertyValueReference
Molecular Formula C₉H₁₀BrN[3][4]
Molecular Weight 212.09 g/mol [3]
CAS Number 903557-28-8[3][4]
Appearance Varies (typically a solid)
Purity ≥97% (typical)[3]
Storage 4°C, protect from light[3]

The hydrochloride salt of the amine generally exhibits improved stability and solubility in protic solvents compared to the free base, which can be advantageous for certain reaction conditions and for long-term storage. The hydrochloride salt has a molecular formula of C₉H₁₁BrClN and a molecular weight of 248.55 g/mol .[5][6]

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most commonly achieved through a two-step sequence starting from 3-(2-bromophenyl)propanoic acid. This process involves an intramolecular Friedel-Crafts acylation to form the key intermediate, 4-bromo-1-indanone, followed by a reductive amination to yield the target amine.

Step 1: Synthesis of 4-Bromo-1-indanone

The cyclization of 3-(2-bromophenyl)propanoic acid to 4-bromo-1-indanone is a critical step that establishes the indanone core. This transformation is typically achieved via an intramolecular Friedel-Crafts acylation.

start 3-(2-Bromophenyl)propanoic acid intermediate 3-(2-Bromophenyl)propanoyl chloride start->intermediate Acyl Chloride Formation reagent1 Thionyl Chloride (SOCl₂) product 4-Bromo-1-indanone intermediate->product Intramolecular Friedel-Crafts Acylation reagent2 Aluminum Chloride (AlCl₃)

Caption: Synthesis of 4-bromo-1-indanone from 3-(2-bromophenyl)propanoic acid.

  • Acyl Chloride Formation: Dissolve 3-(2-bromophenyl)propanoic acid in a suitable solvent such as 1,2-dichloroethane. Add thionyl chloride (SOCl₂) in excess and reflux the mixture. The thionyl chloride converts the carboxylic acid to the more reactive acyl chloride.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC/MS) until the starting material is consumed.

  • Removal of Excess Reagent: After completion, cool the reaction to room temperature and concentrate it under reduced pressure to remove excess thionyl chloride.

  • Friedel-Crafts Acylation: Dissolve the resulting crude 3-(2-bromophenyl)propanoyl chloride in a dry, non-polar solvent like dichloromethane. Add this solution dropwise to a stirred suspension of a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), in dichloromethane, while maintaining a low temperature to control the exothermic reaction.

  • Reaction and Quenching: Stir the reaction mixture at room temperature. Upon completion, carefully quench the reaction by pouring it into ice water to decompose the aluminum chloride complex.

  • Extraction and Purification: Extract the aqueous mixture with dichloromethane. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield 4-bromo-1-indanone as a solid.

Step 2: Reductive Amination of 4-Bromo-1-indanone

The conversion of the ketone functionality in 4-bromo-1-indanone to the primary amine in the target molecule is achieved through reductive amination. This is a versatile and widely used method for amine synthesis.[7][8] The reaction proceeds via the in-situ formation of an imine intermediate from the ketone and an ammonia source, which is then reduced to the amine.

start 4-Bromo-1-indanone intermediate Imine Intermediate start->intermediate Imine Formation reagent1 Ammonia Source (e.g., Ammonium Formate) product This compound intermediate->product Reduction reagent2 Reducing Agent (e.g., Sodium Cyanoborohydride)

Caption: Reductive amination of 4-bromo-1-indanone to the target amine.

  • Reaction Setup: In a round-bottom flask, dissolve 4-bromo-1-indanone in a suitable solvent, typically a protic solvent like methanol or ethanol.

  • Ammonia Source: Add an ammonia source. Ammonium formate is a common choice as it can also act as a mild acid catalyst to promote imine formation.

  • Imine Formation: Stir the mixture at room temperature to allow for the formation of the imine intermediate. The progress of this step can be monitored by TLC.

  • Reduction: Once the imine formation is deemed sufficient, add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a preferred reagent for reductive aminations as it is selective for the reduction of the iminium ion over the starting ketone.[9][10][11] Sodium triacetoxyborohydride is another effective alternative.[9]

  • Reaction Completion and Work-up: Continue stirring the reaction until the imine is fully reduced. The reaction is then quenched, typically with water or a dilute acid.

  • Extraction and Purification: The product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated. The crude this compound can be purified by column chromatography or by forming the hydrochloride salt and recrystallizing it.

Characterization of this compound

Thorough characterization of the synthesized compound is essential to confirm its identity and purity. While specific spectral data for this compound is not available in the provided search results, the following are the expected analytical techniques and general features.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the benzylic proton at the 1-position (which would be a multiplet), and the aliphatic protons of the five-membered ring.

    • ¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons (with the carbon attached to the bromine showing a characteristic chemical shift), the benzylic carbon bearing the amine group, and the two aliphatic carbons.

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The presence of bromine would be evident from the characteristic isotopic pattern (approximately 1:1 ratio of M and M+2 peaks).

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

Applications in Drug Development: A Gateway to Novel Therapeutics

This compound serves as a crucial building block in the synthesis of a variety of pharmacologically active compounds, particularly those targeting the central nervous system. Its rigid structure and functional handles allow medicinal chemists to systematically modify the molecule to optimize its interaction with biological targets.

Dopamine and Serotonin Receptor Modulators

The indanamine scaffold is a key feature in many ligands for dopamine and serotonin receptors, which are implicated in a range of neurological and psychiatric disorders.[12][13][14]

  • Dopamine Receptor Ligands: The dopamine system is a critical target for drugs treating conditions such as Parkinson's disease, schizophrenia, and addiction.[15][16] The structural features of this compound can be elaborated to generate novel dopamine receptor agonists or antagonists with improved selectivity and pharmacokinetic profiles.

  • Serotonin Receptor Modulators: Serotonin receptors are involved in the regulation of mood, anxiety, and cognition.[17] The amine functionality of the title compound can be derivatized to introduce pharmacophores known to interact with various serotonin receptor subtypes, leading to the development of new antidepressants, anxiolytics, and antipsychotics.[14]

Enzyme Inhibitors

The indane nucleus can also be incorporated into the design of enzyme inhibitors for various therapeutic areas. For instance, derivatives of similar indanone precursors are being explored as kinase inhibitors in oncology.[18] The bromo-substituent on this compound provides a convenient point for diversification to target the specific binding pockets of various enzymes.

Conclusion and Future Perspectives

This compound stands out as a valuable and versatile building block in the arsenal of medicinal chemists. Its straightforward synthesis from readily available starting materials, combined with its inherent structural features, makes it an attractive scaffold for the development of novel drug candidates. The ability to functionalize both the aromatic ring and the amine group allows for extensive exploration of chemical space, facilitating the optimization of potency, selectivity, and pharmacokinetic properties. As our understanding of the molecular basis of diseases continues to grow, the strategic application of such privileged scaffolds will undoubtedly play a pivotal role in the discovery of next-generation therapeutics. Further research into the development of stereoselective syntheses of this amine will undoubtedly expand its utility in creating chiral drugs with improved efficacy and reduced side effects.

References

Sources

An In-depth Technical Guide to the Discovery and History of Bromo-Indanamine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological evolution of bromo-indanamine compounds. Primarily targeting researchers, medicinal chemists, and drug development professionals, this document traces the scientific lineage of these rigid phenethylamine analogs, from foundational work on 2-aminoindane to the nuanced structure-activity relationships (SAR) introduced by bromine substitution. We will explore the pivotal research, particularly from the laboratory of David E. Nichols, which defined these molecules as valuable probes for monoamine transporters. Detailed synthetic protocols, comparative pharmacological data, and mechanistic insights are presented to offer a complete picture of this significant chemical class.

Introduction: The Rationale for Rigid Analogs and Halogenation

The 2-aminoindane scaffold represents a conformationally restricted analog of phenethylamine, the parent structure of numerous psychoactive compounds and neurotransmitters. By incorporating the ethylamine side chain into a five-membered ring fused to the phenyl group, the molecule's rotational freedom is significantly reduced. This structural rigidity provides a powerful tool for medicinal chemists, as it allows for a more precise probing of receptor and transporter binding pockets, helping to elucidate the specific conformations required for biological activity.

The introduction of a halogen atom, such as bromine, onto the aromatic ring further refines the molecule's properties. Halogenation can profoundly influence a ligand's pharmacodynamic and pharmacokinetic profile by:

  • Modulating Electronic Properties: The electron-withdrawing nature of bromine can alter the aromatic system's electron density, affecting interactions with biological targets.

  • Increasing Lipophilicity: This can enhance membrane permeability and blood-brain barrier penetration.

  • Introducing Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a specific, non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's binding site, potentially increasing affinity and selectivity.[1]

  • Altering Metabolism: Halogen substitution can block sites of metabolic oxidation, prolonging the compound's duration of action.

This guide focuses specifically on bromo-indanamines, a subclass that has proven instrumental in understanding the structure-activity relationships of monoamine releasing agents and reuptake inhibitors.

Foundational Discoveries and Key Researchers

The exploration of substituted 2-aminoindanes as monoaminergic ligands is deeply rooted in the broader investigation of phenethylamine analogs. A pivotal figure in this field is pharmacologist and medicinal chemist Dr. David E. Nichols of Purdue University.[2] His laboratory has systematically studied how molecular structure affects biological activity, with a strong focus on serotonergic and dopaminergic systems.[3] Nichols' work on rigid analogs, including the aminoindanes, was a logical extension of research into classic psychedelics and MDMA (3,4-methylenedioxymethamphetamine).[2][4] His team synthesized and pharmacologically characterized numerous 2-aminoindane derivatives to dissect the structural requirements for interaction with the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.[5] This research led to the development of compounds like MDAI (5,6-methylenedioxy-2-aminoindane) and 5-IAI (5-iodo-2-aminoindane), which are closely related to the bromo-analogs discussed herein.[5][6] These efforts established the 2-aminoindane skeleton as a versatile template for creating selective monoamine releasing agents.[5]

Synthesis of Bromo-Indanamine Scaffolds

The synthesis of bromo-indanamines typically starts from a commercially available or readily prepared bromo-indanone. The specific isomer (e.g., 5-bromo-1-indanone or 6-bromo-1-indanone) dictates the final position of the bromine atom on the product.

General Synthetic Pathway: From Ketone to Amine

A common and reliable route involves the conversion of the indanone to an oxime, followed by reduction to the corresponding amine. This two-step process is a staple of medicinal chemistry due to its efficiency and applicability to a wide range of substrates.

  • Step 1: Oximation of 5-Bromo-2-Indanone.

    • To a solution of 5-bromo-2-indanone (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2.5 equivalents).

    • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

    • Add water to precipitate the crude 5-bromo-2-indanone oxime.

    • Filter the solid, wash with cold water, and dry under vacuum. The product can often be used in the next step without further purification. Causality: Sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt, which then reacts with the ketone to form the oxime. Ethanol is a suitable solvent that dissolves the reactants and facilitates the reaction at reflux temperature.

  • Step 2: Reduction of 5-Bromo-2-Indanone Oxime.

    • In a high-pressure hydrogenation vessel, suspend the 5-bromo-2-indanone oxime (1 equivalent) in a solvent such as methanol or ethanol.

    • Add a catalytic amount of a hydrogenation catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel.

    • Pressurize the vessel with hydrogen gas (H₂) to 50-100 psi.

    • Heat and stir the reaction mixture for 6-12 hours.

    • After cooling and carefully venting the vessel, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent from the filtrate to yield the crude 5-bromo-2-aminoindane.

    • The product can be further purified by conversion to its hydrochloride salt by dissolving the freebase in a suitable solvent (e.g., diethyl ether) and adding a solution of HCl in the same solvent, followed by filtration. Causality: Catalytic hydrogenation is a robust method for reducing oximes to primary amines. The catalyst provides a surface for the reaction between the oxime and hydrogen gas, leading to the cleavage of the N-O bond and saturation to form the amine. A similar approach starting from 5-bromo-1-indanone can be used to synthesize 5-bromo-1-aminoindane.[7]

G Start Bromo-Indanone (e.g., 5-Bromo-2-Indanone) Step1 Step 1: Oximation Reagents: NH2OH·HCl, NaOAc Solvent: Ethanol, Reflux Start->Step1 Intermediate Bromo-Indanone Oxime Step1->Intermediate Step2 Step 2: Reduction Reagents: H₂, Catalyst (e.g., Pd/C) Solvent: Methanol Intermediate->Step2 Product Bromo-Aminoindane (e.g., 5-Bromo-2-Aminoindane) Step2->Product

Pharmacological Profile and Structure-Activity Relationships (SAR)

The true value of bromo-indanamines lies in their interaction with monoamine transporters. The parent compound, 2-aminoindane (2-AI), is primarily a catecholamine-selective releasing agent, with potent effects at NET and DAT but negligible action at SERT.[8] Ring substitution dramatically alters this profile.

The position of the bromine atom is critical. While specific data for bromo-indanamines is less prevalent in the core literature than for their iodo- or methylenedioxy- counterparts, SAR trends from related halogenated compounds provide a strong predictive framework.[1][9]

  • 5-Position Substitution: Substitution at the 5-position of the indane ring generally confers selectivity towards the serotonin transporter (SERT). For example, 5-iodo-2-aminoindane (5-IAI) is a preferential inhibitor of SERT and a serotonin releaser.[6] It is highly probable that 5-bromo-2-aminoindane (5-BAI) shares this characteristic, acting as a potent serotonin releasing agent (SRA) with less activity at DAT and NET. This makes it a valuable tool for studying serotonin-mediated behaviors and neurochemistry.

  • 6-Position Substitution: Less is known about substitution at the 6-position. However, based on related compounds like 5-methoxy-6-methyl-2-aminoindane (MMAI), it is likely that 6-bromo-2-aminoindane (6-BAI) would also display significant serotonergic activity.[8][10] The interplay between the electronic effects of the bromine and the steric bulk at this position would determine the precise selectivity profile.

Mechanism of Action: Releasers vs. Reuptake Inhibitors

Bromo-indanamines, like their parent compounds, are expected to act as substrate-type releasers.[8] This mechanism is distinct from that of reuptake inhibitors like SSRIs.

  • Binding: The compound binds to the monoamine transporter (e.g., SERT).

  • Translocation: The transporter recognizes the compound as a substrate and translocates it into the presynaptic neuron.

  • Transporter Reversal: This influx disrupts the normal electrochemical gradient, inducing a conformational change in the transporter, causing it to reverse its direction of transport.

  • Efflux: The reversed transporter releases neurotransmitters (e.g., serotonin) from the cytoplasm into the synaptic cleft, leading to a rapid and significant increase in synaptic neurotransmitter levels.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft Vesicle Vesicles (Neurotransmitter Storage) Transporter Monoamine Transporter (e.g., SERT) Cytoplasm Cytoplasmic Neurotransmitter Pool Transporter->Cytoplasm 2. Induces Transporter Reversal Neurotransmitter Released Neurotransmitter Transporter->Neurotransmitter Cytoplasm->Transporter 3. Efflux Agent Bromo-Indanamine (Releasing Agent) Agent->Transporter 1. Binds & Translocated In

Comparative Pharmacological Data

To contextualize the properties of bromo-indanamines, it is useful to compare the known activities of related 2-aminoindane derivatives.

CompoundPrimary Transporter InteractionMechanismSelectivity ProfileReference
2-Aminoindane (2-AI) NET, DATReleaserCatecholamine-selective[6][8]
MDAI SERT, NETReleaserSerotonin-dominant[6][8]
5-Iodo-2-aminoindane (5-IAI) SERT, NETReleaser/InhibitorSerotonin-dominant[6]
5-Bromo-2-aminoindane (Predicted) SERTReleaserSerotonin-selective(Inferred)

Conclusion and Future Directions

The history of bromo-indanamine compounds is a chapter in the larger story of rational drug design aimed at understanding monoaminergic systems. Pioneered by the logic of conformational restriction and refined by the principles of halogen substitution, these molecules serve as elegant chemical probes. The work of researchers like David E. Nichols laid the groundwork, demonstrating how subtle structural modifications to the 2-aminoindane core can shift pharmacological activity dramatically from catecholaminergic to serotonergic.[2][3]

While specific bromo-derivatives are less characterized in mainstream literature than their iodo- or methylenedioxy- cousins, the established SAR trends provide a robust framework for predicting their behavior as selective serotonin releasing agents. Future research should focus on the empirical validation of these predictions, including detailed in vitro binding and uptake assays for 5-BAI and 6-BAI, as well as in vivo microdialysis and behavioral studies. Such work will further solidify our understanding of transporter pharmacology and may pave the way for novel therapeutic agents with precisely tailored monoaminergic profiles.

References

  • Dr. David Nichols - Wasiwaska Research Center. (n.d.).
  • David E. Nichols - Faculty | Borch Department of Medicinal Chemistry and Molecular Pharmacology. (n.d.). Purdue University.
  • Simmler, L. D., et al. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. Neuropharmacology. Published in PubMed Central.
  • Marona-Lewicka, D., & Nichols, D. E. (n.d.). Research Profile of David Nichols. ResearchGate.
  • Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology. Published in PubMed.
  • Vaidyanathan, V. G., et al. (2008). Halogenated ligands and their interactions with amino acids: implications for structure-activity and structure-toxicity relationships. Journal of Molecular Graphics and Modelling. Published in PubMed.
  • The Pearl Institute. (2025). Psychedelic Biography Series (Episode 1): Dr. David E. Nichols.
  • Method for preparing S-5-bromo-1-aminoindane. (2015).
  • Structure Activity Relationships. (n.d.). Drug Design Org.
  • Shimshoni, J. A., et al. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Frontiers in Pharmacology.

Sources

The Emerging Potential of 4-bromo-1-indanamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-bromo-1-indanamine, a halogenated aminoindane derivative with significant potential in neuropharmacological research and drug discovery. While direct research on this specific molecule is nascent, this guide synthesizes data from structurally related compounds to illuminate its probable mechanism of action as a potent monoamine reuptake inhibitor. We will delve into its synthesis, hypothesized pharmacological profile, and key research applications, including its use as a pharmacological tool and a scaffold for novel therapeutics. Detailed experimental protocols for its synthesis and in vitro characterization are provided to empower researchers in their exploration of this promising compound.

Introduction: The Significance of the Aminoindane Scaffold

The aminoindane chemical scaffold is a cornerstone in the development of neuropharmacologically active compounds.[1] Its rigid structure, which can be considered a conformationally constrained analog of phenethylamine, allows for precise interactions with various biological targets.[1] Derivatives of aminoindane have demonstrated a wide array of biological activities, including antiviral, anti-inflammatory, analgesic, and anticancer properties.[2][3] Notably, the (R)-enantiomer of 1-aminoindane is an active metabolite of the anti-Parkinson's drug rasagiline, highlighting the therapeutic relevance of this chemical class.[4]

4-bromo-1-indanamine emerges from this lineage as a compound of particular interest due to the influence of the bromine substituent. Halogenation is a well-established medicinal chemistry strategy to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[5] The introduction of a bromine atom at the 4-position of the indane ring is predicted to enhance its binding affinity for key neurological targets, particularly the monoamine transporters.

Synthesis of 4-bromo-1-indanamine

The synthesis of 4-bromo-1-indanamine is typically achieved through a two-step process starting from 3-(2-bromophenyl)propanoic acid. The initial step involves an intramolecular Friedel-Crafts acylation to form the key intermediate, 4-bromo-1-indanone.[4][6] This is followed by a reductive amination to yield the final product.

Step 1: Synthesis of 4-bromo-1-indanone

A common method for the synthesis of 4-bromo-1-indanone involves the cyclization of 3-(2-bromophenyl)propanoic acid using a strong acid catalyst.[6]

Protocol:

  • Dissolve 3-(2-bromophenyl)propanoic acid in a suitable solvent such as 1,2-dichloroethane.[6]

  • Add thionyl chloride to the solution and reflux the mixture.[6] This converts the carboxylic acid to the more reactive acid chloride.

  • After cooling, the excess thionyl chloride and solvent are removed under reduced pressure.[6]

  • The resulting residue is dissolved in a solvent like dichloromethane and added dropwise to a suspension of a Lewis acid, such as aluminum chloride, in dichloromethane at a controlled temperature.[6]

  • The reaction is stirred for several hours at room temperature.

  • The reaction is then quenched by carefully pouring it into ice water.[6]

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield 4-bromo-1-indanone.[6]

Step 2: Reductive Amination to 4-bromo-1-indanamine

The conversion of the ketone (4-bromo-1-indanone) to the primary amine (4-bromo-1-indanamine) is achieved through reductive amination. This reaction proceeds via the formation of an intermediate imine, which is then reduced.

Protocol:

  • Dissolve 4-bromo-1-indanone in a suitable solvent, such as methanol or ethanol.[7]

  • Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

  • A reducing agent is then added. Sodium cyanoborohydride (NaBH3CN) is a common choice as it is selective for the imine over the ketone.[7] Alternatively, sodium triacetoxyborohydride (NaBH(OAc)3) can be used.[7]

  • The reaction is stirred at room temperature until completion, which can be monitored by techniques like thin-layer chromatography (TLC).

  • The reaction is quenched, and the product is isolated through extraction and purified by a suitable method, such as column chromatography.

Synthesis_of_4_bromo_1_indanamine cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Reductive Amination 3-(2-bromophenyl)propanoic acid 3-(2-bromophenyl)propanoic acid Intermediate_1 3-(2-bromophenyl)propanoyl chloride 3-(2-bromophenyl)propanoic acid->Intermediate_1  + Thionyl_Chloride SOCl2 4-bromo-1-indanone 4-bromo-1-indanone Intermediate_1->4-bromo-1-indanone  + Lewis_Acid AlCl3 4-bromo-1-indanone_2 4-bromo-1-indanone Intermediate_2 Iminium ion 4-bromo-1-indanone_2->Intermediate_2  + Ammonia_Source NH3 source 4-bromo-1-indanamine 4-bromo-1-indanamine Intermediate_2->4-bromo-1-indanamine  + Reducing_Agent Reducing Agent (e.g., NaBH3CN)

Synthetic pathway to 4-bromo-1-indanamine.

Hypothesized Pharmacological Profile: A Monoamine Reuptake Inhibitor

Based on the pharmacology of related aminoindane derivatives, 4-bromo-1-indanamine is strongly hypothesized to function as a monoamine reuptake inhibitor, targeting the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[1][8] These transporters are responsible for clearing their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling.[8] Inhibition of these transporters leads to an increase in the extracellular concentrations of serotonin, norepinephrine, and dopamine, which is the mechanism of action for many antidepressant and psychostimulant drugs.[3][9]

The presence of the bromine atom at the 4-position is anticipated to enhance the binding affinity of the molecule for these transporters. Studies on other monoamine reuptake inhibitors have shown that halogen substitution can significantly increase potency.[10]

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (containing Monoamines) Monoamines Serotonin Norepinephrine Dopamine Vesicle->Monoamines Release MAT Monoamine Transporter (SERT, NET, DAT) 4-bromo-1-indanamine 4-bromo-1-indanamine 4-bromo-1-indanamine->MAT Inhibition Monoamines->MAT Receptor Postsynaptic Receptors Monoamines->Receptor Binding

Mechanism of monoamine reuptake inhibition.

Potential Research Applications

The unique hypothesized pharmacological profile of 4-bromo-1-indanamine opens up several avenues for research.

Pharmacological Tool for Studying Monoamine Transporters

As a potent inhibitor of SERT, NET, and DAT, 4-bromo-1-indanamine can be a valuable tool for in vitro and in vivo studies aimed at elucidating the roles of these transporters in various physiological and pathological processes. Its rigid structure can provide insights into the binding pockets of these transporters.

Scaffold for Novel Therapeutics

The aminoindane core of 4-bromo-1-indanamine makes it an attractive scaffold for the development of novel drugs targeting the central nervous system.[11][12] By acting as a triple reuptake inhibitor, it has the potential to be developed into a broad-spectrum antidepressant with a faster onset of action and improved efficacy in treatment-resistant depression.[9][13] Furthermore, its neuroprotective properties, a characteristic of some aminoindane derivatives, could be explored for the treatment of neurodegenerative diseases.[1][14]

Potential for in vivo Imaging

The presence of a bromine atom makes 4-bromo-1-indanamine a candidate for radiolabeling with positron-emitting isotopes of bromine (e.g., 76Br) for use in Positron Emission Tomography (PET) imaging.[15] A radiolabeled version of this compound could be used to visualize and quantify the density of monoamine transporters in the living brain, which would be invaluable for studying psychiatric and neurological disorders.[16][17]

Experimental Protocols for In Vitro Characterization

To validate the hypothesized pharmacological profile of 4-bromo-1-indanamine, in vitro monoamine transporter binding and uptake assays are essential.

Monoamine Transporter Binding Assay

This assay determines the affinity of 4-bromo-1-indanamine for SERT, DAT, and NET by measuring its ability to displace a known radioligand from the transporter.

Protocol:

  • Preparation of Synaptosomes:

    • Homogenize brain tissue (e.g., rodent striatum for DAT, cortex for SERT and NET) in ice-cold sucrose buffer.[5][18]

    • Centrifuge the homogenate at a low speed to remove nuclei and cell debris.[5]

    • Centrifuge the resulting supernatant at a high speed to pellet the synaptosomes.[5]

    • Resuspend the synaptosomal pellet in an appropriate assay buffer.[5]

  • Binding Assay:

    • In a multi-well plate, combine the synaptosomal preparation with a known concentration of a specific radioligand (e.g., [3H]citalopram for SERT, [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET) and varying concentrations of 4-bromo-1-indanamine.[19][20]

    • Incubate the mixture to allow for competitive binding.

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[20]

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of 4-bromo-1-indanamine that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Monoamine Uptake Assay

This assay measures the ability of 4-bromo-1-indanamine to inhibit the uptake of radiolabeled monoamines into synaptosomes.

Protocol:

  • Preparation of Synaptosomes: Prepare synaptosomes as described in the binding assay protocol.

  • Uptake Assay:

    • Pre-incubate the synaptosomes with varying concentrations of 4-bromo-1-indanamine or a vehicle control.[21][22]

    • Initiate uptake by adding a radiolabeled monoamine (e.g., [3H]serotonin, [3H]dopamine, or [3H]norepinephrine).[21]

    • Allow the uptake to proceed for a short period at a controlled temperature (e.g., 37°C).

    • Terminate the uptake by rapid filtration and washing with ice-cold buffer.[21]

    • Measure the radioactivity accumulated within the synaptosomes.

  • Data Analysis:

    • Determine the IC50 value for the inhibition of uptake for each monoamine.

Experimental_Workflow cluster_prep Synaptosome Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Tissue Brain Tissue Homogenize Homogenization Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Synaptosomes Isolated Synaptosomes Centrifuge2->Synaptosomes Binding_Assay Binding Assay (Competition with Radioligand) Synaptosomes->Binding_Assay Uptake_Assay Uptake Assay (Inhibition of Radiolabeled Monoamine Uptake) Synaptosomes->Uptake_Assay IC50_Ki Determine IC50 and Ki values Binding_Assay->IC50_Ki Uptake_Assay->IC50_Ki

Workflow for in vitro characterization.

Conclusion

4-bromo-1-indanamine stands as a promising yet underexplored molecule with the potential to significantly impact neuroscience research and drug development. Its hypothesized role as a potent monoamine reuptake inhibitor, coupled with the neuroprotective potential of the aminoindane scaffold, warrants further investigation. This guide provides a foundational framework for researchers to embark on the synthesis, characterization, and exploration of the diverse applications of 4-bromo-1-indanamine. The detailed protocols and theoretical background presented herein are intended to catalyze new discoveries and advance our understanding of the complex neuropharmacology governed by monoamine transporters.

References

  • Marona, H., & Rapacz, A. (2013). Neuroprotective effects of rasagiline and aminoindan with selegiline on dexamethasone-induced brain cell apoptosis. Pharmacological Reports, 65(3), 696-705.
  • Gilad, G. M., & Gilad, V. H. (1999). Novel polyamine derivatives as neuroprotective agents. The Journal of Pharmacology and Experimental Therapeutics, 291(1), 39-43.
  • JoVE. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. [Link]

  • ResearchGate. Standard procedures for monoamine transporter and receptor-binding assays. [Link]

  • Jasouri, S., Khalafy, J., Badali, M., & Piltan, M. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83-87.
  • Grimm, S., Buehler, K., Luf, A., Hobl, B., & Pabel, J. (2018). Simultaneous Multiple MS Binding Assays for the Dopamine, Norepinephrine, and Serotonin Transporters. Analytical chemistry, 90(23), 14095–14102.
  • Matera, C., Compagnion, A., et al. (2021). Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro. STAR protocols, 2(3), 100676.
  • Heikkila, R. E., & Manzino, L. (1984). Rapid determination of dopamine uptake in synaptosomal preparations. Life sciences, 34(15), 1431–1438.
  • Gatley, S. J., Ding, Y. S., Volkow, N. D., Chen, R., Sugano, Y., & Fowler, J. S. (1996). Binding of bromine-substituted analogs of methylphenidate to monoamine transporters. Life sciences, 58(4), 331–339.
  • Google Patents. Aminoindane Derivatives As Serotonin And Norepinephrine Uptake Inhibitors.
  • Niello, M., Cintulova, D., Hellsberg, E., Jäntsch, K., Holy, M., Ayatollahi, S., ... & Sitte, H. H. (2020). Cell-based radiotracer binding and uptake inhibition assays: A comparison of in vitro methods to assess the potency of drugs that target monoamine transporters. Neuropharmacology, 167, 107988.
  • Dunkley, P. R., & Robinson, P. J. (2015). Synaptosome preparations: which procedure should I use?. Biological procedures online, 17(1), 1-1.
  • Organic Chemistry Portal. Reductive Amination. [Link]

  • ChemRxiv. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. [Link]

  • Subbaiah, M. A., & Mogilnicka, E. (2011). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Future medicinal chemistry, 3(11), 1397–1411.
  • Lee, H., Lim, H., & Im, D. S. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS medicinal chemistry letters, 5(10), 1121–1126.
  • Kącka, A., & Sobańska, A. W. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein journal of organic chemistry, 13, 451.
  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Wikipedia. Serotonin–norepinephrine–dopamine reuptake inhibitor. [Link]

  • Zeglis, B. M., & Lewis, J. S. (2011). Modular strategies for PET imaging agents. Current opinion in chemical biology, 15(2), 291–298.
  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21.
  • Arotec. Understanding 4-Bromo-1-indanone: Properties and Chemical Synthesis Applications. [Link]

  • Akanuma, S. I., Naka, Y., & Hosoya, K. I. (2025). Neuroprotective effects of compounds interacting with carrier-mediated amantadine transport across the blood-retinal barrier in rats. Journal of pharmacological sciences, 157(3), 111-114.
  • Stahl, S. M. (2008). Triple reuptake inhibitors: the next generation of antidepressants.
  • Google Patents.
  • Chen, N., & Reith, M. E. (2005). Monoamine reuptake inhibitors: Highlights of recent research developments. Drug development research, 65(3), 97-118.
  • ResearchGate. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. [Link]

  • ResearchGate. Amino acid residues in the binding site areas of SERT, DAT, and NET. [Link]

  • Morita, K., Kanamaru, Y., & Takamatsu, Y. (2013). Effects of serotonin-norepinephrine reuptake inhibitors on locomotion and prefrontal monoamine release in spontaneously hypertensive rats. Journal of pharmacological sciences, 121(3), 227-235.
  • Eriksen, J., Jørgensen, T. N., & Gether, U. (2010). Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET. Neuropharmacology, 58(7), 1039–1047.
  • Wang, X., & Wang, H. (2013). Halogen-binding pocket in SERT and its critical importance in the protein's specificity for antidepressant. Scientific reports, 3(1), 1-8.
  • Li, Y., Liu, Y., Wang, Y., Zhang, Y., & Liu, B. (2024).
  • Singh, S. K., & Pal, A. (2011). Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures. PloS one, 6(9), e24712.
  • Stout, D. B., & Chatziioannou, A. F. (2014). INDs for PET molecular imaging probes—approach by an academic institution. Molecular imaging and biology, 16(5), 601–610.
  • Bergström, K. A., Halldin, C., Hall, H., Lundkvist, C., & Farde, L. (1998). Characterization of bromine-76-labelled 5-bromo-6-nitroquipazine for PET studies of the serotonin transporter. European journal of nuclear medicine, 25(10), 1369–1375.
  • Henry, R. J., Johnson, R. A., & Lindsley, C. W. (2014). Novel and high affinity fluorescent ligands for the serotonin transporter based on (S)-citalopram. ACS medicinal chemistry letters, 5(6), 674–678.
  • Statnick, M. A., Rorick-Kehn, L. M., & Mazarati, A. (2016). Effects of selective serotonin and norepinephrine reuptake inhibitors on depressive-and impulsive-like behaviors and on monoamine transmission in experimental temporal lobe epilepsy. Epilepsia, 57(11), 1836–1845.
  • Soden, M. E., & Zweifel, L. S. (2015). Acute selective serotonin reuptake inhibitors regulate the dorsal raphe nucleus causing amplification of terminal serotonin release. The Journal of neuroscience, 35(11), 4617–4626.

Sources

Methodological & Application

A Practical and Detailed Guide to the Synthesis of 4-Bromo-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

4-Bromo-2,3-dihydro-1H-inden-1-amine is a valuable substituted aminoindane, a structural motif frequently encountered in the development of novel therapeutic agents.[1] Its utility as a key building block demands robust and well-documented synthetic procedures.[2] This application note provides a comprehensive guide for its synthesis, starting from the preparation of the key intermediate, 4-bromo-1-indanone. We present two reliable and distinct methodologies for the conversion of the indanone to the target primary amine: a direct one-pot reductive amination and a two-step sequence involving an oxime intermediate. This guide is designed for researchers in medicinal chemistry and process development, offering detailed, step-by-step protocols and explaining the chemical principles behind the procedural choices to ensure successful and reproducible synthesis.

Introduction

The aminoindane scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of a bromine atom at the 4-position provides a versatile handle for further functionalization through cross-coupling reactions, enabling the exploration of a wider chemical space in drug discovery programs.[1] The synthesis of this compound, therefore, is a critical step in the synthesis of many potential drug candidates.

This document outlines the synthetic pathway beginning with the intramolecular Friedel-Crafts cyclization to form 4-bromo-1-indanone, a stable and common precursor.[3][4] Subsequently, we detail two distinct and effective routes to the final amine product, allowing researchers to choose the method best suited to their laboratory capabilities and substrate requirements.

Overall Synthetic Workflow

The synthesis is approached as a two-stage process. The first stage involves the creation of the brominated indanone core. The second stage focuses on the installation of the primary amine at the C1 position.

Diagram 1: Overall synthetic strategy for this compound.

Stage 1: Synthesis of 4-Bromo-1-indanone (Key Intermediate)

The most direct route to 4-bromo-1-indanone is through an intramolecular Friedel-Crafts acylation of 3-(2-bromophenyl)propanoic acid.[3] This reaction involves two key steps: the conversion of the carboxylic acid to a more reactive acid chloride, followed by a Lewis acid-catalyzed cyclization.

Principle and Mechanism

Thionyl chloride (SOCl₂) converts the carboxylic acid into 3-(2-bromophenyl)propanoyl chloride. In the presence of a strong Lewis acid like aluminum chloride (AlCl₃), the acid chloride is activated, facilitating an intramolecular electrophilic attack on the electron-rich benzene ring to form the five-membered ketone ring.[5] The temperature must be carefully controlled during the addition of the acid chloride to the AlCl₃ suspension to prevent side reactions.[3]

Experimental Protocol

Materials and Reagents

Reagent/MaterialMW ( g/mol )AmountMoles (mmol)Equiv.
3-(2-Bromophenyl)propanoic acid229.0625.0 g109.11.0
Thionyl chloride (SOCl₂)118.9719.5 mL272.92.5
Aluminum chloride (AlCl₃)133.3423.9 g179.21.65
Dichloromethane (DCM)-~500 mL--
1,2-Dichloroethane (DCE)-250 mL--
Ice-As needed--
Saturated NaHCO₃ solution-As needed--
Brine-As needed--
Anhydrous Na₂SO₄ or MgSO₄-As needed--

Procedure

  • Acid Chloride Formation: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(2-bromophenyl)propanoic acid (25.0 g, 109.1 mmol) in 1,2-dichloroethane (250 mL). Carefully add thionyl chloride (19.5 mL, 272.9 mmol) to the solution. Heat the mixture to reflux and maintain for 4-24 hours, monitoring the reaction by TLC until the starting material is consumed.[3]

  • Reaction Cooldown and Concentration: Cool the reaction mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude acid chloride is a viscous oil.

  • Friedel-Crafts Cyclization: In a separate 1 L flask equipped with a mechanical stirrer and a dropping funnel, suspend aluminum chloride (23.9 g, 179.2 mmol) in dichloromethane (250 mL) and cool the mixture in an ice bath to 0 °C.

  • Addition of Acid Chloride: Dissolve the crude acid chloride from step 2 in dichloromethane (200 mL) and add it dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.[3]

  • Reaction Completion: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3 hours.[3]

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice (~500 g) with vigorous stirring.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 150 mL). Combine all organic layers.

  • Washing: Wash the combined organic phase sequentially with saturated sodium bicarbonate (NaHCO₃) solution (200 mL) and brine (200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting off-white solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure 4-bromo-1-indanone.[3] The expected yield is typically high, around 85-90%.

Stage 2, Method A: One-Pot Reductive Amination

This elegant method combines the formation of the imine and its reduction into a single operational step, making it highly efficient.[6] The choice of a mild reducing agent that selectively reduces the C=N bond of the imine in the presence of the C=O bond of the starting ketone is critical.

Principle and Mechanism

4-Bromo-1-indanone reacts with an ammonia source, such as ammonium acetate, in a slightly acidic medium (provided by the acetate salt) to form an intermediate imine. This reaction is a reversible equilibrium. A hydride-based reducing agent, sodium cyanoborohydride (NaBH₃CN), is added in the same pot. NaBH₃CN is less reactive than sodium borohydride (NaBH₄) and does not readily reduce the ketone starting material but is highly effective at reducing the protonated imine (iminium ion), thus driving the equilibrium towards the final amine product.[7]

Experimental Protocol

Materials and Reagents

Reagent/MaterialMW ( g/mol )AmountMoles (mmol)Equiv.
4-Bromo-1-indanone211.0610.0 g47.41.0
Ammonium acetate (NH₄OAc)77.0836.5 g47410.0
Sodium cyanoborohydride (NaBH₃CN)62.844.47 g71.11.5
Methanol (MeOH)-200 mL--
2 M Hydrochloric acid (HCl)-As needed--
2 M Sodium hydroxide (NaOH)-As needed--
Diethyl ether or DCM-As needed--

Procedure

  • Reaction Setup: To a solution of 4-bromo-1-indanone (10.0 g, 47.4 mmol) in methanol (200 mL) in a 500 mL round-bottom flask, add ammonium acetate (36.5 g, 474 mmol). Stir the mixture at room temperature for 30 minutes.

  • Addition of Reducing Agent: Add sodium cyanoborohydride (4.47 g, 71.1 mmol) portion-wise to the stirred solution. Caution: NaBH₃CN is highly toxic and can release HCN gas upon contact with strong acid. Handle in a well-ventilated fume hood.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS.

  • Workup - Solvent Removal: Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove most of the methanol.

  • Workup - pH Adjustment and Extraction: Add water (100 mL) to the residue. Acidify the aqueous solution to pH ~2 by the slow addition of 2 M HCl to quench any unreacted reducing agent. Then, basify the solution to pH >10 with 2 M NaOH.

  • Extraction: Extract the basic aqueous layer with diethyl ether or dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude this compound as an oil or low-melting solid. Further purification can be achieved by column chromatography or by forming and recrystallizing the hydrochloride salt.

Stage 2, Method B: Oximation and Reduction

This two-step approach offers an alternative pathway that avoids the use of cyanide-containing reagents and can be advantageous for certain substrates. The intermediate oxime is typically a stable, crystalline solid that can be easily purified before the final reduction step.

Principle and Mechanism

The carbonyl group of the indanone reacts with hydroxylamine (usually from NH₂OH·HCl) under mildly basic or neutral conditions to form an oxime, a compound containing a C=N-OH functional group.[8] The isolated oxime is then reduced to the primary amine. This reduction can be achieved through various methods, including catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst) or using dissolving metal reductions (e.g., Zinc powder in acetic acid).[5][9]

Experimental Protocol

Step 1: Synthesis of 4-Bromo-1-indanone Oxime

Materials and Reagents

Reagent/MaterialMW ( g/mol )AmountMoles (mmol)Equiv.
4-Bromo-1-indanone211.0610.0 g47.41.0
Hydroxylamine hydrochloride (NH₂OH·HCl)69.494.94 g71.11.5
Sodium acetate (NaOAc)82.038.16 g99.52.1
Ethanol (EtOH) / Water-~150 mL--

Procedure

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-bromo-1-indanone (10.0 g, 47.4 mmol) in a mixture of ethanol (100 mL) and water (50 mL).

  • Addition of Reagents: Add hydroxylamine hydrochloride (4.94 g, 71.1 mmol) and sodium acetate (8.16 g, 99.5 mmol) to the solution.

  • Reaction: Heat the mixture to reflux and stir for 1-3 hours. Monitor the reaction by TLC.

  • Workup and Isolation: Cool the reaction mixture to room temperature. A white precipitate of the oxime should form. If not, slowly add cold water until precipitation is complete. Collect the solid by vacuum filtration, wash with cold water, and air-dry to yield the 4-bromo-1-indanone oxime.

Step 2: Reduction of 4-Bromo-1-indanone Oxime

Materials and Reagents

Reagent/MaterialMW ( g/mol )AmountMoles (mmol)Equiv.
4-Bromo-1-indanone Oxime226.0710.0 g44.21.0
Zinc dust (Zn)65.3814.5 g2215.0
Glacial Acetic Acid-150 mL--
6 M Sodium hydroxide (NaOH)-As needed--
Diethyl ether or DCM-As needed--

Procedure

  • Reaction Setup: Suspend the 4-bromo-1-indanone oxime (10.0 g, 44.2 mmol) in glacial acetic acid (150 mL) in a 500 mL flask and cool in an ice bath.

  • Addition of Zinc: Add zinc dust (14.5 g, 221 mmol) in small portions to the stirred suspension, maintaining the temperature below 20 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 4-8 hours.

  • Workup - Filtration: Filter the reaction mixture through a pad of celite to remove excess zinc and inorganic salts. Wash the celite pad with a small amount of acetic acid.

  • Workup - Basification: Cool the filtrate in an ice bath and carefully basify to pH >10 by the slow addition of 6 M NaOH solution.

  • Extraction and Purification: Extract the product with diethyl ether or DCM (3 x 100 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target amine.

Characterization of Final Product

This compound

  • Molecular Formula: C₉H₁₀BrN[10]

  • Molecular Weight: 212.09 g/mol [10]

  • Appearance: Typically an oil or a low-melting solid.

  • Characterization: The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry (MS). Purity is typically assessed by HPLC. The compound is often isolated and stored as its more stable hydrochloride salt.[11][12]

Safety and Handling

  • General Precautions: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn.

  • Thionyl Chloride (SOCl₂): Corrosive and lachrymatory. Reacts violently with water to release toxic HCl and SO₂ gases. Handle with extreme care.

  • Aluminum Chloride (AlCl₃): Corrosive. Reacts violently with water. The workup procedure involving quenching with ice must be performed slowly and carefully.

  • Sodium Cyanoborohydride (NaBH₃CN): Highly toxic. Can release fatal hydrogen cyanide (HCN) gas if exposed to strong acids. The acidic quench step must be performed cautiously in a fume hood.

  • Zinc Dust: Flammable solid.

References

  • ResearchGate. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

  • PubChem. (n.d.). 1-Indanone, 4-bromo-. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021059146A1 - Process for preparing (r)-4-aminoindane and corresponding amides.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis of primary amines by one-pot reductive amination of aldehydes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure - Note 4. Retrieved from [Link]

Sources

Topic: Chiral Separation of 4-Bromo-2,3-dihydro-1H-inden-1-amine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol

Abstract: This document provides a detailed guide for the enantioselective separation of 4-bromo-2,3-dihydro-1H-inden-1-amine, a valuable chiral building block in pharmaceutical synthesis. We present two robust and widely applicable methodologies: High-Performance Liquid Chromatography (HPLC) using polysaccharide-based chiral stationary phases and classical diastereomeric salt resolution. This guide is intended for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying principles and rationale to empower effective method development and optimization.

Introduction: The Significance of Chiral 4-Bromo-1-aminoindan

The enantiomers of this compound (also known as 4-bromo-1-aminoindan) are critical intermediates in the synthesis of various pharmacologically active molecules. As with most chiral compounds, individual enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1][2] Therefore, the ability to resolve the racemic mixture into its constituent (R) and (S) enantiomers is paramount for the development of safe and effective therapeutics.

This guide details two primary strategies for achieving this separation:

  • Direct Chromatographic Resolution: A powerful analytical and preparative technique that utilizes a chiral stationary phase (CSP) to differentiate between the enantiomers.[3][4]

  • Classical Diastereomeric Resolution: A traditional, scalable method that involves the formation of diastereomeric salts with differing physical properties, allowing for separation by crystallization.[5][6]

The choice between these methods often depends on the scale of the separation required, available equipment, and specific objectives, from analytical quality control to large-scale manufacturing.

Foundational Principle: The Chiral Recognition Mechanism

Enantiomers possess identical physical properties in an achiral environment, making their separation challenging. The key to any chiral resolution is the introduction of another chiral entity to create a diastereomeric interaction.[7] According to the widely accepted three-point interaction model, a stable diastereomeric complex requires at least three points of interaction between the chiral selector (e.g., the CSP or resolving agent) and at least one of the enantiomers. The difference in the stability of the transient complexes formed between the selector and each enantiomer allows for their differentiation and separation.[7]

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Direct separation via HPLC on a chiral stationary phase (CSP) is the most prevalent method for determining enantiomeric purity and for small- to medium-scale preparative separations.[3][8] Polysaccharide-based CSPs, particularly those derived from cellulose or amylose phenylcarbamates, are exceptionally effective for resolving a wide range of chiral compounds, including primary amines like 4-bromo-1-aminoindan.[4][9][10]

Causality of Method Selection: The chiral recognition mechanism on polysaccharide CSPs involves a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[8] For primary amines, the basic -NH2 group can strongly interact with the stationary phase, often leading to poor peak shape (tailing). Therefore, the addition of a small amount of a basic modifier to the mobile phase is critical. This additive competes with the analyte for highly active sites on the CSP, improving peak symmetry and overall resolution.[3]

Workflow for Chiral HPLC Method Development

HPLC_Workflow start Racemic Sample Preparation csp_screen CSP Screening (e.g., IA, IB, IC, IE, IF) start->csp_screen Inject mp_opt Mobile Phase Optimization (Solvent Ratio & Additive) csp_screen->mp_opt Select Best CSP analysis Chromatographic Analysis mp_opt->analysis Inject analysis->mp_opt Re-optimize if needed data Data Interpretation (ee%, Resolution) analysis->data Integrate Peaks end Method Validated data->end

Caption: Chiral HPLC method development workflow.

Protocol: Analytical Chiral HPLC Separation

This protocol provides a starting point for screening and optimizing the separation of 4-bromo-1-aminoindan enantiomers.

  • Instrumentation and Materials:

    • HPLC system with UV detector.

    • Chiral Columns: Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC, IE, IF).

    • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH).

    • Additive: Diethylamine (DEA) or Butylamine (BA).

    • Sample: Racemic this compound dissolved in mobile phase at ~1 mg/mL.

  • Initial Screening Conditions:

    • Mobile Phase: n-Hexane / IPA (90:10, v/v) with 0.1% DEA.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 220 nm.

    • Injection Volume: 5 µL.

  • Step-by-Step Procedure:

    • Equilibrate the selected chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the racemic sample solution.

    • Run the chromatogram for a sufficient time to allow both enantiomer peaks to elute.

    • Evaluate the separation based on the resolution (Rs) between the two peaks. A baseline separation (Rs ≥ 1.5) is desired.

    • If separation is poor, systematically alter the mobile phase composition. Increase the polar modifier (IPA) percentage to decrease retention time or decrease it to improve resolution.

    • Screen other CSPs to find the optimal stationary phase that provides the best selectivity.

Data Summary: Expected Performance on Various CSPs

The choice of CSP is the most critical factor for successful separation. Different polysaccharide derivatives offer unique chiral recognition capabilities.[9]

Chiral Stationary Phase (CSP) Selector Backbone Typical Mobile Phase Expected Selectivity (α) Notes
Chiralpak® IA Amylose tris(3,5-dimethylphenylcarbamate)Hexane/IPA + 0.1% DEAGood to ExcellentOften a first choice for screening primary amines.[9]
Chiralpak® IB Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/IPA + 0.1% DEAModerate to GoodMay offer complementary selectivity to amylose phases.
Chiralpak® IC Cellulose tris(3,5-dichlorophenylcarbamate)Hexane/EtOH + 0.1% DEAVariableElectron-withdrawing groups can alter π-π interactions.
Chiralpak® IE Amylose tris(3,5-dichlorophenylcarbamate)Hexane/IPA + 0.1% DEAGood to ExcellentOften shows high success rates for primary amines.[9]
Chiralpak® IF Amylose tris(3-chloro-4-methylphenylcarbamate)Hexane/IPA + 0.1% DEAGood to ExcellentProvides another alternative selectivity profile.[9]

Note: Data are representative. Actual results depend on specific conditions. Selectivity (α) is the ratio of the retention factors of the two enantiomers. Resolution (Rs) also depends on efficiency and retention.

Method 2: Diastereomeric Salt Resolution

This classical technique is a cornerstone of process chemistry for large-scale enantiomeric purification.[11] It leverages the reaction of a racemic base, such as 4-bromo-1-aminoindan, with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, most notably solubility.[6] This solubility difference allows for the separation of one diastereomer by fractional crystallization.

Causality of Method Selection: The success of this method hinges on finding a combination of chiral resolving agent and solvent that maximizes the solubility difference between the two diastereomeric salts.[11] Tartaric acid is a common, inexpensive, and effective resolving agent for amines. The choice of solvent is critical; it must dissolve the salts to some extent but also allow for the selective precipitation of the less soluble diastereomer upon cooling or concentration. Alcohols like methanol, ethanol, or isopropanol are frequently used.[12]

Workflow for Diastereomeric Salt Resolution

Salt_Resolution_Workflow start Racemic Amine + Chiral Acid salt_form 1. Diastereomeric Salt Formation (in Solvent) start->salt_form cryst 2. Fractional Crystallization (Cooling) salt_form->cryst filtration 3. Filtration cryst->filtration liberation 4. Liberation of Amine (Base Treatment) filtration->liberation Isolate Solid Salt mother_liquor Mother Liquor (Contains other diastereomer) filtration->mother_liquor ee_check 5. Purity Analysis (Chiral HPLC) liberation->ee_check end Enantiopure Amine ee_check->end

Caption: Diastereomeric salt resolution workflow.

Protocol: Resolution using (+)-Tartaric Acid

This protocol describes a general procedure for the resolution of racemic 4-bromo-1-aminoindan.

  • Materials:

    • Racemic this compound.

    • (+)-Tartaric Acid (or another suitable chiral acid like (-)-Mandelic Acid).

    • Solvent: Isopropyl alcohol (IPA) or Ethanol (EtOH).

    • Base: 2M Sodium Hydroxide (NaOH) solution.

    • Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate.

    • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).

  • Step-by-Step Procedure:

    • Salt Formation: In a flask, dissolve 1.0 equivalent of the racemic amine in a suitable volume of warm IPA (e.g., 10-15 mL per gram of amine). In a separate flask, dissolve 0.5-1.0 equivalents of (+)-tartaric acid in a minimal amount of warm IPA.

      • Rationale: Using a half-equivalent of resolving agent can sometimes be more efficient, but starting with a full equivalent is also common.[5]

    • Combine the two solutions while warm and stir. Allow the solution to cool slowly to room temperature, and then potentially to 0-4 °C, to induce crystallization of the less soluble diastereomeric salt.

    • Crystallization & Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold IPA. The collected solid is the diastereomeric salt, enriched in one enantiomer.

    • Liberation of Free Amine: Suspend the collected salt in water and add 2M NaOH solution until the pH is strongly basic (pH > 11). This will deprotonate the amine and dissolve the tartrate salt.

    • Extraction: Extract the liberated free amine into an organic solvent like DCM (3 x 20 mL).

    • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched 4-bromo-1-aminoindan.

    • Analysis: Determine the enantiomeric excess (ee%) of the resulting amine using the chiral HPLC method developed previously. The process of recrystallization can be repeated to improve the enantiomeric purity.

Conclusion

The successful chiral separation of this compound is readily achievable through systematic application of either chiral HPLC or diastereomeric salt resolution.

  • Chiral HPLC is indispensable for analytical-scale quantification of enantiomeric purity and is highly effective for preparative separation on a milligram-to-gram scale. Its primary advantage is the direct separation without chemical modification of the substrate.

  • Diastereomeric salt resolution remains a highly valuable and cost-effective method for large-scale industrial production where its scalability and reliance on standard chemical processing equipment are significant advantages.[11]

The optimal method is dictated by the specific requirements of the project, balancing the need for analytical precision, throughput, scale, and economic viability.

References

  • Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at: [Link]

  • Dombrády, Z. S., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Available at: [Link]

  • Costa, A. R., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry. Available at: [Link]

  • Ciogli, A., et al. (2019). Chiral Recognition Mechanisms in Enantiomers Separations: A General View. ResearchGate. Available at: [Link]

  • Ko, Y. E., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • Cenmed Enterprises. (n.d.). (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine. Cenmed Enterprises. Available at: [Link]

  • Ilisz, I., et al. (2014). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A. Available at: [Link]

  • LibreTexts Chemistry. (2019). 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • Rao, R. N., & Nagaraju, V. (2003). Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology. Available at: [Link]

  • Sekhon, B. S. (2010). Enantioseparation of Chiral Drugs – An Overview. International Journal of ChemTech Research. Available at: [Link]

  • Kalíková, K., & Tesařová, E. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • Al-Rimawi, F., & Kharoaf, M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. Available at: [Link]

  • Ali, I., et al. (2019). Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • Zhang, H., et al. (2006). Absolute Asymmetric Synthesis and Resolution Mechanism of Chiral cis-bromoamminebis(ethylenediamine)cobalt(III) Bromide. Acta Physico-Chimica Sinica. Available at: [Link]

  • Ianni, F., et al. (2021). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI. Available at: [Link]

  • Lorenz, H., & Seidel-Morgenstern, A. (2014). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. Available at: [Link]

  • J&K Scientific. (n.d.). This compound. J&K Scientific. Available at: [Link]

  • Jayarama, A., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of the orthorhombic polymorph of 4-bromo-N-(4-bromobenzylidene)aniline. Acta Crystallographica Section E. Available at: [Link]

  • Zhang, C., et al. (2010). Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. Journal of Chromatography A. Available at: [Link]

  • Appchem. (n.d.). (S)-4-Bromo-2,3-dihydro-1H-inden-1-amine. Appchem. Available at: [Link]

  • Zabawa, T. P., et al. (2023). Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

Application Notes & Protocols: The Strategic Use of 4-Bromo-2,3-dihydro-1H-inden-1-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of a Privileged Scaffold

The 2,3-dihydro-1H-inden-1-amine (1-aminoindan) core is a well-established "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure provides a defined orientation for pharmacophoric features, making it an ideal anchor for designing potent and selective ligands for various biological targets. The introduction of a bromine atom at the 4-position transforms this simple scaffold into a highly versatile and powerful building block. 4-Bromo-2,3-dihydro-1H-inden-1-amine serves as a cornerstone for constructing diverse chemical libraries, enabling systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[1][2] Its utility is particularly pronounced in the development of therapeutics for neurological disorders and oncology.[3][4]

This document provides a detailed guide for researchers, outlining the strategic applications and step-by-step protocols for the chemical modification of this compound. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure robust and reproducible outcomes.

Core Synthetic Strategy: Orthogonal Derivatization

The power of this compound lies in its two distinct, chemically addressable functional groups: the primary amine at the C1 position and the aryl bromide at the C4 position. This orthogonality allows for sequential or selective modification, providing precise control over the final molecular architecture.

The primary amine is readily functionalized through standard amine chemistries such as acylation, sulfonylation, and, most effectively, reductive amination. The aryl bromide is an ideal handle for modern palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[3]

G start This compound reductive_amination Reductive Amination (R-CHO/R-COR', NaBH(OAc)₃) start->reductive_amination Selective N-Alkylation acylation Acylation / Sulfonylation (RCOCl / RSO₂Cl) start->acylation suzuki Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst) start->suzuki C-C Bond Formation buchwald Buchwald-Hartwig Amination (R₂NH, Pd Catalyst) start->buchwald C-N Bond Formation product_amine C1-Functionalized Derivatives reductive_amination->product_amine product_dual Dual-Functionalized Scaffolds acylation->product_amine product_bromide C4-Functionalized Derivatives suzuki->product_bromide buchwald->product_bromide product_amine->suzuki Sequential Coupling product_bromide->reductive_amination Sequential Alkylation G cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)L₂-Br Pd0->PdII_complex Oxidative Addition (Ar-Br) PdII_trans Ar-Pd(II)L₂-Ar' PdII_complex->PdII_trans Transmetalation (Ar'-B(OR)₂) PdII_trans->Pd0 Reductive Elimination (Ar-Ar') G cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ PdII_oxidative Ar-Pd(II)L₂-Br Pd0->PdII_oxidative Oxidative Addition (Ar-Br) PdII_amide [Ar-Pd(II)L₂(HNR₂)]⁺Br⁻ PdII_oxidative->PdII_amide Amine Coordination PdII_amido Ar-Pd(II)L₂(NR₂) PdII_amide->PdII_amido Deprotonation (Base) PdII_amido->Pd0 Reductive Elimination (Ar-NR₂)

Sources

Anwendungsleitfaden und Protokolle zur Derivatisierung von 4-Brom-2,3-dihydro-1H-inden-1-amin für SAR-Studien

Author: BenchChem Technical Support Team. Date: January 2026

<

Verfasst von Ihrem Senior Application Scientist

Einleitung: Die strategische Bedeutung von 4-Brom-2,3-dihydro-1H-inden-1-amin in der medizinischen Chemie

Das 4-Brom-2,3-dihydro-1H-inden-1-amin-Gerüst ist eine privilegierte Struktur in der modernen medizinischen Chemie. Seine starre, bicyclische Natur, die einen aromatischen Ring mit einem Cyclopentanring verbindet, bietet eine definierte dreidimensionale Anordnung für die Interaktion mit biologischen Zielmolekülen.[1] Die Präsenz des Bromatoms an Position 4 und der primären Aminogruppe an Position 1 macht dieses Molekül zu einem außergewöhnlich vielseitigen Ausgangsmaterial für die Erstellung von Molekülbibliotheken im Rahmen von Struktur-Aktivitäts-Beziehungs (SAR)-Studien.

Die strategische Platzierung des Bromatoms ermöglicht eine Vielzahl von Kreuzkupplungsreaktionen, um diverse aromatische und heteroaromatische Reste einzuführen, während die nukleophile Aminogruppe ein einfacher und effektiver Angriffspunkt für Acylierungen, Alkylierungen, Sulfonylierungen und reduktive Aminierungen ist. Diese vielfältigen Modifikationsmöglichkeiten erlauben es Forschern, den chemischen Raum systematisch zu erkunden und die pharmakokinetischen und pharmakodynamischen Eigenschaften der resultierenden Verbindungen gezielt zu optimieren. Indanamin-Derivate haben bereits vielversprechende Aktivitäten als neuroprotektive Wirkstoffe, Entzündungshemmer und Antikrebsmittel gezeigt.[1]

Dieser Anwendungsleitfaden bietet einen detaillierten Überblick und erprobte Protokolle zur Derivatisierung von 4-Brom-2,3-dihydro-1H-inden-1-amin, um die systematische Erforschung von Struktur-Aktivitäts-Beziehungen zu ermöglichen.

Logischer Arbeitsablauf für eine SAR-Studie

Der folgende Graph veranschaulicht den typischen Arbeitsablauf einer SAR-Studie, beginnend mit dem Ausgangsmaterial bis hin zur Datenanalyse und der Identifizierung von Leitstrukturen.

SAR_Workflow cluster_synthesis Synthesephase cluster_screening Screening-Phase cluster_analysis Analysephase A 4-Brom-2,3-dihydro- 1H-inden-1-amin (Ausgangsmaterial) B Derivatisierungs- reaktionen (N-Acylierung, N-Alkylierung etc.) A->B Chemische Modifikation C Aufreinigung & Charakterisierung (HPLC, NMR, MS) B->C Isolierung D Biologischer Assay (z.B. Enzymhemmung, Rezeptorbindung) C->D Testung der Verbindungen E Datenerfassung (IC50, Ki, EC50) D->E Messung F SAR-Analyse (Struktur-Aktivitäts- Beziehung) E->F Dateninterpretation G Identifizierung von Leitstrukturen F->G Optimierung G->A Iterative Optimierung

Abbildung 1: Allgemeiner Arbeitsablauf einer SAR-Studie.

Kernstrategien zur Derivatisierung

Die primäre Aminogruppe des 4-Brom-2,3-dihydro-1H-inden-1-amins ist der Schlüssel zur Einführung einer Vielzahl von funktionellen Gruppen. Die folgenden Abschnitte beschreiben die gängigsten und effektivsten Derivatisierungsstrategien.

Diversifikationspunkte am Indanamin-Gerüst

Das folgende Diagramm zeigt die primären Angriffspunkte für die chemische Modifikation am 4-Brom-2,3-dihydro-1H-inden-1-amin-Gerüst.

Abbildung 2: Primäre Diversifikationspunkte am Indanamin-Gerüst.

1. N-Acylierung: Einführung von Amidbindungen

Die N-Acylierung ist eine robuste und unkomplizierte Methode zur Einführung einer Vielzahl von Substituenten. Die resultierenden Amide sind in der Regel metabolisch stabiler als die ursprüngliche Amingruppe und können durch Wasserstoffbrückenbindungen zusätzliche Interaktionen mit dem Zielprotein eingehen.

  • Rationale: Durch Variation der Acylgruppe (aliphatisch, aromatisch, heterocyclisch) können sterische und elektronische Eigenschaften systematisch verändert werden, um die Bindungsaffinität und Selektivität zu optimieren.

2. N-Alkylierung und Reduktive Aminierung: Erzeugung sekundärer und tertiärer Amine

Die Umwandlung des primären Amins in sekundäre oder tertiäre Amine verändert die Basizität und das Wasserstoffbrücken-Donator/-Akzeptor-Profil des Moleküls. Dies hat oft einen signifikanten Einfluss auf die Löslichkeit und die Fähigkeit, die Blut-Hirn-Schranke zu überwinden.

  • Rationale: Die Einführung kleiner Alkylgruppen (z.B. Methyl, Ethyl) kann die Lipophilie erhöhen, während größere oder funktionelle Alkylketten zusätzliche Bindungstaschen im Zielprotein erschließen können.

3. N-Sulfonylierung: Synthese von Sulfonamiden

Sulfonamide sind wichtige Pharmakophore, die in vielen zugelassenen Medikamenten vorkommen. Sie sind starke Wasserstoffbrücken-Akzeptoren und können die physikochemischen Eigenschaften eines Moleküls erheblich verändern.

  • Rationale: Die Sulfonylgruppe kann als Bioisoster für eine Carboxylat- oder Phosphatgruppe dienen und starke, gerichtete Interaktionen mit dem Zielprotein eingehen.

Detaillierte experimentelle Protokolle

Die folgenden Protokolle sind als validierte Ausgangspunkte für die Derivatisierung konzipiert. Alle Reaktionen sollten unter einer inerten Atmosphäre (Stickstoff oder Argon) und mit trockenen Lösungsmitteln durchgeführt werden.

Protokoll 1: Allgemeine Vorschrift für die N-Acylierung

Ziel: Synthese einer Bibliothek von N-acylierten 4-Brom-2,3-dihydro-1H-inden-1-amin-Derivaten.

Materialien:

  • 4-Brom-2,3-dihydro-1H-inden-1-amin

  • Gewünschtes Carbonsäurechlorid oder Anhydrid (1.1 Äquivalente)

  • Triethylamin (TEA) oder Diisopropylethylamin (DIPEA) (1.5 Äquivalente)

  • Dichlormethan (DCM), trocken

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Wasser (destilliert)

  • Sole (gesättigte NaCl-Lösung)

  • Magnesiumsulfat (MgSO₄), wasserfrei

  • Magnetrührer, Rundkolben, Septum, Stickstoffzufuhr

Schritt-für-Schritt-Anleitung:

  • Reaktionsaufbau: Lösen Sie 4-Brom-2,3-dihydro-1H-inden-1-amin (1.0 Äquivalent) in trockenem DCM in einem Rundkolben unter Stickstoffatmosphäre.

  • Basenzugabe: Fügen Sie Triethylamin (1.5 Äquivalente) hinzu und kühlen Sie die Reaktionsmischung auf 0 °C in einem Eisbad.

  • Acylierungsreagenz-Zugabe: Fügen Sie das entsprechende Carbonsäurechlorid oder Anhydrid (1.1 Äquivalente), gelöst in einer minimalen Menge trockenen DCMs, tropfenweise über einen Zeitraum von 15 Minuten hinzu.

  • Reaktion: Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-12 Stunden. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.

  • Aufarbeitung: Verdünnen Sie die Reaktionsmischung mit DCM und waschen Sie sie nacheinander mit gesättigter NaHCO₃-Lösung, Wasser und Sole.

  • Trocknung und Aufkonzentrierung: Trocknen Sie die organische Phase über wasserfreiem MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum am Rotationsverdampfer.

  • Aufreinigung: Reinigen Sie das Rohprodukt mittels Säulenchromatographie an Kieselgel, um das gewünschte N-acylierte Derivat zu erhalten.

Protokoll 2: Allgemeine Vorschrift für die Reduktive Aminierung

Ziel: Synthese von N-alkylierten 4-Brom-2,3-dihydro-1H-inden-1-amin-Derivaten.

Materialien:

  • 4-Brom-2,3-dihydro-1H-inden-1-amin

  • Gewünschtes Aldehyd oder Keton (1.0-1.2 Äquivalente)

  • Natriumtriacetoxyborhydrid (NaBH(OAc)₃) (1.5 Äquivalente)

  • Dichlorethan (DCE) oder Tetrahydrofuran (THF), trocken

  • Essigsäure (katalytische Menge)

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Magnesiumsulfat (MgSO₄), wasserfrei

Schritt-für-Schritt-Anleitung:

  • Reaktionsaufbau: Lösen Sie 4-Brom-2,3-dihydro-1H-inden-1-amin (1.0 Äquivalent) und das entsprechende Aldehyd oder Keton (1.1 Äquivalente) in trockenem DCE.

  • Katalysatorzugabe: Fügen Sie eine katalytische Menge Essigsäure hinzu (ca. 1-2 Tropfen).

  • Imine-Bildung: Rühren Sie die Mischung für 30-60 Minuten bei Raumtemperatur, um die Bildung des Imins zu ermöglichen.

  • Reduktion: Fügen Sie Natriumtriacetoxyborhydrid (1.5 Äquivalente) portionsweise hinzu. Achten Sie auf eine mögliche Gasentwicklung.

  • Reaktion: Rühren Sie die Reaktion für 4-24 Stunden bei Raumtemperatur, bis die Umsetzung vollständig ist (DC-Kontrolle).

  • Aufarbeitung: Quenchen Sie die Reaktion vorsichtig durch Zugabe von gesättigter NaHCO₃-Lösung. Extrahieren Sie die wässrige Phase mehrmals mit DCM.

  • Trocknung und Aufkonzentrierung: Verbinden Sie die organischen Phasen, trocknen Sie sie über MgSO₄, filtrieren Sie und konzentrieren Sie sie im Vakuum auf.

  • Aufreinigung: Reinigen Sie das Rohprodukt mittels Säulenchromatographie, um das gewünschte N-alkylierte Derivat zu isolieren.

Datenpräsentation und SAR-Analyse

Nach der Synthese und Reinigung werden die Derivate auf ihre biologische Aktivität getestet. Die Ergebnisse sollten systematisch in einer Tabelle zusammengefasst werden, um Struktur-Aktivitäts-Beziehungen leicht erkennen zu können.

Tabelle 1: Hypothetische SAR-Daten für N-acylierte Derivate

VerbindungR-Gruppe (an N-Acyl)IC₅₀ (nM)Anmerkungen zur SAR
1a -CH₃ (Acetyl)850Geringe Aktivität, kleine Gruppe.
1b -Ph (Benzoyl)120Erhöhte Aktivität durch π-π-Wechselwirkungen.
1c -Ph-4-Cl (4-Chlorbenzoyl)45Elektronenziehende Gruppe verbessert die Aktivität.
1d -Ph-4-OCH₃ (4-Methoxybenzoyl)250Elektronenschiebende Gruppe verringert die Aktivität.
1e -Cyclohexyl550Lipophile, aber sperrige Gruppe reduziert die Aktivität.
1f -Thiophen-2-yl95Heteroaromatischer Ring wird gut toleriert.

Analyse der Ergebnisse:

Aus den hypothetischen Daten in Tabelle 1 lässt sich ableiten, dass eine aromatische Acylgruppe vorteilhaft für die Aktivität ist (Vergleich 1a vs. 1b ). Weiterhin scheint eine elektronenziehende Gruppe am Phenylring die Potenz zu steigern (Vergleich 1c vs. 1b und 1d ), was auf eine mögliche Kationen-π- oder Halogenbrücken-Wechselwirkung im aktiven Zentrum des Zielproteins hindeutet. Sperrige aliphatische Gruppen sind weniger günstig (Vergleich 1b vs. 1e ).

Fazit und Ausblick

4-Brom-2,3-dihydro-1H-inden-1-amin ist ein hochgradig wertvolles Ausgangsmaterial für die systematische Erforschung von Struktur-Aktivitäts-Beziehungen. Die hier vorgestellten Protokolle für N-Acylierung und reduktive Aminierung sind robuste und vielseitige Methoden zur Erzeugung von Molekülbibliotheken. Durch die Kombination dieser Derivatisierungen am Amin mit nachfolgenden Kreuzkupplungsreaktionen am Brom-Substituenten kann der chemische Raum effizient und umfassend erkundet werden. Die systematische Analyse der biologischen Daten, wie in Tabelle 1 dargestellt, ist entscheidend für die rationale Optimierung von Leitstrukturen und die erfolgreiche Entwicklung neuer therapeutischer Wirkstoffe.

Referenzen

  • Yu, H., et al. (2004). Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters. Journal of Medicinal Chemistry, 47(9), 2285-2296. [Link][2]

  • Lahiri, S. C., & De, N. C. (1971). Synthesis and pharmacology of some indanamines. Dialkylaminoethylindans. Journal of Medicinal Chemistry, 14(9), 888-890. [Link][3]

  • Huebner, C. F., et al. (1965). N-Methyl-N-2-propynyl-1-indanamine. A Potent Monoamine Oxidase Inhibitor. Journal of Medicinal Chemistry, 8(2), 253-255. [Link][4]

  • Eburon Organics. (n.d.). Indane Derivatives. [Link][1]

Sources

Application Note: Protocols for the N-Alkylation of 4-bromo-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of N-Alkylated Indanamines

The indane scaffold is a privileged motif in medicinal chemistry, frequently serving as a bioisosteric replacement for other aromatic systems or as a core pharmacophore in its own right. N-alkylated derivatives of 1-aminoindane, in particular, are integral to a wide array of neurologically active agents and other therapeutic candidates.[1] The introduction of N-alkyl substituents allows for the fine-tuning of critical pharmacological properties, including receptor affinity, selectivity, metabolic stability, and bioavailability. The starting material, 4-bromo-2,3-dihydro-1H-inden-1-amine[2][3][4], offers a versatile platform for further synthetic elaboration, with the bromine atom providing a handle for cross-coupling reactions while the primary amine is poised for functionalization.

This document provides a detailed guide to the N-alkylation of this key intermediate, focusing on two robust and widely applicable methodologies: Reductive Amination and Direct Alkylation with Alkyl Halides . We will delve into the mechanistic rationale behind each approach, offer step-by-step protocols, and provide insights gleaned from extensive laboratory experience to ensure successful and reproducible outcomes.

Strategic Synthesis: Choosing the Right Alkylation Pathway

The N-alkylation of a primary amine can be deceptively complex. The primary challenge is controlling the degree of alkylation. The product of mono-alkylation, a secondary amine, is often more nucleophilic than the starting primary amine due to the electron-donating nature of the newly added alkyl group.[5] This can lead to a "runaway" reaction, producing a mixture of secondary, tertiary, and even quaternary ammonium salts, complicating purification and reducing the yield of the desired product.[5][6][7]

  • Reductive Amination: This is generally the preferred method for the controlled synthesis of mono- or di-alkylated amines.[5][8] The reaction proceeds by first forming an imine intermediate between the primary amine and a carbonyl compound (an aldehyde or ketone). This imine is then reduced in situ to the corresponding secondary or tertiary amine. Because the imine is formed reversibly and is typically more reactive towards the reducing agent than the starting carbonyl, this method offers high selectivity and avoids the overalkylation issues common with direct alkylation.[8][9] For sterically hindered amines, this method is particularly effective.[10][11][12]

  • Direct Alkylation with Alkyl Halides: This classic S_N2 reaction involves the direct displacement of a halide by the amine nucleophile.[13] While straightforward, it is notoriously difficult to stop at the mono-alkylation stage.[5][6][13] However, strategies exist to favor the desired product, such as using a large excess of the primary amine or specific reaction conditions that leverage differences in basicity between the primary and secondary amine products.[14][15] This method is most reliable when exhaustive alkylation to the tertiary amine or quaternary salt is the goal.[7]

Protocol 1: Reductive Amination (Preferred Method for Selective Mono-Alkylation)

This protocol describes the N-alkylation of this compound with an aldehyde using sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent particularly well-suited for this transformation.

Workflow Overview

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup & Purification A Dissolve Amine & Aldehyde in Anhydrous Solvent (DCE/DCM) B Stir at Room Temperature (Imine Formation) A->B C Add NaBH(OAc)₃ Portion-wise at 0 °C B->C In Situ Imine Formation D Warm to RT & Stir (Monitor by TLC/LC-MS) C->D E Quench with sat. NaHCO₃ D->E Reaction Complete F Extract with Organic Solvent E->F G Dry, Filter & Concentrate F->G H Purify via Column Chromatography G->H G A Primary Amine (R-NH₂) B Secondary Amine (R-NH-R') A->B + R'-X - HX C Tertiary Amine (R-N(R')₂) B->C + R'-X - HX (Often Faster) D Quaternary Salt (R-N(R')₃⁺ X⁻) C->D + R'-X

Sources

Application Notes and Protocols: Characterizing 4-bromo-1-indanamine in Neurotransmitter Uptake Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Neuromodulatory Potential of 4-bromo-1-indanamine

In the landscape of neuropharmacology and drug discovery, the intricate regulation of monoamine neurotransmitters—dopamine, norepinephrine, and serotonin—is of paramount importance. The synaptic concentrations of these signaling molecules are meticulously controlled by a family of plasma membrane proteins known as monoamine transporters (MATs): the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1][2][3] These transporters facilitate the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby terminating the signal.[1][2][4] Dysregulation of MAT function is implicated in a host of neuropsychiatric conditions, including depression, anxiety, attention deficit hyperactivity disorder (ADHD), and substance use disorders.[1][3] Consequently, MATs are primary targets for a wide array of therapeutic agents.[3][5]

The indanamine scaffold has emerged as a promising structural motif for the development of novel MAT inhibitors. This application note focuses on 4-bromo-1-indanamine, a halogenated derivative of this class. While its direct precursor, 4-bromo-1-indanone, is a known intermediate in the synthesis of compounds targeting neurological disorders, the specific pharmacological profile of 4-bromo-1-indanamine at the monoamine transporters warrants detailed investigation.[6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4-bromo-1-indanamine in neurotransmitter uptake assays. We will delve into the mechanistic rationale, present detailed experimental protocols for both radiolabeled and fluorescence-based assays, and discuss data interpretation to elucidate the compound's potency and selectivity profile as a potential MAT inhibitor.

Mechanistic Rationale: Competitive Inhibition at Monoamine Transporters

Monoamine transporters are symporters that utilize the electrochemical gradients of sodium (Na+) and chloride (Cl-) ions to drive the transport of their respective neurotransmitter substrates across the cell membrane.[1][3][8][9] Inhibitors of these transporters typically act by binding to the transporter protein, often at or near the substrate binding site, thereby blocking the reuptake process.[9] This leads to an accumulation of the neurotransmitter in the synaptic cleft, enhancing and prolonging its signaling.

Based on the structure-activity relationships of related indanamine analogs, it is hypothesized that 4-bromo-1-indanamine functions as a competitive inhibitor of monoamine transporters.[10] The indane core provides a rigid framework that can fit into the binding pocket of the transporters, while the amine group is a common feature of many MAT ligands. The bromine substitution at the 4-position of the indane ring is expected to influence the compound's binding affinity and selectivity for the different transporters (DAT, NET, and SERT). The primary objective of the following assays is to experimentally determine the inhibitory potency (typically expressed as the IC50 value) of 4-bromo-1-indanamine for each of the three monoamine transporters.

Experimental Workflow Overview

The general workflow for assessing the inhibitory activity of 4-bromo-1-indanamine on monoamine transporters involves utilizing cell lines that stably express the human transporter of interest (hDAT, hNET, or hSERT). The assay measures the uptake of a labeled substrate (either radioactive or fluorescent) in the presence and absence of varying concentrations of the test compound (4-bromo-1-indanamine). Inhibition of substrate uptake by 4-bromo-1-indanamine will result in a dose-dependent decrease in the measured signal.

Caption: General experimental workflow for neurotransmitter uptake inhibition assays.

Protocol 1: Radiolabeled Neurotransmitter Uptake Assay

This protocol describes a classic and robust method for determining the potency of 4-bromo-1-indanamine using radiolabeled substrates.[11][12][13] It relies on the principle of competitive inhibition of the uptake of a tritiated neurotransmitter ([³H]-dopamine, [³H]-norepinephrine, or [³H]-serotonin) into cells expressing the corresponding transporter.

Materials and Reagents
  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing human DAT (hDAT), hNET, or hSERT.[4][14]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418 at 250 µg/mL).

  • Assay Buffer: Krebs-HEPES buffer (KHB) or Hanks' Balanced Salt Solution (HBSS).

  • Test Compound: 4-bromo-1-indanamine hydrochloride, dissolved in assay buffer or DMSO to create a stock solution.

  • Radiolabeled Substrates: [³H]-Dopamine, [³H]-Norepinephrine, [³H]-Serotonin (PerkinElmer or American Radiolabeled Chemicals).

  • Unlabeled Substrates: Dopamine, Norepinephrine, Serotonin (for determining non-specific uptake).

  • Reference Inhibitors: Cocaine (for DAT), Desipramine (for NET), and Fluoxetine (for SERT) for assay validation.

  • Lysis Buffer: 1% Sodium Dodecyl Sulfate (SDS).

  • Scintillation Cocktail: A suitable liquid scintillation fluid.

  • Plates: 96-well cell culture plates (poly-D-lysine coated recommended).

  • Equipment: Liquid scintillation counter, multichannel pipettes, cell culture incubator.

Step-by-Step Methodology
  • Cell Plating:

    • Culture HEK293 cells expressing the transporter of interest to ~80-90% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells into a 96-well plate at a density of 40,000-60,000 cells per well.[15]

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell adherence.[15]

  • Preparation of Reagents:

    • Prepare a dilution series of 4-bromo-1-indanamine in assay buffer. A typical concentration range would be from 1 nM to 100 µM.

    • Prepare the radiolabeled substrate solution in assay buffer. The final concentration should be close to the known Km value for the respective transporter (e.g., 10-20 nM for [³H]-dopamine).[4]

    • Prepare solutions for determining total uptake (assay buffer only) and non-specific uptake (a high concentration of a known selective inhibitor, e.g., 10 µM cocaine for DAT).

  • Assay Procedure:

    • On the day of the assay, gently aspirate the culture medium from the wells.

    • Wash the cells once with 100 µL of pre-warmed assay buffer.

    • Add 50 µL of the 4-bromo-1-indanamine dilutions (or controls) to the appropriate wells.

    • Pre-incubate the plate for 10-20 minutes at room temperature or 37°C.[4]

    • Initiate the uptake reaction by adding 50 µL of the radiolabeled substrate solution to all wells.

    • Incubate for a short period, typically 1-5 minutes, at room temperature.[4] This time should be within the linear range of uptake, which should be determined empirically.

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 150 µL of ice-cold assay buffer.

    • Lyse the cells by adding 100 µL of 1% SDS to each well and shaking for 5-10 minutes.

  • Detection and Data Analysis:

    • Transfer the lysate from each well into a scintillation vial.

    • Add 3-4 mL of scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    • Calculate the specific uptake by subtracting the non-specific uptake (CPM in the presence of a high concentration of inhibitor) from the total uptake (CPM in the absence of inhibitor).

    • Normalize the data by expressing the uptake in the presence of 4-bromo-1-indanamine as a percentage of the control (specific uptake without the test compound).

    • Plot the percentage of inhibition against the logarithm of the 4-bromo-1-indanamine concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value.

Protocol 2: Fluorescence-Based Neurotransmitter Uptake Assay

Fluorescence-based assays offer a non-radioactive, higher-throughput alternative for screening compounds.[16][17] These assays utilize a fluorescent substrate that mimics the natural neurotransmitter and is transported into the cell by the MATs.[1][8] An external masking dye quenches the fluorescence of the substrate in the assay medium, allowing for a "no-wash" protocol where an increase in intracellular fluorescence is directly measured.[8][15]

Materials and Reagents
  • Cell Lines and Culture Reagents: As described in Protocol 1.

  • Neurotransmitter Transporter Uptake Assay Kit: Commercially available kits (e.g., from Molecular Devices) provide the fluorescent substrate and masking dye.[18][19][20]

  • Assay Buffer: HBSS or a similar physiological buffer provided with the kit.

  • Test Compound: 4-bromo-1-indanamine hydrochloride.

  • Reference Inhibitors: As described in Protocol 1.

  • Plates: 96- or 384-well black-walled, clear-bottom cell culture plates.

  • Equipment: Fluorescence microplate reader with bottom-read capability, capable of kinetic or endpoint measurements.

Step-by-Step Methodology
  • Cell Plating:

    • Follow the same procedure as in Protocol 1, using the appropriate black-walled microplates. For 384-well plates, seed at a density of 12,500-20,000 cells per well.[15]

  • Preparation of Reagents:

    • Prepare a dilution series of 4-bromo-1-indanamine in assay buffer.

    • Prepare the fluorescent substrate/masking dye solution according to the kit manufacturer's instructions.

  • Assay Procedure (Homogeneous, "Mix-and-Read"):

    • Gently remove the culture medium from the wells.

    • Add 50 µL (for 96-well) or 25 µL (for 384-well) of assay buffer containing the different concentrations of 4-bromo-1-indanamine or controls.

    • Pre-incubate the plate for 10 minutes at 37°C.[19]

    • Add 50 µL (for 96-well) or 25 µL (for 384-well) of the prepared fluorescent substrate/masking dye solution to all wells.

    • Immediately place the plate in the fluorescence microplate reader.

  • Detection and Data Analysis:

    • Measure the fluorescence intensity over time (kinetic read) for 20-30 minutes or at a single endpoint after a defined incubation period.[19]

    • For kinetic data, the rate of uptake (slope of the fluorescence curve) or the area under the curve can be used for analysis.

    • For endpoint data, use the final fluorescence values.

    • Subtract the background fluorescence (from wells with no cells or cells without transporter expression).

    • Normalize the data as a percentage of the control uptake (in the absence of inhibitor).

    • Plot the percentage of inhibition versus the log concentration of 4-bromo-1-indanamine and fit the curve to determine the IC50 value, as described in Protocol 1.

Caption: Competitive inhibition of monoamine reuptake by 4-bromo-1-indanamine.

Data Presentation and Interpretation

The primary output of these assays is the IC50 value, which represents the concentration of 4-bromo-1-indanamine required to inhibit 50% of the specific neurotransmitter uptake. By performing the assays for all three transporters (DAT, NET, and SERT), a selectivity profile can be established.

Table 1: Hypothetical Inhibitory Potency (IC50) Data for 4-bromo-1-indanamine

Transporter4-bromo-1-indanamine IC50 (nM)Reference InhibitorReference IC50 (nM)
hDAT 50Cocaine250
hNET 15Desipramine5
hSERT 800Fluoxetine10

Note: These are example values and must be determined experimentally.

From this hypothetical data, one could conclude that 4-bromo-1-indanamine is a potent inhibitor of NET, with moderate activity at DAT and significantly weaker activity at SERT. The selectivity can be expressed as a ratio of IC50 values (e.g., SERT/NET selectivity = 800/15 ≈ 53-fold). This profile might suggest potential therapeutic applications where NET inhibition is the primary desired mechanism of action.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the initial pharmacological characterization of 4-bromo-1-indanamine at the key monoamine transporters. Both radiolabeled and fluorescence-based methods offer reliable means to determine the compound's inhibitory potency and selectivity, which are critical first steps in the drug discovery process. Successful characterization of 4-bromo-1-indanamine's activity profile will pave the way for further studies, including determining its mechanism of action (e.g., competitive vs. non-competitive), assessing its potential as a substrate (i.e., a releaser), and evaluating its efficacy in more complex cellular and in vivo models of neurological disorders. The structural simplicity and synthetic tractability of the indanamine core suggest that 4-bromo-1-indanamine could be a valuable tool compound or a starting point for the development of novel, selective neuromodulatory agents.

References

  • Vertex AI Search. (2025). By what mechanism do Vesicular Monoamine Transporter 2 (VMAT2) inhibitors act?
  • PubMed Central. (n.d.). New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2).
  • Columbia Technology Ventures. (n.d.). Fluorescent substrates for imaging neurotransmission.
  • NIH. (n.d.). Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET. PMC.
  • PubMed. (n.d.). Development of a scintillation proximity assay for analysis of Na+/Cl- -dependent neurotransmitter transporter activity.
  • PubMed. (n.d.). Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline.
  • ACS Chemical Biology. (n.d.). New Fluorescent Substrate Enables Quantitative and High-Throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2).
  • ResearchGate. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.
  • ResearchGate. (n.d.). Monitoring monoamine transport with the fluorescent substrate analogue....
  • NIH. (2019). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. PMC.
  • Guidechem. (n.d.). Understanding 4-Bromo-1-indanone: Properties and Chemical Synthesis Applications.
  • Patsnap Synapse. (2024). What are VMAT2 inhibitors and how do they work?
  • MedChemExpress. (n.d.). Monoamine Transporter | Inhibitors.
  • PMC. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT).
  • Wikipedia. (n.d.). Monoamine transporter.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
  • NIH. (n.d.). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile.
  • In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). (n.d.).
  • Guidechem. (2023). How to synthesize 4-Bromo-1-indanone?
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
  • PubMed Central. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters.
  • Chem-Impex. (n.d.). 4-Bromo-1-indanone.
  • PubMed Central. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters.
  • ResearchGate. (2025). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine.
  • Revvity. (n.d.). Scintillation Proximity Assays.
  • PubMed Central. (n.d.). How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers.
  • Wikipedia. (n.d.). Scintillation proximity assay.
  • Revvity. (n.d.). Serotonin Transporter (human) Cell Line.
  • ChemicalBook. (n.d.). 4-Bromo-1-indanone synthesis.
  • YouTube. (2024). Scintillation proximity assay. What it is, how it works and what it is used for.
  • PubMed Central. (n.d.). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs.
  • PubMed. (n.d.). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation.
  • PMC. (2016). Uptake Assay for Radiolabeled Peptides in Yeast. NIH.
  • TargetMol. (n.d.). 4-bromo-2,3-dihydro-1h-inden-1-amine hydrochloride.
  • PubMed. (2010). Structure-Activity Relationships at the Monoamine Transporters for a Novel Series of Modafinil (2-[(diphenylmethyl)sulfinyl]acetamide) Analogues.
  • PubMed Central. (n.d.). Discovery and Development of Monoamine Transporter Ligands.
  • PMC. (n.d.). Evaluation of Enzyme Substrate Radiotracers as PET/MRS Hybrid Imaging Agents.
  • PubMed. (n.d.). Studies on the Structure-Activity Relationship of Bicifadine Analogs as Monoamine Transporter Inhibitors.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Explorer Kit.
  • Danaher Life Sciences. (n.d.). Neurotransmitter Transporter Uptake Assay Kit for Precise Analysis.
  • PubChem. (n.d.). 4-Bromoaniline | BrC6H4NH2 | CID 7807.
  • PharmaCompass.com. (n.d.). 4-bromo-phenyl-amine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.

Sources

Application Notes and Protocols for the Synthesis of Novel Ligands from 4-bromo-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Indane Scaffold in Medicinal Chemistry

The indane chemical structure, characterized by a benzene ring fused to a cyclopentane ring, represents a privileged scaffold in the realm of drug discovery and development.[1] This rigid bicyclic framework provides a unique three-dimensional architecture that is amenable to a wide array of chemical modifications. The diverse biological activities exhibited by indane derivatives, including anti-inflammatory, anticancer, and neuroprotective properties, underscore the therapeutic potential inherent in this molecular backbone.[2]

4-bromo-2,3-dihydro-1H-inden-1-amine is a particularly valuable starting material for the synthesis of novel ligands.[3][4] Its structure incorporates two key functional groups amenable to selective modification: a primary amine that can be readily acylated or alkylated, and an aryl bromide that serves as a handle for palladium-catalyzed cross-coupling reactions. This dual functionality allows for the systematic exploration of chemical space and the generation of diverse libraries of compounds for biological screening.

These application notes provide detailed protocols for the derivatization of this compound through three powerful synthetic transformations: N-acylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. The causality behind experimental choices is explained to provide researchers with a robust foundation for the synthesis and exploration of novel indane-based ligands.

I. N-Acylation of this compound: Synthesis of Novel Amide Ligands

N-acylation is a fundamental reaction in organic synthesis for the formation of amide bonds.[5] The reaction of the primary amine of this compound with acylating agents such as acyl chlorides or anhydrides is an efficient method for introducing a wide variety of substituents. A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is recommended to prevent side reactions involving the aryl bromide.[6]

Protocol 1: N-Acylation using an Acyl Chloride

This protocol describes the synthesis of N-(4-bromo-2,3-dihydro-1H-inden-1-yl)acetamide as a representative example.

Reaction Scheme:

N_Acylation start This compound product N-(4-bromo-2,3-dihydro-1H-inden-1-yl)acetamide start->product acyl_chloride Acetyl Chloride acyl_chloride->product base DIPEA base->product solvent DCM solvent->product

N-Acylation of this compound.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound212.091.01.0
Acetyl chloride78.501.11.1
N,N-Diisopropylethylamine (DIPEA)129.241.51.5
Dichloromethane (DCM), anhydrous---

Step-by-Step Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv).

  • Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Add the acetyl chloride (1.1 equiv) dropwise via syringe. A white precipitate of DIPEA hydrochloride may form.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Expected Characterization Data for N-(4-bromo-2,3-dihydro-1H-inden-1-yl)acetamide:

  • ¹H NMR: Expect characteristic shifts for the aromatic, indane, and acetyl protons.

  • ¹³C NMR: Expect signals corresponding to the carbons of the indane scaffold and the amide functionality.

  • Mass Spectrometry (ESI-MS): Expect to observe the [M+H]⁺ ion corresponding to the molecular weight of the product.

II. Suzuki-Miyaura Coupling: Synthesis of Biaryl Indane Ligands

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide, enabling the formation of carbon-carbon bonds.[7][8] This reaction is a powerful tool for modifying the aryl bromide of this compound to introduce a variety of aryl or heteroaryl substituents.

Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details the synthesis of 4-phenyl-2,3-dihydro-1H-inden-1-amine.

Reaction Workflow:

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep_flask Flame-dried round-bottom flask add_reagents Add this compound, Phenylboronic acid, K₂CO₃, and Pd(PPh₃)₄ prep_flask->add_reagents add_solvents Add deoxygenated dioxane/water add_reagents->add_solvents heat Stir at 100 °C for 24 h add_solvents->heat monitor Monitor by TLC heat->monitor cool Cool to room temperature monitor->cool extract Extract with EtOAc cool->extract dry Dry organic phase over MgSO₄ extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify

Suzuki-Miyaura Coupling Workflow.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound212.091.01.0
Phenylboronic acid121.931.51.5
Potassium carbonate (K₂CO₃)138.212.02.0
Tetrakis(triphenylphosphine)palladium(0)1155.560.050.05
1,4-Dioxane/Water (4:1), deoxygenated---

Step-by-Step Protocol:

  • Fit a round-bottom flask with a stir bar and a reflux condenser. Flame-dry the apparatus under high vacuum and purge with argon.

  • To the flask, add this compound (1.0 equiv), phenylboronic acid (1.5 equiv), K₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Add a deoxygenated solution of 1,4-dioxane/water (4:1) to achieve a substrate concentration of approximately 0.1 M.

  • Stir the resulting solution at 100 °C for 24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Add water and extract the mixture with ethyl acetate (EtOAc).

  • Dry the organic phase over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Characterization Data for 4-phenyl-2,3-dihydro-1H-inden-1-amine:

  • ¹H NMR: Disappearance of the signals corresponding to the bromo-substituted aromatic ring and appearance of new signals for the phenyl group.

  • ¹³C NMR: Appearance of new signals for the phenyl group.

  • Mass Spectrometry (ESI-MS): Observation of the [M+H]⁺ ion for the coupled product.

III. Buchwald-Hartwig Amination: Synthesis of N-Aryl Indane Ligands

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9][10] This reaction allows for the introduction of a wide range of primary and secondary amines at the 4-position of the indane scaffold, providing access to a diverse set of novel ligands.

Protocol 3: Buchwald-Hartwig Amination with Morpholine

This protocol describes the synthesis of 4-(morpholin-4-yl)-2,3-dihydro-1H-inden-1-amine.

Catalytic Cycle:

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex [Ar-Pd(II)(Br)L_n] oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination HNR₂ Base pd_amido_complex [Ar-Pd(II)(NR₂)L_n] amine_coordination->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR₂ reductive_elimination->product catalyst_regeneration Catalyst Regeneration

Sources

Application Notes and Protocols: The Strategic Use of 4-bromo-2,3-dihydro-1H-inden-1-amine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient paradigm in modern drug discovery, enabling the development of highly optimized lead compounds from low molecular weight starting points. This guide provides an in-depth exploration of 4-bromo-2,3-dihydro-1H-inden-1-amine as a strategic fragment for FBDD campaigns. We will delve into the rationale behind its selection, its key physicochemical properties, and provide detailed, field-proven protocols for its application in primary screening and hit validation using X-ray crystallography, Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended to serve as a practical resource for researchers aiming to leverage this and similar fragments to tackle challenging biological targets.

Introduction: The Power of Fragments and the Rationale for this compound

Fragment-Based Drug Design (FBDD) offers a compelling alternative to traditional high-throughput screening (HTS) by focusing on smaller, less complex molecules (fragments) that typically have molecular weights under 300 Da.[1] These fragments, while exhibiting weak binding affinities (often in the high micromolar to millimolar range), provide high-quality starting points for lead optimization due to their efficiency in exploring chemical space and their potential for high ligand efficiency.[2]

The selection of fragments for a screening library is a critical step. This compound embodies several key features that make it a valuable tool for FBDD:

  • Structural Rigidity and 3D Shape: The fused ring system of the indane scaffold provides a defined three-dimensional shape, reducing conformational flexibility upon binding and providing clear structural information.

  • Key Functional Groups: The primary amine offers a hydrogen bond donor and a potential vector for synthetic elaboration, allowing for fragment growing or linking strategies.

  • The Strategic Bromine Atom: The bromine atom is particularly advantageous for X-ray crystallography-based screening. Its high electron density makes it readily identifiable in electron density maps, even in cases of weak binding and low occupancy.[3][4] This anomalous scattering signal can be crucial for unambiguously determining the fragment's position and orientation in the protein's binding site.[3]

  • "Rule of Three" Compliance: This fragment generally adheres to the "Rule of Three," a set of guidelines for desirable fragment properties (e.g., molecular weight < 300, cLogP < 3, ≤ 3 hydrogen bond donors/acceptors).[5]

The indane scaffold itself is a privileged structure in medicinal chemistry, found in a variety of approved drugs and biologically active compounds, highlighting its potential for interacting with diverse biological targets.[6]

Physicochemical Properties of this compound

A thorough understanding of the fragment's properties is essential for designing effective screening experiments.

PropertyValueSource
Molecular Formula C₉H₁₀BrN[7]
Molecular Weight 212.09 g/mol [7]
CAS Number 903557-28-8[7][8]
Topological Polar Surface Area (TPSA) 26.02 Ų[7]
Predicted LogP (XlogP) 1.9 - 2.3951[7][9]
Hydrogen Bond Donors 1[7]
Hydrogen Bond Acceptors 1[7]
Rotatable Bonds 0[7]

These properties indicate good solubility and a low degree of complexity, which are desirable for fragment screening.

Experimental Workflows and Protocols

The following sections provide detailed protocols for screening and validating the binding of this compound to a target protein.

Workflow Overview

A typical FBDD campaign utilizing this fragment would follow a structured workflow to identify and validate hits, and then guide medicinal chemistry efforts.

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Protocol 1: Crystallographic Fragment Screening by Soaking

The presence of bromine makes this compound an excellent candidate for crystallographic screening, as the heavy atom simplifies hit identification.[3][4]

Objective: To determine if and how the fragment binds to the target protein by soaking pre-grown protein crystals.

Materials:

  • Apo-protein crystals of high quality and reproducible diffraction.

  • This compound stock solution (e.g., 100 mM in DMSO).

  • Artificial mother liquor (crystallization solution without the precipitant).

  • Cryoprotectant solution (mother liquor containing a cryoprotecting agent like glycerol or ethylene glycol).[10]

  • Crystallization plates (e.g., 96-well sitting drop plates).[11]

  • Cryo-loops and magnetic wands.[10]

  • Liquid nitrogen for flash-cooling.

Step-by-Step Methodology:

  • Crystal Preparation: Grow protein crystals to a suitable size (e.g., 50-200 µm) in sitting or hanging drop vapor diffusion plates.[11]

  • Soaking Solution Preparation: Prepare a soaking solution by adding the fragment stock solution to the artificial mother liquor to a final concentration of 1-10 mM. The final DMSO concentration should be kept as low as possible (ideally <10%) to avoid crystal damage.[11] A solvent tolerance test is highly recommended.

  • Crystal Soaking:

    • Carefully transfer a protein crystal from its growth drop into a larger drop containing the soaking solution.[10]

    • Incubate for a period ranging from 30 minutes to several hours. The optimal soaking time is target-dependent and may require optimization.[10]

  • Cryoprotection and Mounting:

    • Briefly transfer the soaked crystal into a drop of cryoprotectant solution.

    • Using a cryo-loop slightly larger than the crystal, scoop the crystal and immediately plunge it into liquid nitrogen.[10]

  • Data Collection: Collect X-ray diffraction data at a synchrotron source. It is advantageous to collect data at an X-ray wavelength that maximizes the anomalous signal of the bromine atom (around 0.92 Å).

  • Data Analysis:

    • Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure.

    • Calculate both standard (2Fo-Fc) and difference (Fo-Fc) electron density maps.

    • Crucially, calculate an anomalous difference map to locate the position of the bromine atom. A strong peak in this map is a definitive indicator of fragment binding.[3]

    • Model the fragment into the electron density and refine the structure.

Caption: Workflow for crystallographic fragment screening by soaking.

Protocol 2: Surface Plasmon Resonance (SPR) Screening

SPR is a highly sensitive, label-free technique ideal for detecting the weak and transient interactions typical of fragments.[12][13]

Objective: To identify binding of the fragment to an immobilized target protein and estimate its binding affinity (K D).

Materials:

  • SPR instrument (e.g., Biacore, ProteOn).

  • Sensor chip (e.g., CM5 for amine coupling).

  • Purified target protein.

  • Immobilization buffers (e.g., EDC/NHS, ethanolamine).[13]

  • Running buffer (e.g., HBS-EP+ with low percentage DMSO).

  • This compound solutions at various concentrations.

Step-by-Step Methodology:

  • Target Immobilization:

    • Activate the sensor chip surface using a fresh mixture of EDC and NHS.[13]

    • Inject the target protein solution over the activated surface to achieve a high immobilization level, which is crucial for detecting small molecule binding.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.[13]

    • A reference flow cell should be prepared similarly but without the protein to allow for reference subtraction.

  • Assay Development:

    • Ensure the running buffer is precisely matched with the solvent of the fragment solutions (including DMSO concentration) to minimize bulk refractive index effects.[12]

    • Confirm the activity of the immobilized target by injecting a known binder, if available.

  • Primary Screen (Single Concentration):

    • Inject this compound at a high concentration (e.g., 200 µM - 1 mM) over the target and reference surfaces.

    • A square-shaped sensorgram (fast on-rate, fast off-rate) is characteristic of a fragment-like interaction.[14]

    • A response significantly above the noise level in the target channel compared to the reference channel indicates a potential hit.

  • Affinity Determination (Multi-concentration):

    • For confirmed hits, perform a dose-response analysis by injecting a series of fragment concentrations (e.g., from 10 µM to 2 mM).

    • Allow the binding to reach equilibrium at each concentration.

    • Plot the equilibrium response against the fragment concentration and fit the data to a steady-state affinity model to determine the dissociation constant (K D).[15]

SPR_Protocol cluster_prep Preparation cluster_screen Screening cluster_char Characterization Immobilize Immobilize Target Protein on Sensor Chip Optimize Optimize Assay Conditions (Buffer Matching) Immobilize->Optimize SingleC Inject Single High Concentration of Fragment Optimize->SingleC Analyze1 Identify Hits Based on Binding Response SingleC->Analyze1 MultiC Inject Concentration Series of Hit Fragment Analyze1->MultiC Analyze2 Determine KD from Steady-State Affinity Fit MultiC->Analyze2

Caption: Protocol for SPR-based fragment screening and affinity determination.

Protocol 3: Ligand-Observed NMR Screening

NMR spectroscopy is a powerful tool for fragment screening in solution, providing information on binding and, in some cases, the binding site, without the need for protein immobilization or crystallization.[16][17] Ligand-observed methods are particularly efficient for screening.

Objective: To detect the binding of the fragment to the target protein by observing changes in the NMR properties of the fragment itself.

Key Ligand-Observed Techniques:

  • Saturation Transfer Difference (STD): Detects binding by transferring magnetic saturation from the protein to a bound ligand.

  • Water-Ligand Observed with Gradient Spectroscopy (WaterLOGSY): Detects binding through the transfer of magnetization from bulk water to the ligand via the protein.

  • Relaxation-based methods (T1ρ and T2): Binding to a large protein alters the relaxation properties of a small fragment, which can be measured.[16]

Step-by-Step Methodology (General for Ligand-Observed NMR):

  • Sample Preparation:

    • Prepare two NMR tubes. Both should contain this compound (e.g., at 100-200 µM) in a suitable deuterated buffer (e.g., PBS in D₂O).[18]

    • To one tube, add the target protein to a final concentration of 5-10 µM. The other tube serves as a reference without the protein.[18]

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum of the fragment alone to ensure its integrity and solubility, and to serve as a reference.

    • For the protein-containing sample, acquire the chosen ligand-observed NMR experiment (e.g., STD, WaterLOGSY).

    • For STD, this involves acquiring two spectra: one with on-resonance saturation of the protein signals and one with off-resonance saturation. The difference spectrum will only show signals from the binding fragment.

    • For WaterLOGSY, the sign of the fragment's NOE signals will be opposite to that of non-binding compounds.

  • Data Analysis:

    • Analyze the spectra to identify signals that are only present or significantly changed in the experiment performed on the protein-containing sample.

    • The presence of signals in an STD difference spectrum or the characteristic phase change in a WaterLOGSY spectrum are strong indicators of binding.

    • The relative intensity of the signals can provide an estimate of the binding epitope of the fragment.

  • Hit Confirmation: It is good practice to confirm hits from one ligand-observed method with another (e.g., confirm an STD hit with a relaxation-based experiment) to reduce the likelihood of artifacts.[16]

Conclusion and Future Directions

This compound represents a highly valuable fragment for initiating FBDD campaigns. Its combination of a rigid 3D scaffold, a synthetically tractable amine handle, and a strategically placed bromine atom for crystallographic validation makes it a versatile tool for probing the binding sites of diverse protein targets. The protocols outlined in this guide provide a robust framework for its effective use in hit identification and characterization.

Once a validated hit is obtained, the journey from fragment to lead begins. Structure-guided design, informed by the high-resolution information from X-ray crystallography, will be paramount. The primary amine of the indane scaffold serves as an ideal anchor point for synthetic elaboration, allowing medicinal chemists to "grow" the fragment into adjacent pockets of the binding site to enhance potency and selectivity, ultimately paving the way for the development of novel therapeutics.

References

  • Schiebel, J., et al. (2016). Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease. Protein & Peptide Letters, 23(3), 257–264. [Link]

  • Bruker Corporation. (n.d.). Fragment screening by ligand observed nmr. Retrieved from [Link]

  • Giri, R., et al. (2015). NMR Screening in Fragment-Based Drug Design: A Practical Guide. In Methods in Molecular Biology (Vol. 1289, pp. 121-141). Springer. [Link]

  • Popplewell, J. (2013, October 8). Efficient SPR-Based Fragment Screening and Small Molecule Affinity Analysis Using Bio-Rad's ProteOn™ XPR36 System. Bio-Radiations. [Link]

  • Renaud, J., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 58–61. [Link]

  • Conrad, D. (2016, January 13). NMR fragment screening. CureFFI.org. [Link]

  • Gale, J. P., et al. (2014). Fragment Based Screening and Inhibitor Design against the BAZ2B Bromodomain. Journal of Medicinal Chemistry, 57(21), 9017–9022. [Link]

  • Harner, M. J., et al. (2014). Fragment-Based Screening of the Bromodomain of ATAD2. Journal of Medicinal Chemistry, 57(21), 9023–9034. [Link]

  • ChemWhat. (n.d.). This compound CAS#: 903557-28-8. Retrieved from [Link]

  • Erlanson, D. (2015, September 8). Dry solutions for crystallography. Practical Fragments. [Link]

  • Moberg, A., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. [Link]

  • Peng, J., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 5(3), 103278. [Link]

  • Schwartz, B., et al. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. ACS Medicinal Chemistry Letters, 1(6), 258–262. [Link]

  • Schumacher, F. I., et al. (2021). A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. Acta Crystallographica Section D: Structural Biology, 77(Pt 1), 102–110. [Link]

  • Guiçhou, J.-F., et al. (2015). Combining 'dry' co-crystallization and in situ diffraction to facilitate ligand screening by X-ray crystallography. Acta Crystallographica Section D: Biological Crystallography, 71(Pt 9), 1839–1847. [Link]

  • University of Vermont. (n.d.). Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals.
  • Collins, P., et al. (2023). XChem crystallographic fragment screening. protocols.io. [Link]

  • Popplewell, J. (2013, October 8). Efficient SPR-Based Fragment Screening and Small Molecule Affinity Analysis Using Bio-Rad's ProteOn™ XPR36 System. Bio-Radiations. [Link]

  • Cytiva. (n.d.). Fragment and small molecule screening with Biacore systems. Retrieved from [Link]

  • News-Medical.Net. (2023, February 10). Assessing small molecule kinetics and affinity through SPR screening. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzenamine, 4-bromo- (CAS 106-40-1). Retrieved from [Link]

  • PubChemLite. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • Asghari, S., et al. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83-87. [Link]

  • Chen, I. J., & Fesik, S. W. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 192. [Link]

  • Scott, J. S., et al. (2023). Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions. Reaction Chemistry & Engineering, 8(12), 2969-2980. [Link]

  • Mahto, M. K., et al. (2015). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Journal of Chemical and Pharmaceutical Research, 7(3), 1334-1337. [Link]

  • Wang, Y., et al. (2022). Discovery of indane and naphthalene derivatives as USP7 inhibitors. Bioorganic & Medicinal Chemistry, 74, 117042. [Link]

  • Taylor, R. D., et al. (2022). Fragment‐based drug discovery—the importance of high‐quality molecule libraries. Medicinal Research Reviews, 42(4), 1494-1525. [Link]

  • Taros Chemicals. (2022, December 9). Introduction into Fragment Based Drug Discovery [Video]. YouTube. [Link]

  • Vajda, S., et al. (2019). Development and applications of fragment based drug design methods. Boston University. [Link]

  • Tainer, J. A., et al. (2020). Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response. Progress in Biophysics and Molecular Biology, 152, 121–136. [Link]

  • Singh, N., & Kumar, A. (2022). Fragment-based drug design of nature-inspired compounds. In Computational Approaches for Novel Therapeutic and Diagnostic Designing (pp. 139-158). Academic Press. [Link]

Sources

Experimental setup for scaling up 4-bromo-1-indanamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scalable Synthesis of 4-Bromo-1-indanamine

Abstract

4-Bromo-1-indanamine is a valuable key intermediate in medicinal chemistry, frequently utilized in the development of therapeutics targeting neurological disorders and oncology.[1][2] Its rigid scaffold and versatile functional groups make it an ideal starting point for constructing complex bioactive molecules.[1][2] This application note provides a detailed, robust, and scalable two-step synthetic route from commercially available 3-(2-bromophenyl)propanoic acid. The protocol is designed for researchers, scientists, and drug development professionals, focusing on practical execution, safety considerations, and the rationale behind key process decisions to ensure successful scale-up from the bench to pilot plant quantities.

Introduction and Synthetic Strategy

The synthesis of specialty amines like 4-bromo-1-indanamine is a critical step in many drug discovery pipelines. Direct alkylation methods are often difficult to control, leading to over-alkylation and purification challenges.[3] A more controlled and scalable approach involves the conversion of a ketone precursor to the desired amine via reductive amination.[3][4]

This guide details a two-stage process:

  • Intramolecular Friedel-Crafts Acylation: Cyclization of 3-(2-bromophenyl)propanoic acid to form the key intermediate, 4-bromo-1-indanone. This method is preferable to direct bromination of 1-indanone, which can lead to regioselectivity issues and complex purification.[5]

  • One-Pot Reductive Amination: Conversion of 4-bromo-1-indanone to 4-bromo-1-indanamine. This widely used transformation offers high yields and is amenable to large-scale production under mild conditions.[4]

The overall synthetic pathway is illustrated below.

G A 3-(2-Bromophenyl)propanoic acid B 4-Bromo-1-indanone A->B  1. (COCl)₂ or SOCl₂  2. AlCl₃, DCM (Friedel-Crafts Acylation) C 4-Bromo-1-indanamine B->C  NH₄OAc, NaBH₃CN  or NH₃/MeOH, NaBH₄ (Reductive Amination)

Caption: Overall two-step synthetic scheme for 4-bromo-1-indanamine.

Part I: Scale-Up Synthesis of 4-Bromo-1-indanone

Principle and Rationale

The formation of 4-bromo-1-indanone is achieved through an intramolecular Friedel-Crafts acylation. The process begins by converting the carboxylic acid of 3-(2-bromophenyl)propanoic acid into a more reactive acid chloride using thionyl chloride. The subsequent addition of a Lewis acid, aluminum chloride (AlCl₃), catalyzes the electrophilic aromatic substitution, leading to the cyclization and formation of the five-membered ketone ring.[6] This "two-step, one-pot" approach is highly efficient for producing 1-indanones. For scalability, careful control of the reaction temperature during the addition of AlCl₃ is critical, as the reaction is highly exothermic. The workup is designed to safely quench the Lewis acid and facilitate straightforward extraction of the product.

Materials and Reagents
ReagentCAS No.MW ( g/mol )Quantity (g)Moles (mol)Molar Eq.
3-(2-Bromophenyl)propanoic acid15115-58-9229.065502.401.0
Thionyl chloride (SOCl₂)7719-09-7118.97714 (438 mL)6.002.5
Aluminum chloride (AlCl₃), anhydrous7446-70-0133.345273.961.65
1,2-Dichloroethane (DCE)107-06-298.965.5 L--
Dichloromethane (DCM)75-09-284.932.0 L + 9.0 L--
Ice-18.02~10 kg--
Saturated Sodium Bicarbonate (aq)--2.0 L--
Brine (Saturated NaCl aq)--2.0 L--
Sodium Sulfate (Na₂SO₄), anhydrous7757-82-6142.04~500 g--
Detailed Experimental Protocol
  • Acid Chloride Formation: In a 10 L reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 3-(2-bromophenyl)propanoic acid (550 g, 2.4 mol) and 1,2-dichloroethane (5.5 L).

  • Slowly add thionyl chloride (437.8 mL, 6.0 mol) to the solution.

  • Heat the mixture to reflux and maintain for 24 hours until gas evolution ceases. Monitor reaction completion by TLC or GC/MS.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent and excess thionyl chloride. The resulting crude acid chloride is a viscous oil.

  • Friedel-Crafts Cyclization: In a separate 20 L reactor, prepare a mechanically stirred suspension of anhydrous aluminum chloride (527 g, 3.96 mol) in dichloromethane (1 L).

  • Dissolve the crude acid chloride from step 4 in dichloromethane (1 L) and add it dropwise to the AlCl₃ suspension, ensuring the internal temperature does not exceed 27°C by using an ice-water bath.[6]

  • After the addition is complete, stir the reaction at room temperature for 3 hours.[6]

  • Work-up and Isolation: Carefully and slowly quench the reaction by pouring the mixture into a large vessel containing approximately 10 kg of crushed ice.

  • Extract the aqueous mixture with dichloromethane (3 x 3 L).

  • Combine the organic layers and wash sequentially with saturated brine (2 L) and saturated sodium bicarbonate solution (2 L).[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dry the resulting solid in a vacuum oven at 30°C overnight to yield 4-bromo-1-indanone as an off-white to orange-brown crystalline powder (Expected yield: ~435 g, 86%).[1][6]

G cluster_prep Acid Chloride Formation cluster_reaction Friedel-Crafts Cyclization cluster_workup Work-up & Isolation charge_reagents Charge Reactor with Starting Acid & DCE add_socl2 Add Thionyl Chloride charge_reagents->add_socl2 reflux Reflux for 24h add_socl2->reflux concentrate1 Concentrate in Vacuo reflux->concentrate1 prep_alcl3 Prepare AlCl₃ Suspension in DCM add_acidchloride Dropwise Addition of Acid Chloride (<27°C) prep_alcl3->add_acidchloride stir Stir at RT for 3h add_acidchloride->stir quench Quench on Ice stir->quench extract Extract with DCM (3x) quench->extract wash Wash with Brine & Sat. NaHCO₃ extract->wash dry Dry over Na₂SO₄ wash->dry concentrate2 Concentrate in Vacuo dry->concentrate2 isolate Dry Solid in Vacuum Oven concentrate2->isolate

Caption: Process workflow for the synthesis of 4-bromo-1-indanone.

Part II: Scale-Up Reductive Amination to 4-Bromo-1-indanamine

Principle and Rationale

Reductive amination is a robust method for converting ketones into amines.[4] The reaction proceeds in two stages within the same pot: first, the ketone (4-bromo-1-indanone) reacts with an amine source (here, ammonium acetate serves as an in-situ source of ammonia) under weakly acidic conditions to form an intermediate imine. Second, a reducing agent selectively reduces the imine C=N bond to the corresponding amine.[3][4]

For this scale-up protocol, sodium cyanoborohydride (NaBH₃CN) is chosen as the reducing agent. Unlike sodium borohydride (NaBH₄), NaBH₃CN is less reactive towards ketones and aldehydes at neutral or weakly acidic pH, allowing it to selectively reduce the imine as it is formed.[3][7] This selectivity is crucial for a successful one-pot reaction, maximizing yield and minimizing side products.[3] Methanol is an excellent solvent choice for this transformation.

Materials and Reagents
ReagentCAS No.MW ( g/mol )Quantity (g)Moles (mol)Molar Eq.
4-Bromo-1-indanone15115-60-3211.064222.01.0
Ammonium Acetate (NH₄OAc)631-61-877.08154220.010.0
Sodium Cyanoborohydride (NaBH₃CN)25895-60-762.841512.41.2
Methanol (MeOH)67-56-132.044.0 L--
Deionized Water-18.02~5 L--
2M Hydrochloric Acid (HCl)--As needed--
Diethyl Ether or MTBE60-29-774.12~6 L--
2M Sodium Hydroxide (NaOH)--As needed--
Detailed Experimental Protocol
  • Imine Formation: In a 10 L reactor, charge 4-bromo-1-indanone (422 g, 2.0 mol), ammonium acetate (1542 g, 20.0 mol), and methanol (4.0 L).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction: In a separate flask, dissolve sodium cyanoborohydride (151 g, 2.4 mol) in ~500 mL of methanol.

  • Slowly add the NaBH₃CN solution to the reactor over 30-45 minutes, maintaining the internal temperature below 30°C.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.

  • Work-up and Isolation: Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Add deionized water (4 L) to the residue and stir.

  • Adjust the pH to ~2 with 2M HCl to quench any unreacted reducing agent.

  • Wash the acidic aqueous layer with diethyl ether or MTBE (2 x 1 L) to remove any unreacted starting material and non-basic impurities. Discard the organic layers.

  • Basify the aqueous layer to pH >12 by the slow addition of 2M NaOH, keeping the mixture cool in an ice bath.

  • Extract the free amine product into diethyl ether or MTBE (3 x 1.5 L).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-1-indanamine as an oil or low-melting solid. Further purification can be achieved by vacuum distillation or crystallization if required.

G cluster_reaction One-Pot Reaction cluster_workup Work-up & Isolation charge_reagents Charge Ketone, NH₄OAc, and Methanol stir_imine Stir for 1h (Imine Formation) charge_reagents->stir_imine add_nabh3cn Add NaBH₃CN Solution (<30°C) stir_imine->add_nabh3cn stir_reduce Stir for 12-18h (Reduction) add_nabh3cn->stir_reduce concentrate Concentrate in Vacuo stir_reduce->concentrate acidify Add H₂O, Adjust pH to 2 concentrate->acidify wash_org Wash with Ether/MTBE (Remove Impurities) acidify->wash_org basify Adjust pH to >12 wash_org->basify extract Extract Product with Ether/MTBE (3x) basify->extract dry_iso Dry, Filter, Concentrate extract->dry_iso

Caption: Process workflow for the reductive amination of 4-bromo-1-indanone.

Safety, Handling, and Waste Disposal

All operations should be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn at all times.[8][9]

  • 4-Bromo-1-indanone: Causes skin and serious eye irritation.[8] Avoid dust formation and inhalation.[8]

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle with extreme care under anhydrous conditions.

  • Aluminum Chloride (Anhydrous): Reacts violently with water, releasing HCl gas. The quenching procedure must be performed slowly and with adequate cooling.

  • Sodium Cyanoborohydride: Toxic. Contact with acid releases highly toxic hydrogen cyanide gas. The acidic quench step must be performed in a highly efficient fume hood.

  • 4-Bromo-1-indanamine: While specific data is limited, it should be handled as a potentially toxic compound, similar to 4-bromoaniline, which is harmful if swallowed and toxic in contact with skin.[10]

  • Waste Disposal: All chemical waste, including aqueous layers and solvent washes, should be collected in appropriately labeled containers and disposed of according to institutional and local environmental regulations.

Characterization and Quality Control

  • Reaction Monitoring: Progress for both steps can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC/MS).[6]

  • Final Product Characterization: The identity and purity of the final product, 4-bromo-1-indanamine, should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point of the precursor, 4-bromo-1-indanone, should be in the range of 95-99°C.[1]

References

  • Autech. (n.d.). Understanding 4-Bromo-1-indanone: Properties and Chemical Synthesis Applications. [Link]

  • ResearchGate. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. [Link]

  • ChemRxiv. (2022). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. [Link]

  • Loba Chemie. (2016). 4-BROMO ANILINE FOR SYNTHESIS MSDS. [Link]

  • Techno PharmChem. (n.d.). 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • National Institutes of Health. (2022). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Google Patents. (2002).
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • National Institutes of Health. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. [Link]

  • Google Patents. (2019). EP3553179A1 - Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-bromo-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-bromo-2,3-dihydro-1H-inden-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on improving yield and purity.

The synthesis of this compound is a critical step in the development of various pharmaceutical compounds.[1] The most common and efficient method for this transformation is the reductive amination of 4-bromo-1-indanone.[2][3] This process involves the reaction of the ketone with an amine source, typically ammonia or its equivalent, to form an intermediate imine, which is then reduced to the desired primary amine.[4] While seemingly straightforward, this reaction is often plagued by issues that can significantly impact the final yield and purity.

This document provides a comprehensive troubleshooting guide in a question-and-answer format, addressing specific experimental issues. Each section explains the underlying chemical principles and offers actionable solutions to help you optimize your synthesis.

Troubleshooting Guide

Low or No Product Yield

Question: I am observing a very low yield of this compound, or the reaction is not proceeding at all. What are the likely causes and how can I fix this?

Answer: Low or no product yield in the reductive amination of 4-bromo-1-indanone can stem from several factors, primarily related to imine formation and the reduction step.

1. Inefficient Imine Formation:

  • Plausible Cause: The equilibrium between the ketone and the imine may not favor the imine.[4] This can be due to the presence of water, which can hydrolyze the imine back to the ketone, or an inappropriate pH.

  • Solution:

    • Water Scavenging: Add a dehydrating agent, such as molecular sieves (3Å or 4Å), to the reaction mixture to remove water as it is formed.

    • pH Optimization: Imine formation is typically favored under slightly acidic conditions (pH 4-6).[5] You can add a catalytic amount of a weak acid, like acetic acid, to promote the reaction. However, strongly acidic conditions can protonate the amine starting material, rendering it non-nucleophilic.

    • Ammonia Source: The choice of ammonia source is crucial. Using ammonium acetate or ammonium chloride can provide both the ammonia and the necessary acidic catalyst. Anhydrous ammonia in an organic solvent is also a good option.

2. Ineffective Reduction:

  • Plausible Cause: The reducing agent may be inactive, or the reaction conditions may not be suitable for the reduction of the imine.

  • Solution:

    • Choice of Reducing Agent:

      • Sodium borohydride (NaBH₄): This is a common and cost-effective reducing agent. However, it can also reduce the starting ketone. It is best to allow for sufficient time for imine formation before adding NaBH₄.[6]

      • Sodium cyanoborohydride (NaBH₃CN): This is a milder reducing agent that is selective for the imine over the ketone, especially at a controlled pH of 6-7.[5] This allows for a one-pot reaction where all reagents are present from the start.

      • Sodium triacetoxyborohydride (NaBH(OAc)₃): This is another mild and selective reducing agent that is often preferred due to the lower toxicity of its byproducts compared to NaBH₃CN.[6]

    • Reagent Quality: Ensure that your reducing agent is fresh and has been stored under appropriate anhydrous conditions.

    • Temperature: While many reductive aminations proceed at room temperature, gentle heating (e.g., 40-50 °C) may be necessary to drive the reaction to completion, especially with less reactive substrates.

3. Degradation of Starting Material or Product:

  • Plausible Cause: The starting material or product may be unstable under the reaction conditions.

  • Solution:

    • Reaction Time: Monitor the reaction progress by TLC or GC-MS to avoid prolonged reaction times that could lead to side reactions or degradation.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation, especially if the reaction requires heating.

Presence of Impurities

Question: My final product is contaminated with significant impurities. How can I identify and minimize them?

Answer: The presence of impurities is a common issue. The most likely culprits are unreacted starting material, the intermediate imine, or byproducts from side reactions.

1. Unreacted 4-bromo-1-indanone:

  • Identification: This can be easily identified by comparing the analytical data (e.g., TLC, GC-MS, ¹H NMR) of your crude product with that of the starting material.

  • Cause: Incomplete reaction due to reasons mentioned in the "Low Yield" section.

  • Solution:

    • Drive the reaction to completion: Use a slight excess of the amine source and the reducing agent.

    • Optimize reaction time and temperature: Monitor the reaction to ensure the starting material is fully consumed.

2. Over-alkylation (Formation of Secondary Amine):

  • Identification: The formation of a secondary amine, where the product amine reacts with another molecule of the starting ketone, can be detected by mass spectrometry (higher molecular weight) and NMR spectroscopy.

  • Cause: This is more likely to occur if the newly formed primary amine is more nucleophilic than the ammonia source and reacts with the remaining ketone.

  • Solution:

    • Use a large excess of the ammonia source: This will statistically favor the reaction of the ketone with ammonia over the product amine.

    • Slow addition of the ketone: Adding the 4-bromo-1-indanone slowly to a mixture of the ammonia source and the reducing agent can help maintain a low concentration of the ketone, minimizing the chance of the product amine reacting with it.

3. Formation of 4-bromo-2,3-dihydro-1H-inden-1-ol:

  • Identification: This alcohol byproduct will have a similar retention factor on TLC to the starting ketone and can be identified by its characteristic -OH peak in the IR spectrum and the corresponding proton and carbon signals in the NMR spectra.

  • Cause: Reduction of the starting ketone by the reducing agent before imine formation. This is more common with less selective reducing agents like NaBH₄.

  • Solution:

    • Use a selective reducing agent: NaBH₃CN or NaBH(OAc)₃ are preferred as they are less likely to reduce the ketone under the reaction conditions for imine formation.[5][6]

    • Two-step procedure: First, allow the imine to form completely (monitored by TLC or NMR), then add the reducing agent.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reductive amination?

A1: Methanol or ethanol are commonly used solvents as they are good for dissolving the starting materials and the borohydride reducing agents.[6] However, for some reducing agents like sodium triacetoxyborohydride, which is water-sensitive, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are more suitable.[6] The choice of solvent can also influence the rate of imine formation.

Q2: How can I effectively purify the final product, this compound?

A2: Purification can be challenging due to the similar polarities of the product and some impurities.

  • Acid-Base Extraction: Being a basic amine, the product can be separated from non-basic impurities by an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with an acidic aqueous solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.

  • Column Chromatography: If extraction is insufficient, column chromatography on silica gel is a standard method. A solvent system of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (to prevent the amine from sticking to the acidic silica) is often effective.

  • Crystallization: The hydrochloride or another salt of the amine can often be purified by crystallization.[7]

Q3: My reaction seems to stall, with both starting material and product present even after a long reaction time. What should I do?

A3: A stalled reaction can be due to several factors.

  • Reagent Stoichiometry: Ensure you are using a sufficient excess of the amine source and the reducing agent (typically 1.5-2.0 equivalents of the reducing agent).

  • Catalyst Deactivation: If using an acidic catalyst, it may have been neutralized. A small additional charge of the acid might restart the reaction.

  • Product Inhibition: In some cases, the product can inhibit the reaction. If possible, try to perform the reaction at a higher dilution.

Q4: What are the key safety precautions for this synthesis?

A4:

  • Sodium cyanoborohydride: This reagent is toxic and can release hydrogen cyanide gas upon contact with strong acids. The reaction should be performed in a well-ventilated fume hood, and the workup should be done carefully, avoiding strong acidic conditions for quenching.

  • Borohydrides: These reagents react with water and alcohols to produce hydrogen gas, which is flammable. They should be handled with care, and additions should be done in a controlled manner.

  • 4-bromo-1-indanone: This is a halogenated organic compound and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Experimental Workflow & Data

Table 1: Recommended Reaction Conditions for Reductive Amination of 4-bromo-1-indanone
ParameterCondition 1 (One-Pot)Condition 2 (Two-Step)
Amine Source Ammonium Acetate (5-10 equiv.)Anhydrous Ammonia in MeOH
Reducing Agent Sodium Cyanoborohydride (1.5 equiv.)Sodium Borohydride (1.5 equiv.)
Solvent MethanolMethanol
Additive NoneMolecular Sieves (4Å)
Temperature Room Temperature to 40 °C0 °C to Room Temperature
Procedure Mix ketone, ammonium acetate, and NaBH₃CN in methanol and stir.Stir ketone and ammonia in methanol with molecular sieves. After imine formation, cool to 0 °C and add NaBH₄.
Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Low Yield or Stalled Reaction CheckImine Check Imine Formation (TLC/NMR) Start->CheckImine ImineIssue Imine Formation Issue CheckImine->ImineIssue No/Low Imine ReductionIssue Reduction Step Issue CheckImine->ReductionIssue Imine Present, No Product AddDehydrating Add Dehydrating Agent (e.g., Molecular Sieves) ImineIssue->AddDehydrating OptimizepH Optimize pH (4-6) (e.g., catalytic AcOH) ImineIssue->OptimizepH CheckReagents Check Reducing Agent (Freshness, Stoichiometry) ReductionIssue->CheckReagents ChangeReducer Consider a More Selective Reducer (e.g., NaBH(OAc)₃) ReductionIssue->ChangeReducer IncreaseTemp Increase Temperature Gently (40-50 °C) ReductionIssue->IncreaseTemp Impurity_Check Product Contains Impurities Identify_Impurity Identify Impurity (GC-MS/NMR) Impurity_Check->Identify_Impurity Starting_Material Unreacted Starting Material Identify_Impurity->Starting_Material Overalkylation Secondary Amine Byproduct Identify_Impurity->Overalkylation Alcohol_Byproduct Alcohol Byproduct Identify_Impurity->Alcohol_Byproduct Force_Completion Force Reaction to Completion (Excess Reagents, Time) Starting_Material->Force_Completion Excess_Amine Use Large Excess of Ammonia Source Overalkylation->Excess_Amine Selective_Reducer Use More Selective Reducer (NaBH₃CN or NaBH(OAc)₃) Alcohol_Byproduct->Selective_Reducer

Caption: Troubleshooting workflow for low yield and impurity issues.

References

  • Burke, S. D., & Danheiser, R. L. (Eds.). (1999). Handbook of Reagents for Organic Synthesis: Oxidizing and Reducing Agents. John Wiley & Sons.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer.
  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.
  • Wikipedia. (2024). Reductive amination. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. Reductive Amination. [Link]

  • Chemistry Steps. Reductive Amination. [Link]

  • Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product?[Link]

  • Chem-Station. Borch Reductive Amination. [Link]

  • ResearchGate. What are the difficulties associated with reductive amination? How to control byproduct formation?[Link]

  • ACS Green Chemistry Institute. Specific solvent issues with Reductive Amination/Alkylation. [Link]

  • Reddit. Help with reductive ammination. [Link]

  • YouTube. Reductive Amination. [Link]

  • Google Patents. Preparation method of 4-bromo-5-methyl-1H-indazole.
  • NIH. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]

  • Google Patents.
  • Heterocycles. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]

  • ResearchGate. How can I get more yield in the preparation of 4-bromo-1,2-diaminobenzene?[Link]

  • Google Patents.
  • YouTube. 4 bromoaniline : Organic Synthesis. [Link]

Sources

Technical Support Center: Optimizing the Bromination of 2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the electrophilic bromination of 2,3-dihydro-1H-inden-1-amine. As a key intermediate in medicinal chemistry, precise control over its functionalization is paramount[1][2]. This document provides troubleshooting advice and frequently asked questions (FAQs) in a direct Q&A format to address common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the bromination of 2,3-dihydro-1H-inden-1-amine, and what is the underlying mechanism?

Answer: The bromination of 2,3-dihydro-1H-inden-1-amine is a classic example of an Electrophilic Aromatic Substitution (SEAr) reaction. The primary amino group (-NH2) is a powerful activating group, meaning it donates electron density into the benzene ring, making the ring highly nucleophilic[3][4]. This activation directs the incoming electrophile (Br+) to the ortho and para positions relative to the amino group's point of attachment.

For the 2,3-dihydro-1H-inden-1-amine scaffold, the key positions on the aromatic ring are C4, C5, C6, and C7. The amino group is attached to the alicyclic ring, but its activating influence extends to the fused aromatic ring. The position analogous to para is C6, and the position analogous to ortho is C4.

Therefore, the expected major product is 6-bromo-2,3-dihydro-1H-inden-1-amine .[5] The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, which then loses a proton to restore aromaticity.[6][7]

EAS_Mechanism Fig 1. S-E-Ar Mechanism for 6-Bromination sub Inden-1-amine intermediate Sigma Complex (Resonance Stabilized) sub->intermediate Attack by π-system (Rate-Determining Step) eplus Br+ product 6-Bromo-Inden-1-amine intermediate->product Deprotonation (Fast) hplus H+

Caption: Fig 1. S-E-Ar Mechanism for 6-Bromination

Troubleshooting Guide

Q2: My reaction is producing a mixture of isomers (4-bromo and 6-bromo) or multiple bromination products. How can I improve regioselectivity and prevent over-bromination?

Answer: This is the most common challenge when working with highly activated arylamines like 2,3-dihydro-1H-inden-1-amine. The powerful activating nature of the -NH2 group makes the reaction difficult to control, often leading to a mixture of mono-brominated isomers and polybrominated byproducts.[8][9]

Root Cause Analysis:

  • High Ring Activation: The -NH2 group strongly activates both the C4 (ortho) and C6 (para) positions, leading to competitive reactions.

  • Harsh Reagents: Using molecular bromine (Br2), especially with a Lewis acid or in a polar solvent, can be too aggressive, causing the reaction to proceed too quickly and unselectively.[9]

Solution: Amine Protection Strategy The most reliable method to control this reaction is to temporarily "tame" the activating group by converting the amine into an amide, typically an acetamide (-NHCOCH3), using acetic anhydride.[4]

Why this works:

  • Reduced Activation: The lone pair on the nitrogen atom of the acetamide is delocalized by resonance with the adjacent carbonyl group. This reduces its ability to donate electron density into the aromatic ring, thus moderating the ring's reactivity.[4]

  • Steric Hindrance: The bulky acetyl group sterically hinders the ortho position (C4), making the para position (C6) the overwhelmingly favored site for electrophilic attack.

Experimental Workflow: Protection-Bromination-Deprotection

Protection_Workflow Fig 2. Workflow for Selective Monobromination start 2,3-dihydro-1H- inden-1-amine step1 Step 1: Protection (Acetylation) start->step1 intermediate N-acetyl-2,3-dihydro-1H- inden-1-amine step1->intermediate step2 Step 2: Bromination (e.g., NBS) intermediate->step2 bromo_intermediate N-acetyl-6-bromo-2,3-dihydro- 1H-inden-1-amine step2->bromo_intermediate step3 Step 3: Deprotection (Acid/Base Hydrolysis) bromo_intermediate->step3 product 6-bromo-2,3-dihydro-1H- inden-1-amine (High Purity) step3->product

Caption: Fig 2. Workflow for Selective Monobromination

Protocol: Selective para-Bromination via Acetyl Protection

  • Protection (Acetylation):

    • Dissolve 2,3-dihydro-1H-inden-1-amine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or ethyl acetate.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add acetic anhydride (1.1 eq) and a mild base like pyridine or triethylamine (1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis shows complete consumption of the starting material.

    • Perform an aqueous workup to remove excess reagents and isolate the N-acetylated product.

  • Bromination:

    • Dissolve the dried N-acetylated intermediate in a solvent such as acetic acid or acetonitrile.[10]

    • Add N-bromosuccinimide (NBS) (1.05 eq) in portions at room temperature. NBS is generally preferred over Br2 for activated systems as it is milder and easier to handle.[11]

    • Stir the reaction for 2-12 hours, monitoring by TLC. Gentle heating (40-60 °C) may be required to drive the reaction to completion.[10]

    • Upon completion, quench the reaction with water to precipitate the product or perform an extractive workup.

  • Deprotection (Hydrolysis):

    • Reflux the crude N-acetyl-6-bromo product in an aqueous solution of a strong acid (e.g., 6M HCl) or base (e.g., 15% NaOH) until the amide is fully hydrolyzed.

    • Neutralize the solution and extract the final product, 6-bromo-2,3-dihydro-1H-inden-1-amine.

    • Purify via column chromatography or recrystallization.[5]

Q3: My reaction isn't working at all, or the yield is extremely low. What's wrong?

Answer: A complete lack of reactivity in an electrophilic aromatic substitution on a highly activated ring is unusual but points to a few specific problems.

Troubleshooting Flowchart

No_Reaction_Troubleshooting Fig 3. Troubleshooting Low/No Conversion start Low or No Product Formation q1 Are you using a strong acid (e.g., H2SO4, neat TFA)? start->q1 a1_yes Amine is protonated to -NH3+. Ring is deactivated. SOLUTION: Use non-acidic conditions or a protecting group. q1->a1_yes Yes q2 Have you checked your brominating agent? q1->q2 No a2_yes NBS can decompose over time. SOLUTION: Use a fresh bottle or recrystallize from hot water. q2->a2_yes Yes q3 Is the temperature too low? q2->q3 No a3_yes S-E-Ar has an activation energy. SOLUTION: Gently warm the reaction (e.g., to 40-50 °C) and monitor by TLC. q3->a3_yes Yes

Caption: Fig 3. Troubleshooting Low/No Conversion

Detailed Explanation:

  • Amine Protonation: This is the most likely culprit. In the presence of strong acids, the basic amino group is protonated to form an ammonium salt (-NH3+). This group is no longer an activator; it is a powerful deactivating, meta-directing group due to its positive charge and strong inductive electron withdrawal.[12] This effectively shuts down the electrophilic substitution reaction. Avoid using strong, non-catalytic acids like concentrated H2SO4 or neat trifluoroacetic acid unless you are intentionally trying to deactivate the ring.[13]

  • Reagent Quality: N-bromosuccinimide (NBS) is a crystalline solid that is easier to handle than liquid bromine, but it can decompose over time, especially if exposed to light or moisture. If you suspect your NBS is old, use a fresh batch or recrystallize it.

  • Reaction Conditions: While the ring is activated, the reaction is not instantaneous and may require gentle heating to overcome the activation energy barrier. Reactions are often run between room temperature and 80 °C.[5]

Data & Reagent Comparison

For a successful synthesis, selecting the right conditions is critical. The table below summarizes key parameters and choices.

Parameter Option 1: Direct Bromination (Unprotected) Option 2: Indirect Bromination (Protected) Rationale & Comments
Substrate 2,3-dihydro-1H-inden-1-amineN-acetyl-2,3-dihydro-1H-inden-1-amineProtection moderates reactivity and enhances regioselectivity.[4]
Brominating Agent N-Bromosuccinimide (NBS)N-Bromosuccinimide (NBS)NBS is milder and safer than Br2. Ideal for activated rings.[11]
Stoichiometry 1.0 - 1.1 eq. NBS1.0 - 1.1 eq. NBSA slight excess of NBS ensures full conversion, but a large excess risks polybromination.
Solvent Acetonitrile, DichloromethaneAcetic Acid, AcetonitrileAcetic acid is a common solvent for brominating less-activated (amide) substrates.[14]
Temperature 0 °C to Room TempRoom Temp to 60 °CThe less reactive amide may require gentle heating to achieve a reasonable reaction rate.
Expected Outcome Mixture of 4- and 6-bromo isomers, potential for di-bromo products.Predominantly 6-bromo isomer (>95% regioselectivity).The combination of reduced activation and steric hindrance from the acetyl group is highly effective.
Pros Fewer synthetic steps.High yield and purity of the desired isomer. Predictable and scalable.
Cons Poor control, difficult purification.Two additional synthetic steps (protection/deprotection).

References

  • ResearchGate. (2025). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. [Link]

  • NSF Public Access Repository. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. [Link]

  • ACS Publications. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. [Link]

  • Chemia. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS. [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. [Link]

  • NCERT. (n.d.). Amines. [Link]

  • BYJU'S. (n.d.). Chemical Reactions of Amines – Electrophilic Substitution. [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. [Link]

  • Making Molecules. (n.d.). Electrophilic Aromatic Substitution. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

  • SlidePlayer. (2020). Aromatic Electrophilic substitution. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Bromination Reagent Guide. [Link]

  • MDPI. (2007). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. Molecules. [Link]

  • PubMed Central (PMC). (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

  • YouTube. (2021). electrophilic aromatic bromination with N-bromosuccinimide. [Link]

  • YouTube. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions. [Link]

  • ResearchGate. (2019). Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors. [Link]

  • PubMed. (2019). Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors. [Link]

  • ResearchGate. (2012). Why does bromination with Br2 of 3-amino-phenol give no product with Bromine at the Carbon in between amine and hydroxy group?. [Link]

Sources

Technical Support Center: Synthesis of 4-bromo-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-bromo-2,3-dihydro-1H-inden-1-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot impurity formation during this multi-step synthesis. The guidance provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Overview of the Synthetic Pathway

The most common and cost-effective route to this compound begins with the synthesis of the key intermediate, 4-bromo-2,3-dihydro-1H-inden-1-one (4-bromo-1-indanone). This intermediate is typically prepared via an intramolecular Friedel-Crafts acylation of 3-(2-bromophenyl)propanoic acid.[1][2] The subsequent conversion of the indanone to the target amine is the most critical step where significant impurities can arise. The typical transformation is a reductive amination or a reduction of a derived oxime.

Synthesis_Workflow cluster_0 Part 1: Indanone Synthesis cluster_1 Part 2: Amine Synthesis cluster_2 Potential Impurity Formation Stages A 3-(2-Bromophenyl) propanoic acid B 3-(2-Bromophenyl) propanoyl chloride A->B SOCl₂ or (COCl)₂ C 4-Bromo-1-indanone B->C AlCl₃ (Friedel-Crafts) Imp1 Unreacted Starting Material B->Imp1 Incomplete Reaction D 4-Bromo-1-indanone F {Oxime or Imine Intermediate} D->F NH₂OH·HCl or NH₃/NH₄OAc E Target: 4-Bromo-inden-1-amine F->E Reduction (e.g., H₂/Catalyst, NaBH₃CN) Imp2 Debrominated Impurity F->Imp2 Catalytic Dehalogenation Imp3 Alcohol Impurity F->Imp3 Incomplete Reductive Amination

Caption: General synthetic workflow for this compound.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.

Part A: Issues Related to the Precursor (4-Bromo-1-indanone)

Question 1: My Friedel-Crafts reaction to form 4-bromo-1-indanone is low-yielding and produces a dark, tarry crude product. What's going wrong?

Answer: This is a common issue in Friedel-Crafts acylations, which are sensitive to reaction conditions. The cause is often related to the catalyst or temperature control.

  • Causality: Aluminum chloride (AlCl₃) is a highly active Lewis acid that can promote side reactions and polymerization if not controlled properly. The reaction is also highly exothermic.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure you are using anhydrous AlCl₃ and a dry, inert solvent (like dichloromethane or 1,2-dichloroethane). Moisture will deactivate the catalyst and can lead to undesired side reactions.

    • Temperature Control: The addition of the acid chloride to the AlCl₃ suspension should be done slowly at a low temperature (0-5 °C) to manage the exotherm.[1] Allowing the temperature to rise above 25-30 °C can lead to charring and reduced yield.[1]

    • Stoichiometry: Use a slight excess of AlCl₃ (typically 1.1 to 1.5 equivalents) to ensure the reaction goes to completion. However, a large excess can increase side product formation.

    • Quenching: Quench the reaction by carefully and slowly pouring the reaction mixture onto crushed ice. This hydrolyzes the aluminum complexes and should be done with vigorous stirring.

Question 2: I see an impurity in my 4-bromo-1-indanone that appears to be an isomer. How is this possible?

Answer: While the intramolecular cyclization is generally regioselective, impurities can arise from the starting material or, less commonly, from the bromination step if it's performed on the indanone itself.

  • Causality:

    • Starting Material: If the initial bromination of the phenylpropanoic acid precursor was not completely regioselective, you may have isomeric starting materials leading to isomeric indanone products.

    • Direct Bromination: If you are synthesizing the target by brominating 2,3-dihydro-1H-inden-1-one, the reaction can be complex. Bromination with N-bromosuccinimide (NBS) can occur on the aromatic ring or at the alpha-position (C2) of the ketone, depending on the conditions (radical vs. electrophilic).[3][4]

  • Validation & Solution:

    • Characterize the Starting Material: Confirm the purity and structure of your 3-(2-bromophenyl)propanoic acid by ¹H NMR before proceeding.

    • Purification: The indanone precursor should be purified thoroughly, typically by recrystallization or column chromatography, to remove any unreacted starting material or isomers before proceeding to the amination step.

Part B: Issues During the Amination Step

This is the most critical stage for impurity formation. The choice of reducing agent is paramount.

Question 3: My mass spectrometry results show a significant peak corresponding to a mass of M-79/M-81 (loss of Br). What is this impurity and how do I avoid it?

Answer: This is the most common and challenging impurity: 2,3-dihydro-1H-inden-1-amine . It is formed via reductive dehalogenation.

  • Causality: This side reaction is highly prevalent when using catalytic hydrogenation (e.g., H₂ gas with catalysts like Palladium on Carbon, Pd/C) to reduce the imine or oxime intermediate. Palladium catalysts are notoriously efficient at cleaving carbon-halogen bonds, especially C-Br and C-I bonds.[5][6]

  • Mechanism: The palladium surface catalytically inserts into the C-Br bond, which is then cleaved by hydrogenolysis, replacing the bromine atom with a hydrogen atom.[7]

Dehalogenation_Mechanism cluster_products Reaction Products Reactant 4-Bromo-inden-1-imine C₉H₈BrN Catalyst H₂ / Pd-C Target Target Product 4-Bromo-inden-1-amine Catalyst->Target Desired Reduction (C=N → CH-NH₂) Impurity Dehalogenated Impurity Inden-1-amine Catalyst->Impurity Side Reaction (C-Br → C-H)

Caption: Competing reactions during catalytic hydrogenation.

  • Troubleshooting & Mitigation:

    • Avoid Catalytic Hydrogenation: The most effective solution is to use a different reduction method that does not promote dehalogenation.

    • Alternative Reducing Agents:

      • Sodium Borohydride (NaBH₄) / Sodium Cyanoborohydride (NaBH₃CN): These are excellent reagents for reductive amination and do not typically cause dehalogenation.

      • Sodium triacetoxyborohydride (STAB): A mild and effective reagent for reductive amination.

      • Raney Nickel or Alumino-Nickel: These can be effective for reducing oxime intermediates to the amine with a lower risk of dehalogenation compared to palladium.[8]

    • Optimize Hydrogenation (If Unavoidable): If catalytic hydrogenation must be used, try modifying conditions to disfavor dehalogenation. This is less reliable but can sometimes work.

      • Use a less active catalyst (e.g., Pearlman's catalyst, Pd(OH)₂/C).

      • Add an inhibitor like quinoline or piperidine to poison the catalyst surface slightly.

      • Run the reaction under milder conditions (lower pressure, lower temperature).

Question 4: My TLC/HPLC shows an impurity that is more polar than the starting ketone but less polar than my target amine. What could it be?

Answer: This is likely the alcohol intermediate, 4-bromo-2,3-dihydro-1H-inden-1-ol .[9]

  • Causality: This impurity arises from two primary sources:

    • Incomplete Reductive Amination: If water is present or the reaction is not driven to completion, the imine intermediate can hydrolyze back to the ketone, which is then reduced by the hydride reagent to the alcohol.

    • Direct Reduction of Ketone: If the formation of the imine is slow, the hydride reagent may directly reduce the starting ketone to the alcohol before amination can occur.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: For reductive aminations, use dry solvents and reagents to prevent hydrolysis of the imine/enamine intermediate.

    • Pre-formation of Imine: Allow the ketone and the ammonia source (e.g., ammonium acetate) to stir for a period before adding the reducing agent. This ensures the imine is formed in high concentration. Using a Dean-Stark trap to remove water can also be effective.

    • Choice of Reagent: Sodium triacetoxyborohydride (STAB) is often preferred as it is less reactive towards ketones than imines and is more tolerant of slightly acidic conditions which favor imine formation.

Summary of Common Impurities

Impurity NameStructureM.W.OriginMitigation Strategy
2,3-dihydro-1H-inden-1-amine C₉H₁₁N133.19Reductive dehalogenation of the C-Br bond.Avoid Pd/C catalysts. Use NaBH₄, NaBH₃CN, or STAB for reduction.
4-bromo-2,3-dihydro-1H-inden-1-ol C₉H₉BrO213.07Incomplete reductive amination or direct reduction of the starting ketone.Ensure anhydrous conditions; allow for pre-formation of the imine before adding the reducing agent.
4-bromo-2,3-dihydro-1H-inden-1-one C₉H₇BrO211.06Incomplete reaction.Increase reaction time, temperature, or equivalents of reducing agent. Purify via column chromatography.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-1-indanone (Precursor)

This protocol is adapted from established Friedel-Crafts procedures.[1]

  • To a stirred solution of 3-(2-bromophenyl)propanoic acid (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) (approx. 10 mL per gram of acid), add thionyl chloride (2.5 eq) dropwise.

  • Heat the mixture to reflux for 4-24 hours until gas evolution ceases. Monitor by TLC.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent.

  • In a separate flask, prepare a suspension of anhydrous aluminum chloride (1.5 eq) in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of AlCl₃) and cool to 0 °C in an ice bath.

  • Dissolve the crude acid chloride from step 3 in anhydrous DCM and add it dropwise to the AlCl₃ suspension, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 3 hours.

  • Carefully quench the reaction by pouring it into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude indanone.

  • Purify by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate).

Protocol 2: Recommended Reductive Amination (Avoiding Dehalogenation)
  • Dissolve 4-bromo-1-indanone (1.0 eq) and ammonium acetate (10 eq) in anhydrous methanol.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise to the mixture. Caution: NaBH₃CN is highly toxic. Handle with appropriate safety precautions.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding water and adjust the pH to >10 with NaOH solution.

  • Extract the product with an organic solvent like ethyl acetate or DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude amine can be purified by column chromatography on silica gel. For long-term stability, it can be converted to its hydrochloride salt by dissolving in ether and adding a solution of HCl in ether.

References

  • National Center for Biotechnology Information. (n.d.). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

  • ResearchGate. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. Retrieved from [Link]

  • J&K Scientific. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Dehalogenation. Retrieved from [Link]

  • Organic Chemistry Portal. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Retrieved from [Link]

  • PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine. Retrieved from [Link]

  • ChemWhat. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]

  • YouTube. (2015). Halogenation and Dehalogenation in the Industry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]

  • ResearchGate. (2015). How can I get more yield in the preparation of 4-bromo-1,2-diaminobenzene?. Retrieved from [Link]

  • Google Patents. (2007). Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
  • Der Pharma Chemica. (n.d.). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Retrieved from [Link]

Sources

Technical Support Center: Improving the Chiral Resolution of 4-bromo-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the chiral resolution of 4-bromo-2,3-dihydro-1H-inden-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during this critical separation process. The enantiomers of this amine are valuable building blocks in medicinal chemistry, and achieving high enantiomeric purity is paramount for synthesizing stereochemically defined active pharmaceutical ingredients.

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your resolution effectively.

Diagram: The Chiral Resolution Workflow

Chiral Resolution Workflow RacemicAmine Racemic (±)-4-bromo-2,3- dihydro-1H-inden-1-amine SaltFormation Diastereomeric Salt Formation RacemicAmine->SaltFormation ChiralAcid Chiral Resolving Agent (e.g., (+)-Tartaric Acid) ChiralAcid->SaltFormation Solvent Solvent System (e.g., Methanol) Solvent->SaltFormation Diastereomers Mixture of Diastereomeric Salts (R,R') and (S,R') SaltFormation->Diastereomers Acid-Base Reaction Crystallization Fractional Crystallization (Cooling & Isolation) Diastereomers->Crystallization LessSoluble Less Soluble Diastereomeric Salt (Crystals) Crystallization->LessSoluble Preferential Precipitation MoreSoluble More Soluble Diastereomeric Salt (Mother Liquor) Crystallization->MoreSoluble Liberation Liberation of Amine (Base Treatment, e.g., NaOH) LessSoluble->Liberation EnrichedAmine Enantiomerically Enriched Amine Liberation->EnrichedAmine Analysis Analysis (Chiral HPLC for %ee) EnrichedAmine->Analysis

Caption: Experimental workflow for chiral resolution of a primary amine.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the resolution of this compound.

Q1: I'm not getting any crystals, or my product is "oiling out." What's happening and how can I fix it?

Answer:

This is a common and frustrating issue that typically points to problems with supersaturation, solvent choice, or temperature. "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline lattice.[1]

Causality & Solutions:

  • Improper Supersaturation: The concentration of your diastereomeric salt may be too high, or the cooling rate is too rapid, leading to a situation where the salt's melting point is lower than the crystallization temperature.[1]

    • Solution: Try adding more solvent to lower the overall concentration.[1] A more controlled, slower cooling profile can also be beneficial, allowing crystals to nucleate and grow properly.[1]

  • Poor Solvent Choice: The chosen solvent may be too good at solvating the diastereomeric salt, preventing it from crystallizing.

    • Solution: Experiment with a less polar solvent or introduce an "anti-solvent" to the system to reduce the solubility of the salt.[1] For instance, if you are using methanol, a slow addition of a less polar solvent like methyl tert-butyl ether (MTBE) could induce crystallization. A systematic solvent screen is the most robust approach to finding a system that maximizes the solubility difference between the two diastereomers.[1]

  • Lack of Nucleation Sites: Spontaneous crystallization sometimes needs a nudge.

    • Solution: Try scratching the inside of the flask with a glass rod at the solvent-air interface to create microscopic imperfections that can serve as nucleation sites. If you have previously isolated even a tiny amount of the desired crystalline salt, "seeding" the supersaturated solution with a seed crystal can be highly effective.[2]

Q2: My crystal yield is very low. How can I improve it?

Answer:

Low yield suggests that a significant portion of your desired diastereomeric salt remains dissolved in the mother liquor. This can be due to several factors, including the inherent solubility of the salt in your chosen system or sub-optimal process parameters.[1][2]

Causality & Solutions:

  • High Solubility of the Desired Salt: The solvent system you are using may be too effective at keeping your target salt in solution.[1]

    • Solution: As with "oiling out," consider adding an anti-solvent to decrease the solubility.[1] Also, ensure your final crystallization temperature is low enough. Cooling the flask in an ice bath for 1-2 hours after initial crystallization at room temperature can significantly increase the recovery of the crystalline material.[3]

  • Sub-optimal Stoichiometry: The molar ratio of the racemic amine to the chiral resolving agent is a critical parameter. While a 1:1 ratio is a common starting point, the ideal ratio can vary.[2] For dicarboxylic acids like tartaric acid, ratios of 0.5 equivalents of the resolving agent are also frequently used (the Marckwald method).[4]

    • Solution: Systematically screen different molar ratios (e.g., 1:1, 1:0.8, 1:0.5 of amine to resolving agent) to find the optimal balance that maximizes the precipitation of the desired diastereomer.[2][5]

  • Equilibrium Effects: In some cases, the undesired diastereomer in the solution can epimerize to the desired, less soluble diastereomer, which then crystallizes. This process, known as Crystallization-Induced Diastereomeric Transformation (CIDT), can dramatically improve yields, sometimes approaching 100%.[2]

    • Solution: While more advanced, investigating conditions that might favor CIDT, such as the presence of a specific base or operating at elevated temperatures for a period before cooling, could be a powerful optimization strategy.

Diagram: Troubleshooting Low Yield

Troubleshooting Low Yield StartY Low Crystal Yield CheckTemp Is final crystallization temperature low enough? StartY->CheckTemp CheckSolvent Is the desired salt too soluble? CheckTemp->CheckSolvent Yes Sol_Cool Cool further (e.g., Ice Bath) CheckTemp->Sol_Cool No CheckRatio Is the stoichiometry optimized? CheckSolvent->CheckRatio No Sol_AntiSolvent Add an Anti-Solvent or Change Solvent System CheckSolvent->Sol_AntiSolvent Yes Sol_Ratio Screen different molar ratios (e.g., 1:1, 1:0.5) CheckRatio->Sol_Ratio No End Improved Yield CheckRatio->End Yes Sol_Cool->End Sol_AntiSolvent->End Sol_Ratio->End

Caption: Troubleshooting workflow for low yields in diastereomeric salt formation.

Q3: The enantiomeric excess (%ee) of my resolved amine is poor. What steps can I take to improve it?

Answer:

Low enantiomeric excess (or diastereomeric excess, d.e., of the salt) indicates that the crystallization process is not selective enough, leading to co-precipitation of the undesired diastereomer.[1][6] This is the most critical parameter in a successful resolution.

Causality & Solutions:

  • Insufficient Solubility Difference: The fundamental requirement for a successful resolution is a significant difference in the physicochemical properties, especially solubility, between the two diastereomeric salts.[3][7] If this difference is small in your chosen solvent, selectivity will be poor.

    • Solution: The most impactful action is to perform a systematic solvent screen.[1] Test a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, and mixtures with water or anti-solvents). The solvent can have a profound, and sometimes non-intuitive, effect on which diastereomer is less soluble.[8][9]

  • Rapid Crystallization: If cooling is too fast, the system deviates from thermodynamic equilibrium, and the undesired (more soluble) diastereomer can become kinetically trapped in the growing crystal lattice of the desired diastereomer.

    • Solution: Employ a slow, controlled cooling profile. Allow the solution to cool naturally to room temperature over several hours, and only then move it to a colder environment like a refrigerator or ice bath.

  • Recrystallization: A single crystallization is rarely sufficient to achieve very high enantiomeric excess (>99% ee).[10]

    • Solution: Perform one or more recrystallizations of the isolated diastereomeric salt. This process of re-dissolving the enriched salt in a fresh portion of the same or a different solvent system and crystallizing it again will progressively purify the desired diastereomer, significantly boosting the final %ee.[1]

Parameter to OptimizeStrategyRationale
Solvent System Screen a range of solvents and mixtures (e.g., alcohols, nitriles, water mixtures).The solvent is the most critical factor influencing the solubility difference between diastereomers.[1][2]
Cooling Rate Implement a slow, controlled cooling profile.Promotes thermodynamic equilibrium, preventing kinetic trapping of the undesired diastereomer.[1]
Purification Perform one or more recrystallizations of the diastereomeric salt.Each recrystallization step further enriches the less soluble diastereomer, increasing purity.[1]
Resolving Agent If optimization fails, screen alternative resolving agents.The choice of resolving agent fundamentally determines the properties of the diastereomeric salts.[2]

Frequently Asked Questions (FAQs)

1. How do I choose the best chiral resolving agent for this compound?

For resolving primary amines, chiral carboxylic acids are the standard choice. Tartaric acid and its derivatives are the most popular, cost-effective, and well-documented agents.[3][4]

  • Starting Point: Natural (+)-(2R,3R)-Tartaric acid or its enantiomer (-)-(2S,3S)-Tartaric acid are excellent starting points due to their availability and proven track record.[3][7]

  • Alternatives: If tartaric acid provides poor results, consider derivatives like (+)-O,O'-Dibenzoyl-D-tartaric acid (DBTA) or (+)-O,O'-Di-p-toluoyl-D-tartaric acid (DPTTA). These bulkier derivatives can sometimes lead to more well-defined crystal packing and improved separation efficiency.[7]

2. How do I properly liberate the free amine from the diastereomeric salt without racemization?

After isolating the purified diastereomeric salt, you must break the acid-base salt to recover your enantiomerically enriched amine.

  • Procedure: Dissolve or suspend the salt in water and add a strong base, such as 50% sodium hydroxide (NaOH) solution, until the salt completely dissolves and the solution is strongly basic (pH > 12).[11] The base neutralizes the tartaric acid, liberating the free amine, which is typically insoluble in water and may form a separate layer or an emulsion.[11]

  • Extraction: Extract the liberated amine from the aqueous layer using a suitable organic solvent like diethyl ether or dichloromethane.[11] Combine the organic layers, dry with an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.

3. What is the best way to determine the enantiomeric excess (%ee) of my final product?

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most reliable and widely used technique for accurately quantifying enantiomers.[12]

  • Column Selection: Polysaccharide-based CSPs (e.g., those derived from amylose or cellulose phenylcarbamates) are highly effective for resolving a broad range of racemates, including primary amines.[12]

  • Method Development: A typical starting mobile phase for normal-phase HPLC would be a mixture of hexane and isopropanol, often containing a small amount of an amine additive like diethylamine (DEA) or triethylamine (TEA) to improve peak shape and prevent unwanted interactions with the stationary phase.[12]

Experimental Protocols

Protocol 1: Chiral Resolution via Diastereomeric Salt Crystallization

Objective: To selectively crystallize one diastereomeric salt from a racemic mixture of this compound.

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic (±)-4-bromo-2,3-dihydro-1H-inden-1-amine in 100 mL of warm methanol.[3][11]

  • Prepare Resolving Agent Solution: In a separate flask, dissolve an equimolar amount of (+)-(2R,3R)-tartaric acid in a minimum amount of warm methanol.

  • Salt Formation: Slowly add the tartaric acid solution to the stirring amine solution. The mixture may exotherm slightly.[7]

  • Crystallization: Stopper the flask and allow the mixture to cool slowly to room temperature, leaving it undisturbed for at least 24 hours to allow for the complete crystallization of the less soluble diastereomeric salt.[7]

  • Maximize Yield: To maximize crystal recovery, cool the flask in an ice bath for 1-2 hours.[3]

  • Isolation: Collect the prismatic crystals by vacuum filtration. Wash the crystals sparingly with a small amount of cold methanol to remove residual mother liquor.[7]

  • Drying: Allow the crystals to air dry completely. Retain a small sample for analysis and the mother liquor for potential recovery of the other enantiomer.

Protocol 2: Chiral HPLC Analysis for %ee Determination

Objective: To determine the enantiomeric purity of the resolved amine.

  • Sample Preparation: Prepare a small sample of the resolved amine (liberated from the salt as described in the FAQ) at a concentration of approximately 1 mg/mL in the mobile phase.

  • HPLC Conditions (Starting Point):

    • Column: Chiral Polysaccharide-based CSP (e.g., CHIRALPAK® series).

    • Mobile Phase: Hexane/Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA).[12]

    • Flow Rate: 1.0 mL/min.[13]

    • Detection: UV at 254 nm.[14]

    • Temperature: Room temperature.

  • Analysis: Inject a sample of the racemic starting material first to identify the retention times of both enantiomers. Then, inject the resolved sample.

  • Calculation: Calculate the enantiomeric excess using the peak areas (A) of the two enantiomers: %ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

References

  • A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid. (n.d.). Benchchem.
  • Troubleshooting low yields in diastereomeric salt formation. (n.d.). Benchchem.
  • HPLC method for enantiomeric separation of chiral amines. (n.d.). Benchchem.
  • Resolution of a Racemic Mixture. (n.d.). Science Learning Center.
  • A Technical Guide to Chiral Resolution Using Tartaric Acid Derivatives. (n.d.). Benchchem.
  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (n.d.). ResearchGate.
  • Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. (n.d.).
  • Mechanism of Optical Resolutions via Diastereoisomeric Salt Formation. Part 7 Role of the solvents in the optical resolution of α-phenylethylamine by 2R,3R-tartaric acid. (2005). ResearchGate.
  • Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts. (n.d.). Benchchem.
  • Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. (2022). National Institutes of Health.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI.
  • A Comparative Guide: HPLC vs. SFC for Chiral Separation of Primary Amines. (n.d.). Benchchem.
  • Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. (2010). Organic Process Research & Development.
  • A Comparative Guide: HPLC vs. SFC for Chiral Separation of Primary Amines. (n.d.). Benchchem.
  • Troubleshooting low enantiomeric excess in chiral resolutions. (n.d.). Benchchem.

Sources

Technical Support Center: Enhancing the Solubility of 4-bromo-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-bromo-2,3-dihydro-1H-inden-1-amine. This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this compound. Here, we provide in-depth, scientifically grounded answers to common questions, troubleshooting advice for specific experimental issues, and detailed protocols to systematically improve solubility.

Part 1: Foundational Principles & Frequently Asked Questions (FAQs)

This section addresses the fundamental chemical properties of this compound that govern its solubility.

Q1: Why is this compound poorly soluble in neutral aqueous solutions?

A1: The solubility of this compound is dictated by the two main parts of its structure: the large, nonpolar bromo-indane core and the polar, basic primary amine group (-NH2).

  • Hydrophobic Core: The fused ring system with the bromine atom is hydrophobic ("water-fearing") and dominates the molecule's character, leading to poor solubility in water.

  • Basic Amine Group: The primary amine is a weak base. In neutral water (pH ≈ 7), it is predominantly in its neutral, uncharged form. This uncharged state cannot effectively interact with polar water molecules, resulting in low aqueous solubility. Lower aliphatic amines can be soluble in water because they can form hydrogen bonds, but solubility decreases as the size of the hydrophobic part of the molecule increases.

Q2: What is the most effective and direct strategy to increase the aqueous solubility of this compound?

A2: The most effective strategy is pH adjustment . By lowering the pH of the aqueous solution with an acid, the primary amine group becomes protonated (R-NH2 + H⁺ → R-NH3⁺). This creates a positively charged ammonium salt. The ionic nature of this salt form dramatically increases its polarity, allowing it to interact favorably with water molecules and leading to a significant increase in solubility. This principle is governed by the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of the ionized to the un-ionized form of a compound.[1][2][3]

Q3: What is the predicted pKa of the primary amine in this compound?

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem: "I tried to dissolve the compound in my standard phosphate-buffered saline (PBS) at pH 7.4, but it won't go into solution."

  • Cause: At pH 7.4, which is significantly below the estimated pKa of the amine's conjugate acid, the compound should be mostly in its soluble, protonated form. However, the dissolution rate may be very slow, or the intrinsic solubility of the free base form is extremely low, preventing it from dissolving before it can be protonated by the buffer.

  • Solution 1 (Recommended): Prepare a concentrated stock solution in an acidic vehicle first. Dissolve the compound in a small amount of dilute acid (e.g., 0.1 M HCl) or an acidic buffer (e.g., citrate buffer, pH 3-5). Once fully dissolved, you can perform serial dilutions into your final assay buffer (like PBS). The buffer should have sufficient capacity to maintain the final desired pH.

  • Solution 2: Use a small amount of a water-miscible co-solvent. Prepare a concentrated stock solution in a solvent like DMSO or ethanol. Then, dilute this stock into your aqueous buffer. Be cautious, as high concentrations of organic solvents can be toxic to cells or interfere with assays.

Problem: "My compound dissolved perfectly in an acidic solution, but it precipitated (crashed out) when I added it to my cell culture medium."

  • Cause: This is a classic pH-shift precipitation. Cell culture media are heavily buffered, typically at a physiological pH of 7.2-7.4. When you added your low-pH, high-concentration stock solution, the medium's buffering capacity overwhelmed the acid in your stock, raising the pH of the local environment. This caused the compound to convert back to its poorly soluble, neutral free-base form, which then precipitated.

  • Solution: The final concentration of your compound in the medium must be below its solubility limit at the final pH (7.2-7.4).

    • Decrease the Stock Concentration: Use a more dilute acidic stock solution. This introduces less acid into the medium, minimizing the pH shock.

    • Increase the Dilution Factor: Perform a larger dilution (e.g., 1:1000 instead of 1:100) into the final medium. This keeps the final concentration of the compound low and allows the medium's buffer to manage the pH change without causing precipitation.

Problem: "Which acid should I use for solubilization?"

  • Answer: The choice of acid can be critical depending on your application.

AcidUse CaseConsiderations
Hydrochloric Acid (HCl) General laboratory use, creating stock solutions.Forms a simple hydrochloride (HCl) salt. It's a strong, common, and inexpensive acid.
Sulfuric Acid (H₂SO₄) Alternative to HCl.Forms a sulfate salt. Be aware it's a diprotic acid.
Citric Acid / Acetic Acid Buffering systems, formulations.Weaker organic acids. Useful for creating buffers in the pH 3-6 range.
Tartaric or Maleic Acid Formal salt screening for drug development.Often used in pharmaceutical salt selection to find stable, crystalline salt forms with optimal properties.[4]

Part 3: Experimental Protocols & Advanced Strategies

Protocol 1: pH-Dependent Solubility Profile

This protocol helps you determine the pH at which your compound achieves sufficient solubility for your needs.

  • Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7, 7.4, 8).

  • Addition of Compound: Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24 hours) to ensure the solution reaches equilibrium.

  • Separation: Separate the undissolved solid from the solution. Centrifugation followed by filtering the supernatant through a 0.22 µm filter is ideal.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. This graph will show you the pH range required to maintain your desired concentration.

Advanced Strategy 1: Co-solvency

If pH adjustment alone is insufficient or undesirable, using a co-solvent system can be effective.[5] Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the solvent system.[6]

  • Common Co-solvents: Ethanol, propylene glycol, polyethylene glycols (PEGs), and glycerin are frequently used.[5]

  • Screening Protocol:

    • Prepare several binary solvent systems (e.g., 10% Ethanol in water, 20% Ethanol in water, etc.).

    • Determine the solubility of your compound in each system using the equilibration method described in Protocol 1.

    • Plot solubility versus the percentage of the co-solvent to find the optimal ratio.

  • Caution: Co-solvents can have their own biological or chemical effects, so their compatibility with your experimental system must be verified.[5]

Advanced Strategy 2: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[7][8] They can encapsulate the hydrophobic bromo-indane portion of your molecule, forming an inclusion complex that has greatly enhanced aqueous solubility.[7][9]

  • Common Types: Alpha-, Beta-, and Gamma-cyclodextrins and their chemically modified derivatives (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD).

  • Application: This is a powerful technique often used in pharmaceutical formulations to improve the solubility and bioavailability of poorly soluble drugs.[7][9]

Part 4: Visual Diagrams and Workflows

G

G Start Start: Compound is poorly soluble in neutral buffer (pH 7.4) Decision1 Is pH adjustment permissible for the experiment? Start->Decision1 PrepStock Protocol 1: Prepare concentrated stock in dilute acid (e.g., 0.1M HCl) or acidic buffer (pH < 6) Decision1->PrepStock Yes CoSolvent Strategy 2: Use a co-solvent (e.g., DMSO) to create a stock solution Decision1->CoSolvent No TestDilution Test serial dilutions into final assay medium PrepStock->TestDilution Precipitate Does it precipitate? TestDilution->Precipitate Success Success: Compound is soluble at the final concentration Precipitate->Success No AdjustDilution Adjust: Use a more dilute stock or a higher dilution factor Precipitate->AdjustDilution Yes OptimizeCoSolvent Optimize: Keep co-solvent concentration <1% in final medium to avoid toxicity/interference CoSolvent->OptimizeCoSolvent OptimizeCoSolvent->TestDilution AdjustDilution->TestDilution

References

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Google AI Search.
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace. Available at: [Link]

  • Cyclodextrin complexation: Significance and symbolism. (2025). Google AI Search.
  • Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (n.d.). University of Huddersfield Repository. Available at: [Link]

  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. (2023). ACS Publications. Available at: [Link]

  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. (2023). PubMed. Available at: [Link]

  • Cosolvent. (n.d.). Wikipedia. Available at: [Link]

  • Prediction of pH-dependent aqueous solubility of druglike molecules. (2006). PubMed. Available at: [Link]

  • Chapter 3. Pharmacokinetics. (n.d.). AccessPhysiotherapy. Available at: [Link]

  • Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. (2015). ADMET & DMPK. Available at: [Link]

  • Henderson-Hasselbalch equation – An ABC of PK/PD. (n.d.). Open Education Alberta. Available at: [Link]

  • Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. (2005). ResearchGate. Available at: [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd.. Available at: [Link]

  • How does branching increase the solubility in amines? (2018). Quora. Available at: [Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More? (2010). Chimica Oggi. Available at: [Link]

  • Henderson Hasselbalch Equation: Basics & Real-World Uses. (2024). Microbe Notes. Available at: [Link]

  • Salt formation to improve drug solubility. (2007). Advanced Drug Delivery Reviews. Available at: [Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. (2000). ACS Publications. Available at: [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2021). MDPI. Available at: [Link]

  • Innovative pharmaceutical amine salt strategy for enhancing the water solubility of mefenamic acid. (2024). Scholars Portal Journals. Available at: [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics. Available at: [Link]

  • Amines. (n.d.). NCERT. Available at: [Link]

  • Chemistry 12 Chapter 13 Amines #Physical Properties of Amines #Solubility and Boiling Points. (2020). YouTube. Available at: [Link]

Sources

Technical Support Center: Analytical Methods for Impurity Detection in 4-Bromo-1-Indanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-bromo-1-indanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the detection and quantification of impurities. Here, we will address common challenges and frequently asked questions in a direct Q&A format, moving beyond simple protocols to explain the scientific reasoning behind our recommendations.

I. Understanding the Impurity Landscape of 4-Bromo-1-Indanamine

The quality and purity of 4-bromo-1-indanamine are critical for its intended applications, particularly in pharmaceutical development. Impurities can arise from the synthetic route, degradation, or storage. A thorough understanding of the synthetic pathway is the first step in predicting potential process-related impurities.

A common synthetic route to 4-bromo-1-indanamine involves a two-step process:

  • Synthesis of 4-Bromo-1-indanone: This precursor is often synthesized via an intramolecular Friedel-Crafts cyclization of 3-(2-bromophenyl)propionic acid.[1][2]

  • Conversion to 4-Bromo-1-indanamine: The indanone is then converted to the final amine, typically through reductive amination.[3][4] This can be achieved via several methods, including the Leuckart reaction or catalytic hydrogenation of the corresponding oxime.[5][6][7]

Based on this, we can anticipate a range of potential impurities.

Table 1: Potential Impurities in 4-Bromo-1-Indanamine
Impurity Class Potential Impurities Origin
Process-Related (from 4-Bromo-1-indanone synthesis) 3-(2-bromophenyl)propionic acidUnreacted starting material
Isomeric indanonesBy-products of Friedel-Crafts reaction
Polymeric materialsBy-products of Friedel-Crafts reaction
Process-Related (from 4-Bromo-1-indanamine synthesis) 4-Bromo-1-indanoneUnreacted intermediate
4-Bromo-1-indanone oximeIntermediate from the oxime route
N-formyl-4-bromo-1-indanamineIntermediate from the Leuckart reaction
Dibromo-1-indanamineOver-bromination by-product[8]
Secondary amines (e.g., bis(4-bromo-1-indanyl)amine)By-product of reductive amination[7]
4-Bromo-1-indanolBy-product of ketone reduction
Degradation Products 1-IndanamineDehalogenation product
Oxidation products (e.g., corresponding imine or ketone)Oxidation of the amine functionality[9][10]

II. Troubleshooting and FAQs for Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis of non-volatile and thermally labile compounds like 4-bromo-1-indanamine.[11] A well-developed, stability-indicating HPLC method is crucial for accurate quantification of the active pharmaceutical ingredient (API) and its impurities.[12][13][14][15]

A reversed-phase HPLC (RP-HPLC) method with UV detection is the most common and effective approach.[13]

Protocol 1: General RP-HPLC Method for 4-Bromo-1-Indanamine

Parameter Recommendation Rationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in Water or Ammonium Acetate buffer (e.g., 20 mM, pH 3-5)Provides good peak shape for the basic amine and is mass spectrometry compatible.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
Gradient Elution Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.To elute a wide range of impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30-40 °CImproves peak shape and reduces viscosity.
Detection Wavelength 220 nm and 265 nm (using a PDA detector)Aromatic amines typically have strong absorbance in the low UV region. A second wavelength can help in identifying co-eluting peaks.
Injection Volume 5-10 µL
Sample Preparation Dissolve the sample in a mixture of water and organic solvent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 0.5-1.0 mg/mL.Ensures sample solubility and compatibility with the mobile phase.

Causality behind choices: The acidic mobile phase ensures that the primary amine is protonated, leading to better peak shape and avoiding tailing. A gradient elution is essential to separate early-eluting polar impurities from the more retained, non-polar impurities and the main component. A photodiode array (PDA) detector is highly recommended to assess peak purity and to identify the optimal detection wavelength for all components.

Q: My 4-bromo-1-indanamine peak is tailing. What should I do?

A: Peak tailing for basic compounds like 4-bromo-1-indanamine is a common issue. Here's a systematic approach to troubleshoot:

  • Check Mobile Phase pH: Ensure the pH of your aqueous mobile phase is at least 2 pH units below the pKa of 4-bromo-1-indanamine. This ensures the amine is fully protonated.

  • Consider the Column:

    • Silanol Activity: Free silanol groups on the silica backbone of the column can interact with the basic amine, causing tailing. Use a column with end-capping or a base-deactivated column.

    • Column Age: An old or contaminated column can also lead to poor peak shape. Try flushing the column or replacing it.

  • Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA) (0.1%), to the mobile phase can help to saturate the active silanol sites and improve peak shape. However, be aware that TEA is not compatible with mass spectrometry.

Q: I am seeing a new, broad peak in my chromatogram after the main peak, especially in older samples. What could it be?

A: This could be a degradation product. Primary aromatic amines can be susceptible to oxidation. A broad peak could indicate the formation of multiple, closely related degradation products or polymeric material. To investigate this:

  • Perform Forced Degradation Studies: Subject your sample to stress conditions (acid, base, peroxide, heat, light) as per ICH guidelines. This will help to confirm if the new peak is a degradant and to ensure your method is stability-indicating.

  • Use LC-MS: If the peak is significant, liquid chromatography-mass spectrometry (LC-MS) is the best tool for identification. The mass of the new peak can provide crucial information about its structure.

Gas Chromatography (GC)

GC is suitable for the analysis of volatile and semi-volatile impurities, such as residual solvents or certain process-related impurities.

GC is particularly useful for:

  • Residual Solvents: Identifying and quantifying solvents used in the synthesis and purification steps (e.g., dichloromethane, 1,2-dichloroethane, methanol).

  • Volatile Starting Materials and Intermediates: If any of the starting materials or by-products are sufficiently volatile and thermally stable.

Direct analysis of 4-bromo-1-indanamine by GC can be challenging due to its polarity and potential for thermal degradation. Derivatization may be necessary for the analysis of the main component and non-volatile impurities.

Protocol 2: General GC-FID/MS Method for Volatile Impurities

Parameter Recommendation Rationale
Column A polar column (e.g., DB-WAX or equivalent) for residual solvents. A mid-polar column (e.g., DB-5ms or equivalent) for other volatile impurities.The choice of column depends on the target analytes.
Injector Temperature 250 °CTo ensure rapid vaporization of the sample.
Oven Program Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 280 °C).To separate compounds with a wide range of boiling points.
Carrier Gas Helium or HydrogenInert carrier gases.
Detector Flame Ionization Detector (FID) for quantification. Mass Spectrometry (MS) for identification.FID provides good quantitative data, while MS is essential for identifying unknown peaks.
Sample Preparation Dissolve the sample in a high-boiling, inert solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).To avoid interference from the sample solvent.

Q: I am observing carryover between injections. How can I resolve this?

A: Carryover can be due to active sites in the GC system or insufficient cleaning between runs.

  • Increase Injector and Detector Temperature: This can help to "bake out" any residual sample.

  • Use a Solvent Wash: Program a solvent wash step in your autosampler sequence to clean the syringe thoroughly between injections.

  • Check the Inlet Liner: The liner can become contaminated over time. Replace it with a fresh, deactivated liner.

Structural Elucidation of Unknown Impurities

When an unknown impurity is detected above the identification threshold, its structure must be elucidated.

A combination of hyphenated techniques and spectroscopic methods is the most powerful approach.

G

Step-by-Step Approach:

  • LC-MS Analysis: The first step is to obtain the mass of the unknown impurity. This can often provide a molecular formula and significant clues about the structure. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition with high accuracy.

  • MS/MS Fragmentation: Fragmenting the impurity in the mass spectrometer (MS/MS) can reveal structural motifs and how they are connected.

  • Isolation: If the structure cannot be determined from MS data alone, the impurity needs to be isolated, typically using preparative HPLC.

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provide detailed information about the carbon-hydrogen framework and connectivity of the molecule.

III. Method Validation: Ensuring Trustworthy Results

Once a suitable analytical method is developed, it must be validated to ensure it is fit for its intended purpose. Method validation provides documented evidence that the method is reliable, reproducible, and accurate.

FAQ 4: What are the key parameters for validating an impurity method for 4-bromo-1-indanamine?

According to ICH guidelines, the following parameters are essential for validating an impurity method:

Parameter Purpose How to Assess
Specificity To ensure the method can unequivocally assess the analyte in the presence of other components (impurities, degradants, matrix).Analyze spiked samples, perform forced degradation studies, and check for peak purity using a PDA detector.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Based on signal-to-noise ratio (typically 3:1) or the standard deviation of the response and the slope of the calibration curve.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Based on signal-to-noise ratio (typically 10:1) or the standard deviation of the response and the slope of the calibration curve.
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Analyze a series of solutions with different concentrations and perform a linear regression analysis.
Range The interval between the upper and lower concentration of analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.For impurities, this is typically from the LOQ to 120% of the specification limit.
Accuracy The closeness of the test results to the true value.Analyze samples spiked with known amounts of impurities and calculate the percentage recovery.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Assessed at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts/equipment), and reproducibility (between laboratories).
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.Vary parameters such as mobile phase composition, pH, column temperature, and flow rate and observe the effect on the results.

G

By following these guidelines and understanding the principles behind the analytical techniques, researchers can confidently develop and validate robust methods for the analysis of impurities in 4-bromo-1-indanamine, ensuring the quality and safety of their materials.

IV. References

Sources

Strategies to reduce dehalogenation during 4-bromo-indanamine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling 4-bromo-indanamine in synthetic reactions. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with dehalogenation side reactions. Here, we provide in-depth, field-proven insights and actionable protocols to help you optimize your reactions, maximize yields, and ensure the integrity of your synthetic pathways.

Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem in my 4-bromo-indanamine reaction?

A: Dehalogenation, specifically hydrodehalogenation, is a common and problematic side reaction where the bromine atom on your 4-bromo-indanamine is replaced by a hydrogen atom.[1] This converts your starting material into unsubstituted indanamine, which reduces the yield of your desired product and introduces a significant purification challenge due to the similarity in properties between the starting material, byproduct, and potentially the product.[1][2]

Q2: What is the primary mechanism causing this dehalogenation?

A: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1] This highly reactive intermediate can be generated from various sources in your reaction, including trace water, alcohol solvents, certain bases (e.g., amines), or even the phosphine ligands themselves.[1] Once formed, the Pd-H intermediate can reductively eliminate with the indanamine aryl group, leading to the undesired dehalogenated product and regenerating the Pd(0) catalyst, which can continue this parasitic cycle.[1]

G Cross-Coupling vs. Dehalogenation pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition pd_h_formation Pd-H Formation pd0->pd_h_formation ar_pd_br Ar-Pd(II)-Br oxidative_addition->ar_pd_br transmetalation Transmetalation (e.g., with R-B(OH)2) ar_pd_br->transmetalation ar_pd_h Ar-Pd(II)-H ar_pd_br->ar_pd_h Hydride Transfer ar_pd_r Ar-Pd(II)-R transmetalation->ar_pd_r reductive_elimination Reductive Elimination ar_pd_r->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Desired Product (Ar-R) reductive_elimination->product pd_h_source Hydride Source (Water, Base, etc.) pd_h_source->pd_h_formation pd_h_formation->ar_pd_h reductive_elimination_h Reductive Elimination ar_pd_h->reductive_elimination_h reductive_elimination_h->pd0 Catalyst Regeneration byproduct Dehalogenated Byproduct (Ar-H) reductive_elimination_h->byproduct

Figure 1. Competing pathways in Pd-catalyzed cross-coupling.
Q3: Is 4-bromo-indanamine particularly susceptible to dehalogenation?

A: Yes. Aromatic amines, especially those with N-H protons like indanamine, can be more prone to this side reaction. The acidic N-H proton can interact with the base, and in some cases, the amine itself can act as a hydride source or influence the electronic environment in a way that facilitates dehalogenation.[1][3] For this reason, N-protection is a primary strategy to consider.

Troubleshooting Guide: A Step-by-Step Approach

If you are observing >5% dehalogenation, follow this systematic workflow to diagnose and resolve the issue.

Troubleshooting_Workflow start Dehalogenation Observed step1 Step 1: Protect the Amine Is the N-H group protected (e.g., with Boc)? start->step1 step2 Step 2: Evaluate the Base Using a strong base (e.g., NaOtBu, KOtBu)? step1->step2 Yes solution1 Protect with Boc or similar group. This is the most critical first step. step1->solution1 No step3 Step 3: Assess the Ligand Using a less bulky/electron-poor ligand? step2->step3 No solution2 Switch to a weaker base: K3PO4, K2CO3, Cs2CO3. step2->solution2 Yes step4 Step 4: Check Reaction Conditions Is the temperature >100 °C? Are solvents anhydrous and degassed? step3->step4 No solution3 Switch to a bulky, electron-rich ligand: XPhos, SPhos, RuPhos, or an NHC ligand. step3->solution3 Yes solution4 Lower the temperature to 80 °C. Ensure rigorous anhydrous/anaerobic technique. step4->solution4 Yes end_node Problem Solved step4->end_node No solution1->step2 solution2->step3 solution3->step4 solution4->end_node

Figure 2. Troubleshooting workflow for minimizing dehalogenation.
Detailed Parameter Optimization

The choice of catalyst, ligand, base, and solvent is critical for controlling the selectivity of the reaction.[1][4] Bulky, electron-rich ligands are often effective because they accelerate the rate of the desired C-C or C-N bond formation (reductive elimination) relative to the dehalogenation pathway.[1]

ParameterRecommendation to Reduce DehalogenationRationale
N-H Protection Protect the amine (e.g., Boc, Cbz).Prevents interaction of the acidic proton with the base and catalyst, which can promote side reactions.[1]
Ligand Use bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).These ligands promote faster reductive elimination of the desired product, outcompeting the Pd-H pathway.[1][2]
Base Switch from strong alkoxides (NaOtBu) to weaker inorganic bases (K₃PO₄, Cs₂CO₃, K₂CO₃).Strong bases can generate hydride species and promote dehalogenation. Weaker bases are less prone to this.[1]
Solvent Use non-polar, aprotic solvents like Toluene or Dioxane.Avoid protic solvents (alcohols) or polar aprotic solvents like DMF, which can be sources of hydrides or promote side reactions.[1][2]
Temperature Lower the reaction temperature (e.g., from 110 °C to 80 °C).Dehalogenation can have a different activation energy. Lowering the temperature often favors the desired cross-coupling.[1][2]
Reagent Purity Use high-purity, anhydrous solvents and reagents. Thoroughly degas the reaction mixture.Minimizes the primary sources of hydride species (water, oxygen) that lead to the formation of Pd-H.[1][5]
Optimized Protocol Example: Suzuki Coupling of N-Boc-4-bromo-indanamine

This protocol is a robust starting point for the Suzuki-Miyaura coupling of an arylboronic acid with N-Boc protected 4-bromo-indanamine, designed to minimize hydrodehalogenation.

Materials:

  • N-Boc-4-bromo-indanamine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • XPhos (0.036 mmol, 3.6 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)

  • Toluene, anhydrous and degassed (5 mL)

Procedure:

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add N-Boc-4-bromo-indanamine, the arylboronic acid, and anhydrous potassium phosphate.

  • Inert Atmosphere: Seal the vial with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst/Ligand Addition: In a separate vial under an inert atmosphere, prepare a stock solution of Pd₂(dba)₃ and XPhos in toluene. Add the required amount of this catalyst solution to the main reaction vial via syringe.

  • Solvent Addition: Add the remaining anhydrous, degassed toluene to the reaction vial to reach the desired concentration.

  • Reaction: Place the vial in a pre-heated oil bath or heating block set to 80-90 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or LC-MS. Check for the consumption of starting material and the formation of both the desired product and the dehalogenated N-Boc-indanamine byproduct.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Alternative Synthetic Strategies

If dehalogenation remains a persistent issue, consider alternative synthetic approaches:

  • Change the Coupling Partner: If using a Suzuki reaction, consider a Negishi (organozinc) or Stille (organotin) coupling, as the different transmetalation mechanisms and conditions may alter the propensity for dehalogenation.

  • Reverse the Halogen Position: If possible, consider a synthesis where the indanamine portion is the nucleophile (e.g., as a boronic ester) and the coupling partner is the aryl halide.

  • Late-Stage Halogenation: Explore synthetic routes where the indanamine core is functionalized first, and the bromine is introduced in a later step, potentially avoiding harsh coupling conditions on the bromo-indanamine scaffold.

References
  • Fairlamb, I. J., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271-1274. [Link]

  • Hartwig, J. F. (2008). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Krasňan, V., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12349–12360. [Link]

  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]

  • Viciu, M. S., et al. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics, 20(16), 3607–3612. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 4-Bromo-2,3-dihydro-1H-inden-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the biological activity of 4-bromo-2,3-dihydro-1H-inden-1-amine derivatives, with a primary focus on their potent and selective inhibition of monoamine oxidase B (MAO-B). The indane scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds, particularly in the context of neurodegenerative diseases like Parkinson's disease.

Introduction: The Therapeutic Promise of Inden-1-amine Derivatives

The 2,3-dihydro-1H-inden-1-amine core has garnered significant attention as a versatile pharmacophore. Its rigid structure allows for precise orientation of substituents to interact with biological targets. The introduction of a bromine atom at the 4-position can significantly influence the electronic and lipophilic properties of the molecule, potentially enhancing its binding affinity and selectivity for specific enzymes or receptors. One of the most promising therapeutic applications for derivatives of this scaffold is the inhibition of monoamine oxidase B (MAO-B). Inhibition of MAO-B is a clinically validated strategy for the treatment of Parkinson's disease, as it increases the levels of dopamine in the brain.[1]

This guide will delve into the structure-activity relationships (SAR) of a series of N-substituted this compound derivatives as MAO-B inhibitors, presenting comparative experimental data to inform future drug design and development efforts.

Comparative Analysis of MAO-B Inhibitory Activity

A key study by Li et al. provides a foundational dataset for comparing the MAO-B inhibitory activity of various N-substituted 2,3-dihydro-1H-inden-1-amine derivatives. While this study does not exclusively focus on 4-bromo analogs, it includes compounds with this substitution and provides a strong basis for understanding the impact of N-substituents on potency. The data clearly demonstrates that the nature of the substituent on the amine group plays a critical role in determining the inhibitory activity against MAO-B.

Table 1: In Vitro MAO-B Inhibitory Activity of 2,3-dihydro-1H-inden-1-amine Derivatives
CompoundR-group (N-substituent)IC50 (μM) for MAO-BSelectivity Index (SI) vs. MAO-A
L4 4-fluorobenzyl0.11>909
L8 3,4-difluorobenzyl0.18>555
L16 Thiophen-2-ylmethyl0.27>370
L17 5-methylthiophen-2-ylmethyl0.48>208
Selegiline (Reference Drug)0.09>1111

Data synthesized from Li et al. (2019).[1]

The results presented in Table 1 highlight several key findings. Compounds L4 , L8 , L16 , and L17 all exhibit potent MAO-B inhibitory activity, with IC50 values in the sub-micromolar range, comparable to the established drug Selegiline.[1] Notably, these compounds also demonstrate high selectivity for MAO-B over MAO-A, which is a crucial attribute for minimizing side effects associated with non-selective MAO inhibition.[1]

Structure-Activity Relationship (SAR) Insights

The comparative data allows for the elucidation of key structure-activity relationships that govern the MAO-B inhibitory potency of these derivatives.

Influence of N-Substituents:
  • Aromatic and Heteroaromatic Rings: The presence of a substituted benzyl or a heteroaromatic methyl group on the nitrogen atom of the inden-1-amine core is clearly beneficial for potent MAO-B inhibition.

  • Halogen Substitution: Fluorine substitution on the benzyl ring, as seen in L4 (4-fluoro) and L8 (3,4-difluoro), is well-tolerated and contributes to high potency. This is a common strategy in medicinal chemistry to enhance binding affinity and metabolic stability.

  • Thiophene Moiety: The thiophene ring in L16 and L17 also leads to potent inhibitors. The addition of a methyl group at the 5-position of the thiophene ring in L17 slightly reduces activity compared to the unsubstituted thiophene in L16 , suggesting that steric hindrance in this region might be a factor.

The following diagram illustrates the key structural features contributing to the MAO-B inhibitory activity of these compounds.

SAR_MAO_B_Inhibitors cluster_core Core Scaffold: this compound cluster_substituents N-Substituents cluster_activity Biological Effect Core 4-Bromo-inden-1-amine Essential for Binding Substituents Potent Activity Substituted Benzyl Rings Heteroaromatic Rings (e.g., Thiophene) Core:f1->Substituents:f0 Modification at N-position Activity Potent & Selective MAO-B Inhibition IC50 in sub-micromolar range Substituents->Activity:f0 Leads to

Caption: Key structural elements for potent MAO-B inhibition.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed experimental methodologies are crucial. The following protocols are based on standard assays used for evaluating MAO inhibitors.

In Vitro MAO-A and MAO-B Inhibition Assay

This protocol outlines a common method for determining the IC50 values of test compounds against human MAO-A and MAO-B.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • 4-Hydroxyquinoline (fluorescent product of kynuramine oxidation)

  • Hydrogen peroxide (product of benzylamine oxidation)

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Test compounds (dissolved in DMSO)

  • Sodium phosphate buffer (pH 7.4)

  • 96-well microplates (black, for fluorescence reading)

  • Fluorometric microplate reader

Procedure:

  • Enzyme Preparation: Dilute the recombinant human MAO-A and MAO-B enzymes to the desired concentration in sodium phosphate buffer.

  • Compound Dilution: Prepare a series of dilutions of the test compounds in DMSO. Further dilute these in the assay buffer to achieve the final desired concentrations.

  • Assay Reaction (MAO-A):

    • Add 50 µL of the enzyme solution to each well of a 96-well plate.

    • Add 25 µL of the test compound dilution or vehicle (DMSO in buffer) to the wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the kynuramine substrate solution.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding 75 µL of 2N NaOH.

    • Measure the fluorescence of the 4-hydroxyquinoline product (Excitation: 320 nm, Emission: 380 nm).

  • Assay Reaction (MAO-B):

    • Add 50 µL of the enzyme solution to each well of a 96-well plate.

    • Add 25 µL of the test compound dilution or vehicle to the wells.

    • Pre-incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the benzylamine substrate solution.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding a solution containing Amplex Red reagent and HRP.

    • Incubate in the dark at room temperature for 15 minutes.

    • Measure the fluorescence of the resorufin product (Excitation: 530 nm, Emission: 590 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MAO_Inhibition_Workflow start Start prep_enzyme Prepare MAO-A and MAO-B Enzyme Solutions start->prep_enzyme prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds plate_setup Add Enzyme and Compounds to 96-well Plate prep_enzyme->plate_setup prep_compounds->plate_setup pre_incubation Pre-incubate at 37°C for 15 min plate_setup->pre_incubation add_substrate Add Substrate (Kynuramine for MAO-A, Benzylamine for MAO-B) pre_incubation->add_substrate incubation Incubate at 37°C for 30 min add_substrate->incubation stop_reaction Stop Reaction (NaOH for MAO-A, Amplex Red/HRP for MAO-B) incubation->stop_reaction read_fluorescence Measure Fluorescence stop_reaction->read_fluorescence data_analysis Calculate % Inhibition and IC50 Values read_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for in vitro MAO inhibition assay.

Discussion and Future Directions

The available data strongly suggests that this compound derivatives are a promising class of selective MAO-B inhibitors. The structure-activity relationships derived from the initial series of compounds provide a clear rationale for the design of new, potentially more potent and selective analogs.

Future research in this area should focus on:

  • Systematic SAR Studies: A comprehensive study focusing specifically on a series of this compound derivatives with a wide variety of N-substituents is warranted to further refine the SAR and optimize potency and selectivity.

  • Exploration of Other Biological Targets: While the MAO-B inhibitory activity is prominent, the inden-1-amine scaffold may also interact with other CNS targets such as dopamine and serotonin receptors. Comparative binding assays for a series of these 4-bromo derivatives against a panel of CNS receptors would provide a more complete picture of their pharmacological profile.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising candidates from in vitro studies should be advanced to in vivo models of Parkinson's disease to evaluate their therapeutic efficacy, pharmacokinetic properties, and safety profiles.

Conclusion

References

  • Li, Y., et al. (2019). Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors. European Journal of Medicinal Chemistry, 179, 42-52. [Link]

Sources

A Comparative Analysis of 4-bromo-2,3-dihydro-1H-inden-1-amine as a Monoamine Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the putative monoamine reuptake inhibitor (MRI), 4-bromo-2,3-dihydro-1H-inden-1-amine, with established agents in the field. Designed for researchers, scientists, and drug development professionals, this document delves into the pharmacological profile, potential structure-activity relationships, and the experimental methodologies required to rigorously characterize this and similar compounds.

Introduction: The Landscape of Monoamine Reuptake Inhibition

Monoamine transporters (MATs) — encompassing the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters — are critical regulators of neurotransmission.[1] These transmembrane proteins facilitate the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby terminating the signaling process.[1] The modulation of MATs by small molecule inhibitors is a cornerstone of treatment for numerous neuropsychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[1]

The therapeutic efficacy and side-effect profile of MRIs are intrinsically linked to their potency and selectivity for the different MATs. Selective serotonin reuptake inhibitors (SSRIs) are a mainstay in the treatment of depression and anxiety, while norepinephrine reuptake inhibitors (NRIs) and dopamine reuptake inhibitors (DRIs) have applications in ADHD and depression.[2] Dual-acting agents, such as serotonin-norepinephrine reuptake inhibitors (SNRIs), and triple reuptake inhibitors (TRIs) that target all three transporters, represent further refinements in the quest for more effective and better-tolerated therapeutics.

This guide focuses on this compound, a compound for which public pharmacological data is scarce.[3] Based on its structural similarity to other known monoamine reuptake inhibitors and the principles of structure-activity relationships (SAR), we will present a hypothesized pharmacological profile and a direct comparison with well-characterized MRIs. This document will also provide detailed experimental protocols to enable researchers to empirically validate the activity of this and other novel chemical entities.

Profilin this compound: A Hypothesized Profile

Due to the absence of published in vitro binding or uptake inhibition data for this compound, its pharmacological profile as a monoamine reuptake inhibitor remains to be experimentally determined. However, based on the structure-activity relationships of analogous compounds, a scientifically grounded hypothesis can be formulated.

The core structure, 1-aminoindan, is a known pharmacophore for monoamine transporter ligands. The introduction of a bromine atom at the 4-position of the indane ring is expected to significantly influence its binding affinity and selectivity. Studies on other monoamine reuptake inhibitors have shown that halogen substitution can enhance potency. For instance, bromine-substituted analogs of methylphenidate exhibit higher affinity for both DAT and NET compared to the parent compound, while displaying weak affinity for SERT.[4] Therefore, it is hypothesized that this compound may act as a potent inhibitor of DAT and NET with a lower affinity for SERT, potentially classifying it as a dopamine-norepinephrine reuptake inhibitor (DNRI).

Comparative Analysis of Monoamine Reuptake Inhibitors

To contextualize the potential activity of this compound, the following table presents the binding affinities (Ki, in nM) of several well-characterized monoamine reuptake inhibitors for the human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters.

CompoundhSERT Ki (nM)hNET Ki (nM)hDAT Ki (nM)Primary Class
This compound HypothesizedHypothesizedHypothesizedPutative DNRI
Fluoxetine1.16402000SSRI
Desipramine19.60.8187NRI
Bupropion91002400520DNRI
Venlafaxine262103300SNRI
Cocaine249498139TRI
Methylphenidate>10000290110DNRI

Note: Ki values can vary between studies depending on the experimental conditions. The values presented here are representative.

Experimental Protocols for Pharmacological Characterization

The definitive characterization of this compound requires rigorous experimental validation. The following sections provide detailed, step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Characterization: Radioligand Binding and Uptake Inhibition Assays

These assays are fundamental for determining the affinity and functional potency of a compound at the monoamine transporters.

1. Radioligand Competition Binding Assay

This assay measures the affinity of the test compound for the monoamine transporters by its ability to displace a radiolabeled ligand.

  • Objective: To determine the equilibrium dissociation constant (Ki) of this compound for hSERT, hNET, and hDAT.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing hSERT, hNET, or hDAT.

    • Radioligands: [³H]-Citalopram (for hSERT), [³H]-Nisoxetine (for hNET), and [³H]-WIN 35,428 (for hDAT).

    • Non-specific binding competitors: 10 µM Sertraline (for hSERT), 10 µM Desipramine (for hNET), and 10 µM Cocaine (for hDAT).

    • Test compound: this compound.

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • 96-well microplates, glass fiber filters, and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the assay buffer, cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.

    • For total binding wells, add vehicle instead of the test compound.

    • For non-specific binding wells, add the non-specific binding competitor.

    • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Synaptosomal Monoamine Uptake Inhibition Assay

This functional assay measures the ability of the test compound to inhibit the uptake of radiolabeled neurotransmitters into synaptosomes.

  • Objective: To determine the inhibitory concentration (IC50) of this compound on the uptake of serotonin, norepinephrine, and dopamine.

  • Materials:

    • Crude synaptosomal preparations from rat brain regions (e.g., striatum for dopamine uptake, hippocampus for serotonin uptake, and cortex for norepinephrine uptake).

    • Radiolabeled neurotransmitters: [³H]-Serotonin, [³H]-Norepinephrine, and [³H]-Dopamine.

    • Krebs-Ringer-HEPES buffer.

    • Test compound: this compound.

  • Procedure:

    • Pre-incubate synaptosomes with varying concentrations of the test compound or vehicle for 10-15 minutes at 37°C.

    • Initiate the uptake reaction by adding the radiolabeled neurotransmitter.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the IC50 value by plotting the percent inhibition of uptake against the concentration of the test compound.

G cluster_0 In Vitro Assay Workflow Prepare Reagents Prepare Reagents Incubation Incubation Prepare Reagents->Incubation Add membranes, radioligand, & test compound Filtration Filtration Incubation->Filtration Separate bound & free radioligand Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Measure radioactivity Data Analysis Data Analysis Scintillation Counting->Data Analysis Calculate IC50 & Ki

Caption: Workflow for in vitro radioligand binding assays.

In Vivo Behavioral Assays

In vivo models are essential for assessing the potential therapeutic effects of a novel compound.

1. Forced Swim Test (Antidepressant-like Activity)

This widely used behavioral assay screens for antidepressant-like effects.[5]

  • Objective: To evaluate the antidepressant-like activity of this compound in rodents.

  • Apparatus: A cylindrical tank filled with water.

  • Procedure:

    • Administer the test compound, a positive control (e.g., a known antidepressant), or vehicle to the animals (typically mice or rats).

    • After a specified pre-treatment time, place each animal individually into the water-filled cylinder for a 6-minute session.

    • Record the duration of immobility during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.

2. Locomotor Activity Test (Psychostimulant-like Activity)

This assay measures spontaneous locomotor activity and is used to assess the potential psychostimulant effects of a compound.

  • Objective: To determine if this compound induces hyperlocomotion, a characteristic of psychostimulants.

  • Apparatus: An open-field arena equipped with infrared beams to automatically track movement.

  • Procedure:

    • Administer the test compound, a positive control (e.g., cocaine or amphetamine), or vehicle to the animals.

    • Immediately place the animal in the open-field arena.

    • Record locomotor activity (e.g., distance traveled, number of beam breaks) over a specified period (e.g., 60-120 minutes). An increase in locomotor activity compared to the vehicle-treated group suggests a psychostimulant-like effect.

G cluster_1 In Vivo Behavioral Assay Pipeline Drug Administration Drug Administration Forced Swim Test Forced Swim Test Drug Administration->Forced Swim Test Assess antidepressant -like effects Locomotor Activity Test Locomotor Activity Test Drug Administration->Locomotor Activity Test Assess psychostimulant -like effects Behavioral Scoring Behavioral Scoring Forced Swim Test->Behavioral Scoring Measure immobility Automated Tracking Automated Tracking Locomotor Activity Test->Automated Tracking Measure distance traveled Data Analysis Data Analysis Behavioral Scoring->Data Analysis Automated Tracking->Data Analysis

Caption: Pipeline for in vivo behavioral characterization.

Conclusion and Future Directions

This compound represents an intriguing chemical entity with a structural motif suggestive of monoamine reuptake inhibitory activity. While a definitive pharmacological profile awaits empirical validation, structure-activity relationship analysis points towards a potential role as a dopamine-norepinephrine reuptake inhibitor. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of this and other novel compounds targeting the monoamine transporters.

Further research should focus on obtaining precise in vitro binding and uptake inhibition data to confirm its potency and selectivity. Subsequent in vivo studies, including those outlined here, will be crucial in elucidating its potential therapeutic applications, whether as an antidepressant, a treatment for ADHD, or as a novel research tool to probe the complexities of monoaminergic neurotransmission.

References

  • Gatley, S. J., et al. (1996). Binding of bromine-substituted analogs of methylphenidate to monoamine transporters. Psychopharmacology (Berl), 128(2), 181-186.
  • Hyttel, J., & Larsen, J. J. (1985). Pharmacology in vivo of the phenylindan derivative, Lu 19-005, a new potent inhibitor of dopamine, noradrenaline and 5-hydroxytryptamine uptake in rat brain. Naunyn-Schmiedeberg's archives of pharmacology, 329(2), 101–107.
  • Rothman, R. B., et al. (2001). Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. Journal of medicinal chemistry, 44(1), 111-119.
  • Can, A., et al. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), e3638.
  • Castagnoli, N., Jr, et al. (1997). Affinities of dopamine analogs for monoamine granular and plasma membrane transporters: implications for PET dopamine studies. Life sciences, 60(26), 2399–2406.
  • De Felice, L. J., et al. (2013). Overview of Monoamine Transporters. Current protocols in pharmacology, Chapter 12, Unit12.1.
  • Di Giacomo, M., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Pharmaceuticals (Basel, Switzerland), 15(3), 323.
  • Hajipour, A. R., & Fakhfouri, L. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83-87.
  • Narayanan, S., et al. (2022). Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies. International journal of molecular sciences, 23(24), 15797.
  • Kristensen, A. S., et al. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological reviews, 63(3), 585–640.
  • IT Medical Team. (2024). In Vitro Assays in Pharmacology: A Comprehensive Overview. Farmacologia y Toxicologia, 14(4), 035.
  • Aragen Life Sciences. (n.d.). In Vitro Pharmacology & Toxicology Services. Retrieved from [Link]

  • Morozov, I. S., et al. (1999). [Adamantane derivatives enhancing body's resistance to emergencies]. Vestnik Rossiiskoi akademii meditsinskikh nauk, (3), 28–32.
  • International Agency for Research on Cancer. (2012). Aromatic Amino and Nitro–Amino Compounds and Their Halogenated Derivatives. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans (No. 99).
  • Navarrete-Vázquez, G., et al. (2022). Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study. International journal of molecular sciences, 23(2), 929.
  • Briejer, M. R., et al. (2001). The in vitro pharmacological profile of prucalopride, a novel enterokinetic compound. European journal of pharmacology, 422(1-3), 109–115.

Sources

A Comprehensive In Vitro Validation of 4-bromo-2,3-dihydro-1H-inden-1-amine as a Selective Monoamine Transporter Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Research Tools in Neurotransmission

The intricate signaling network of the central nervous system is orchestrated by a delicate balance of neurotransmitters. Monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), play a pivotal role in regulating the concentration of these key signaling molecules in the synaptic cleft.[1][2][3][4] The development of selective ligands for these transporters is crucial for dissecting their physiological and pathological roles and for the discovery of novel therapeutics for a range of psychiatric and neurological disorders.[4][5][6]

This guide introduces 4-bromo-2,3-dihydro-1H-inden-1-amine, a novel compound with a rigid indane scaffold, a structural motif present in other monoamine transporter inhibitors. We present a comprehensive in vitro validation workflow to characterize its potency and selectivity as a research tool for studying monoamine transporter function. This guide will provide researchers with the necessary protocols and comparative data to critically evaluate its utility against established tool compounds.

Experimental Rationale: A Two-Pronged Approach to In Vitro Validation

To rigorously characterize a novel ligand, a multi-faceted approach is essential. We employ two gold-standard in vitro assays to interrogate the interaction of this compound with SERT, DAT, and NET:

  • Radioligand Binding Assays: These assays directly measure the affinity of the test compound for the transporter protein by quantifying its ability to displace a known high-affinity radiolabeled ligand.[7][8][9] This provides a direct measure of the compound's binding potency (Ki).

  • Neurotransmitter Uptake Assays: These functional assays assess the compound's ability to inhibit the primary biological function of the transporter – the reuptake of its cognate neurotransmitter from the extracellular space.[10][11][12][13][14][15][16][17] This provides a measure of the compound's functional potency (IC50).

By combining these two methodologies, we can build a comprehensive profile of the compound's interaction with its putative targets, distinguishing between simple binding and functional modulation.

Comparative Compound Selection

To contextualize the performance of this compound, we have selected a panel of well-characterized and widely used monoamine transporter inhibitors as comparators:

  • Fluoxetine: A selective serotonin reuptake inhibitor (SSRI).

  • GBR12909: A selective dopamine reuptake inhibitor (DRI).[18]

  • Desipramine: A selective norepinephrine reuptake inhibitor (NRI).

These compounds will serve as positive controls and benchmarks for assessing the potency and selectivity of our test compound.

Experimental Workflows & Protocols

I. Radioligand Binding Assays

This workflow outlines the steps to determine the binding affinity of this compound for SERT, DAT, and NET.

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis prep_cells HEK293 cells stably expressing human SERT, DAT, or NET homogenize Homogenize cells in ice-cold lysis buffer prep_cells->homogenize centrifuge1 Centrifuge to pellet membranes homogenize->centrifuge1 resuspend Resuspend pellet and wash centrifuge1->resuspend centrifuge2 Centrifuge again resuspend->centrifuge2 final_resuspend Resuspend in assay buffer and determine protein concentration centrifuge2->final_resuspend add_membranes Add cell membranes to 96-well plate final_resuspend->add_membranes add_compound Add increasing concentrations of This compound or reference compounds add_membranes->add_compound add_radioligand Add specific radioligand: [3H]Citalopram (SERT) [3H]WIN 35,428 (DAT) [3H]Nisoxetine (NET) add_compound->add_radioligand incubate Incubate to reach equilibrium add_radioligand->incubate filter Rapidly filter through glass fiber filters incubate->filter wash Wash filters to remove unbound radioligand filter->wash scintillation Measure bound radioactivity using liquid scintillation counting wash->scintillation analyze Calculate Ki values using Cheng-Prusoff equation scintillation->analyze

Caption: Workflow for Radioligand Binding Assay.

Detailed Protocol: Radioligand Binding

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing human SERT, DAT, or NET to ~90% confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris, pH 7.4, 5 mM MgCl2) using a Polytron homogenizer.

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Discard the supernatant, resuspend the pellet in fresh lysis buffer, and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer (50 mM Tris, pH 7.4, 120 mM NaCl, 5 mM KCl) and determine the protein concentration using a BCA assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of cell membrane preparation (10-20 µg protein).

    • Add 50 µL of this compound or a reference compound at various concentrations (typically 0.1 nM to 100 µM).

    • For non-specific binding determination, add a high concentration of a known inhibitor (e.g., 10 µM fluoxetine for SERT).

    • Add 50 µL of the appropriate radioligand at a concentration near its Kd value ([³H]Citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET).

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Detection and Analysis:

    • Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine, using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris, pH 7.4).

    • Transfer the filters to scintillation vials, add 4 mL of scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 values from competition curves using non-linear regression analysis and convert to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

II. Neurotransmitter Uptake Assays

This workflow details the procedure to measure the functional inhibition of neurotransmitter reuptake by this compound.

Uptake_Assay_Workflow cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_detection Detection & Analysis plate_cells Plate HEK293 cells expressing human SERT, DAT, or NET in 96-well plates culture Allow cells to adhere and form a monolayer overnight plate_cells->culture wash_cells Wash cells with Krebs-Ringer-HEPES (KRH) buffer culture->wash_cells preincubate Pre-incubate with increasing concentrations of This compound or reference compounds wash_cells->preincubate add_substrate Add radiolabeled neurotransmitter: [3H]Serotonin (SERT) [3H]Dopamine (DAT) [3H]Norepinephrine (NET) preincubate->add_substrate incubate Incubate for a short period (e.g., 10 minutes) add_substrate->incubate lyse_cells Wash cells to remove un-transported substrate and lyse the cells incubate->lyse_cells scintillation Measure intracellular radioactivity using liquid scintillation counting lyse_cells->scintillation analyze Calculate IC50 values from dose-response curves scintillation->analyze

Caption: Workflow for Neurotransmitter Uptake Assay.

Detailed Protocol: Neurotransmitter Uptake

  • Cell Preparation:

    • Plate HEK293 cells stably expressing human SERT, DAT, or NET in 96-well plates at a density that will yield a confluent monolayer on the day of the assay.

    • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO2.

  • Uptake Assay:

    • On the day of the assay, aspirate the culture medium and wash the cells once with Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM HEPES, 10 mM glucose, pH 7.4).

    • Pre-incubate the cells for 15-20 minutes at 37°C with 100 µL of KRH buffer containing various concentrations of this compound or a reference compound.

    • Initiate the uptake by adding 25 µL of KRH buffer containing the appropriate radiolabeled neurotransmitter ([³H]Serotonin for SERT, [³H]Dopamine for DAT, [³H]Norepinephrine for NET) at a final concentration near its Km for uptake.

    • Incubate for a short period (e.g., 10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Detection and Analysis:

    • Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with 200 µL of ice-cold KRH buffer.

    • Lyse the cells by adding 100 µL of 1% SDS or another suitable lysis buffer.

    • Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and quantify the intracellular radioactivity using a liquid scintillation counter.

    • Determine the IC50 values from the dose-response curves using non-linear regression analysis.

Comparative Performance Data

The following tables summarize the expected data from the in vitro validation of this compound compared to established reference compounds.

Table 1: Radioligand Binding Affinity (Ki, nM)

CompoundSERTDATNETSERT Selectivity (vs. DAT)SERT Selectivity (vs. NET)
This compound [Expected Value][Expected Value][Expected Value][Calculated Ratio][Calculated Ratio]
Fluoxetine1.5250300167200
GBR1290930055000.0170.6
Desipramine10010000.80.1125

Table 2: Neurotransmitter Uptake Inhibition (IC50, nM)

CompoundSERTDATNET
This compound [Expected Value][Expected Value][Expected Value]
Fluoxetine5500600
GBR12909600101000
Desipramine20020002

Interpretation and Conclusion

The data generated from these in vitro assays will provide a clear and comprehensive profile of this compound's activity at the monoamine transporters. By comparing its Ki and IC50 values across SERT, DAT, and NET, researchers can ascertain its potency and, critically, its selectivity. For instance, a low Ki and IC50 for SERT, coupled with significantly higher values for DAT and NET, would characterize it as a potent and selective serotonin reuptake inhibitor.

This validation guide provides a robust framework for the in vitro characterization of novel compounds targeting monoamine transporters. The detailed protocols and comparative data structure are designed to ensure scientific integrity and facilitate the objective evaluation of this compound as a valuable research tool for the neuroscience community.

References

  • Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. (2018). PMC. [Link]

  • Serotonin–norepinephrine reuptake inhibitor. Wikipedia. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • 4-bromo-2,3-dihydro-1H-inden-2-one. PubChem. [Link]

  • Novel ways of targeting the dopamine transporter. (2020). PMC. [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). (2014). PMC. [Link]

  • Identification of Novel Serotonin Transporter Compounds by Virtual Screening. (2014). PMC. [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). Frontiers in Pharmacology. [Link]

  • Norepinephrine transporter inhibitors and their therapeutic potential. (2008). PMC. [Link]

  • Targeting Serotonin Transporters in the Treatment of Juvenile and Adolescent Depression. (2019). Frontiers in Pharmacology. [Link]

  • High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors. (2012). PMC. [Link]

  • Dopamine transporter. Wikipedia. [Link]

  • Receptor Binding Assays. MilliporeSigma. [Link]

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (2022). MDPI. [Link]

  • DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. DiscoverX. [Link]

  • This compound hydrochloride. PubChem. [Link]

  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. (2021). MDPI. [Link]

  • Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET. (2020). PNAS. [Link]

  • Radioligand Binding Methods: Practical Guide and Tips. (2000). PubMed. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. MedicalExpo. [Link]

  • Norepinephrine transporter. Wikipedia. [Link]

  • Mechanisms of dopamine transporter regulation in normal and disease states. (2011). PMC. [Link]

  • Biological Activity of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides and 3-Aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 Cells and DNA Topoisomerase I Enzyme. ResearchGate. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports. [Link]

  • NET (SLC6A2) Transporter Assay. BioIVT. [Link]

  • Enzyme Inhibition Assays for Monoamine Oxidase. ResearchGate. [Link]

  • Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. ResearchGate. [Link]

  • (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine (C007B-452091). Cenmed Enterprises. [Link]

  • Cellular Uptake & Cellular Release Assays. Gifford Bioscience. [Link]

  • Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Creative Biolabs. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. (2019). Beilstein Journal of Organic Chemistry. [Link]

  • 5-Amino-4-bromo-2,3-dihydro-1H-inden-1-one. (2012). PMC. [Link]

  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][10][11]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022). MDPI. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profile of 4-bromo-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Defining the Selectivity of a Novel Monoamine Transporter Ligand

In the landscape of neuropharmacology and central nervous system (CNS) drug development, the indanamine scaffold is a privileged structure, known for its interaction with monoamine transporters. 4-bromo-2,3-dihydro-1H-inden-1-amine, a halogenated derivative of this class, presents as a promising candidate for modulating monoaminergic neurotransmission. Its structural similarity to known monoamine reuptake inhibitors suggests a primary mechanism of action involving the serotonin (SERT), norepinephrine (NET), and/or dopamine (DAT) transporters. These transporters are critical targets for treating a spectrum of psychiatric and neurological disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder.[1]

However, the therapeutic efficacy and safety of any potential drug candidate are intrinsically linked to its selectivity. Unintended interactions with other receptors, ion channels, or enzymes, known as off-target effects, can lead to undesirable side effects or toxicity.[2] Therefore, a comprehensive understanding of a compound's cross-reactivity profile is not merely a regulatory requirement but a fundamental component of preclinical drug development, guiding lead optimization and predicting potential clinical liabilities.

This guide provides a detailed framework for characterizing the cross-reactivity profile of this compound. We will compare its hypothetical performance against a panel of well-characterized monoamine reuptake inhibitors with distinct selectivity profiles. The experimental workflows detailed herein are designed to build a robust, self-validating dataset, establishing not only the on-target potency but also mapping its broader pharmacological interactions.

Comparative Compound Selection: Establishing a Selectivity Benchmark

To contextualize the cross-reactivity profile of this compound (referred to as Test Compound 1), it is essential to benchmark it against compounds with known mechanisms and varying degrees of selectivity. The choice of comparators is critical for a meaningful analysis.

  • Fluoxetine: A selective serotonin reuptake inhibitor (SSRI), serving as a benchmark for high SERT selectivity.

  • Reboxetine: A selective norepinephrine reuptake inhibitor (NRI), providing a reference for NET-specific interactions.

  • GBR-12909: A selective dopamine reuptake inhibitor (DRI), acting as a standard for DAT-focused activity.

  • Cocaine: A non-selective monoamine reuptake inhibitor, offering a profile of broad activity across all three transporters for comparison.[1]

This panel allows for a multi-dimensional comparison, positioning the test compound's profile within the known landscape of monoamine transporter pharmacology.

Part 1: Primary Target Profiling at Monoamine Transporters

The foundational step is to quantify the affinity and functional potency of this compound at its hypothesized primary targets: SERT, DAT, and NET. This is achieved through a combination of radioligand binding and uptake inhibition assays.

Radioligand Binding Assays: Measuring Target Affinity

Radioligand binding assays determine the affinity of a test compound for a specific receptor or transporter by measuring its ability to displace a known high-affinity radiolabeled ligand.[3][4] This provides the inhibition constant (Ki), a measure of binding affinity.

  • Membrane Preparation: Membranes are prepared from cell lines stably expressing human SERT, DAT, or NET (e.g., HEK293 cells).[5] The cells are homogenized in an ice-cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended to a known protein concentration.[3]

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a specific radioligand and varying concentrations of the test compound (e.g., 0.1 nM to 10 µM).

    • For SERT: Use [³H]-Citalopram.

    • For DAT: Use [³H]-WIN 35,428 (CFT).[5]

    • For NET: Use [³H]-Nisoxetine.

  • Incubation: The plates are incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 4°C) to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).[3]

  • Quantification: The filters are washed with ice-cold buffer, and the radioactivity retained on them is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of a known inhibitor) from total binding. The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal dose-response curve is fitted to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[3]

Uptake Inhibition Assays: Assessing Functional Potency

While binding assays measure affinity, functional assays are crucial to determine if the compound inhibits the primary function of the transporter—the reuptake of its respective neurotransmitter.

  • Cell Culture: Use cell lines stably expressing the human monoamine transporters (e.g., HEK-hSERT, HEK-hDAT, HEK-hNET). Plate the cells in 96-well plates and allow them to adhere and grow.[5]

  • Pre-incubation: Wash the cells with a suitable buffer (e.g., Krebs-Henseleit buffer). Pre-incubate the cells for a short period (e.g., 10-20 minutes) with varying concentrations of the test compound or reference inhibitors.[5]

  • Initiation of Uptake: Add a fixed concentration of a radiolabeled substrate to initiate the uptake reaction.

    • For SERT: Use [³H]-Serotonin (5-HT).

    • For DAT: Use [³H]-Dopamine (DA).

    • For NET: Use [³H]-Norepinephrine (NE).

  • Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. The timing is critical to ensure measurement of the initial uptake rate.[5]

  • Termination of Uptake: Terminate the reaction by rapidly aspirating the medium and washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

  • Cell Lysis and Quantification: Lyse the cells (e.g., with 1% SDS) and measure the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis: Non-specific uptake is determined in the presence of a known potent inhibitor (e.g., cocaine or a selective inhibitor). The specific uptake is calculated and the IC₅₀ values for uptake inhibition are determined by fitting the data to a dose-response curve.

The data generated from these assays allow for a direct comparison of the on-target potency and selectivity of this compound against the benchmark compounds.

CompoundSERT Ki (nM)DAT Ki (nM)NET Ki (nM)5-HT Uptake IC₅₀ (nM)DA Uptake IC₅₀ (nM)NE Uptake IC₅₀ (nM)
Test Compound 1 1.525.010.22.845.518.9
Fluoxetine1.020003502.53500600
Reboxetine80050005.01500>100009.5
GBR-129092503.04004505.5750
Cocaine200150250300250400
(Note: Data for Test Compound 1 are hypothetical for illustrative purposes.)

Part 2: Broad Cross-Reactivity and Safety Pharmacology Profiling

A selective compound should exhibit minimal interaction with targets other than its intended ones. A broad off-target screening panel and specific safety pharmacology assays are indispensable for identifying potential liabilities early in development.[6][7]

Comprehensive Off-Target Screening

A broad panel screen provides a wide-angle view of the compound's interactivity with a diverse set of biological targets. Commercial services offer validated panels that typically include over 100 common off-targets, such as GPCRs, ion channels, kinases, and other enzymes.

Caption: Workflow for broad off-target liability screening.

The primary screen is typically conducted at a high concentration (e.g., 10 µM). Any target showing significant inhibition (e.g., >50%) is flagged as a "hit." These hits are then subjected to full dose-response curve analysis to determine their IC₅₀ or Ki values, confirming the off-target interaction and quantifying its potency.

Cardiovascular Safety: hERG Channel Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical liability associated with drug-induced QT interval prolongation and a potentially fatal arrhythmia called Torsades de Pointes.[8][9] Therefore, early assessment of hERG activity is mandatory in drug development.

  • Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.[8]

  • Assay Platform: Employ an automated, high-throughput patch-clamp system (e.g., QPatch or SyncroPatch).[8] This allows for the precise measurement of ion channel currents in a whole-cell configuration.

  • Voltage Protocol: Apply a specific voltage protocol designed to elicit the characteristic hERG tail current, which is the primary parameter measured for drug effects.[10]

  • Compound Application: After establishing a stable baseline current, apply increasing concentrations of the test compound sequentially to the same cell. A known hERG inhibitor (e.g., E-4031) is used as a positive control.[8]

  • Data Acquisition and Analysis: Record the hERG tail current at each concentration. Calculate the percentage of current inhibition relative to the baseline. Fit the concentration-response data to determine the IC₅₀ value.

Metabolic Liability: Cytochrome P450 (CYP) Inhibition Assay

Cytochrome P450 enzymes are the primary enzymes responsible for drug metabolism. Inhibition of these enzymes can lead to significant drug-drug interactions (DDIs), potentially causing adverse events due to altered drug exposure.[11][12]

  • Enzyme Source: Use human liver microsomes, which contain a mixture of major CYP isoforms, or recombinant CYP enzymes for more specific analysis.[13][14]

  • Isoform Panel: The assay should cover the most clinically relevant isoforms: CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[14][15]

  • Assay Procedure:

    • Incubate the enzyme source with an isoform-specific probe substrate and varying concentrations of the test compound.

    • Initiate the reaction by adding the cofactor NADPH.

    • After a set incubation time, terminate the reaction.

  • Detection: Quantify the formation of the specific metabolite from the probe substrate using liquid chromatography-mass spectrometry (LC-MS/MS).[13][14]

  • Data Analysis: Determine the rate of metabolite formation at each concentration of the test compound. Calculate the IC₅₀ value by plotting the percent inhibition of enzyme activity against the log concentration of the test compound.

CompoundhERG IC₅₀ (µM)CYP2D6 IC₅₀ (µM)CYP3A4 IC₅₀ (µM)Significant Off-Target Hits (>100-fold selectivity vs. primary target)
Test Compound 1 >3015.5>30None Identified
Fluoxetine152.510Sigma-1 (Ki ~50 nM)
Reboxetine>30>30>30None Identified
GBR-129095.08.012.0Histamine H1 (Ki ~100 nM)
Cocaine105.07.5Sodium Channels, Muscarinic Receptors
(Note: Data for Test Compound 1 are hypothetical for illustrative purposes.)

Conclusion: Synthesizing a Comprehensive Selectivity Profile

This guide outlines a robust, multi-faceted approach to characterizing the cross-reactivity profile of this compound. By systematically evaluating its on-target affinity and functional potency and comparing it against established benchmarks, we can precisely define its primary pharmacological action. The subsequent broad off-target screening and critical safety assays for hERG and CYP450 inhibition provide the necessary context to evaluate its potential for off-target liabilities and drug-drug interactions.

Based on the hypothetical data presented, this compound emerges as a potent monoamine reuptake inhibitor with a preference for SERT and NET over DAT. Crucially, the hypothetical clean profile in the broader safety and off-target assays—showing a hERG IC₅₀ >30 µM and a selectivity window of over 100-fold against all screened off-targets—would position it as a promising candidate for further preclinical development. This systematic and comparative approach ensures that only compounds with the highest potential for both efficacy and safety advance through the drug discovery pipeline.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. (n.d.). Google.
  • Application Notes and Protocols for Cell-Based CYP Inhibition Assay Using Cyp450-IN-1. (n.d.). Benchchem.
  • Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. (n.d.). AxisPharm.
  • hERG Assay. (n.d.). Slideshare.
  • hERG Safety | Cyprotex ADME-Tox Solutions. (n.d.). Evotec.
  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. (n.d.). PMC - NIH.
  • CYP Inhibition Assay. (n.d.). LifeNet Health LifeSciences.
  • Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories.
  • hERG Patch Clamp Assay – Cardiac Safety Panel. (n.d.). Reaction Biology.
  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019, September 18). FDA.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 16).
  • LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450). (n.d.). Enamine.
  • Off-Target Screening Cell Microarray Assay. (n.d.). Charles River Laboratories.
  • An In-depth Technical Guide to Investigating the Receptor Binding Affinity of 2-Methyltryptoline. (n.d.). Benchchem.
  • Standard procedures for monoamine transporter and receptor-binding assays. (n.d.). ResearchGate.
  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (n.d.). MDPI.
  • Off-Target Profiling. (n.d.). Creative Biolabs.
  • Details of the Receptor-Binding Assay Methods Used in the Present Studies. (n.d.). ResearchGate.
  • Monoamine Transporter Inhibitors and Substrates as Treatments for Stimulant Abuse. (n.d.). PMC.
  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. (n.d.). Springer Nature Experiments.
  • This compound. (n.d.).
  • Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. (2025, August 7). ResearchGate.
  • This compound. (n.d.). ChemScene.
  • This compound CAS#: 903557-28-8; ChemWhat Code: 1341122. (n.d.).
  • This compound hydrochloride. (n.d.). PubChemLite.
  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020, May 19). PubMed Central.
  • Molecular basis of vesicular monoamine transport and neurological drug interactions. (2025, October 29). PMC.
  • 4-BROMO-2,3-DIHYDRO-1H-INDEN-1-OL synthesis. (n.d.). ChemicalBook.
  • 4-Bromo-1-indanone. (n.d.). Chem-Impex.
  • 4-bromo-2,3-dihydro-1H-inden-2-one. (n.d.). PubChem.
  • Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors. (2019, April 2). LiverTox - NCBI Bookshelf - NIH.
  • (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine (C007B-452091). (n.d.). Cenmed Enterprises.
  • Trazodone Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. (2026, January 14).
  • This compound | 903557-28-8. (n.d.). J&K Scientific.
  • (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. (n.d.).
  • 4-bromo-2,3-dihydro-1h-inden-2-one. (n.d.). PubChemLite.
  • 4-Bromoaniline: Properties, Applications, Safety & Insights. (n.d.). Ketone Pharma.
  • 4-Bromoaniline. (n.d.). Wikipedia.
  • Neurocrine Biosciences Presents Head-to-Head INGREZZA® (valbenazine) Capsules Data Demonstrating Higher VMAT2 Target Occupancy Compared to AUSTEDO XR. (2026, January 16). BioSpace.
  • 4-Bromoaniline: Properties, Applications, Safety & Insights. (2024, August 30). Ketone Pharma.
  • This compound Safety Data Sheets. (n.d.). Echemi.

Sources

A Comparative Analysis of 4-bromo-1-indanamine Enantiomers in Monoamine Reuptake Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuropharmacology, the stereochemical configuration of a molecule is a critical determinant of its biological activity. This principle is particularly pronounced in the study of monoamine reuptake inhibitors, a class of compounds pivotal in the treatment of various neuropsychiatric disorders. This guide provides a detailed comparative analysis of the enantiomers of 4-bromo-1-indanamine, focusing on their efficacy in functional assays related to the inhibition of serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. While direct head-to-head comparative data for the specific enantiomers of 4-bromo-1-indanamine is not extensively available in publicly accessible literature, this guide synthesizes information from studies on closely related indanamine analogs and the broader principles of stereoselectivity in monoamine transporter inhibition to provide a scientifically grounded perspective.

Introduction: The Significance of Chirality in Monoamine Reuptake Inhibition

Monoamine neurotransmitters—serotonin, dopamine, and norepinephrine—play crucial roles in regulating mood, cognition, and behavior. Their synaptic concentrations are tightly controlled by respective transporter proteins (SERT, DAT, and NET) that facilitate their reuptake into presynaptic neurons.[1] Inhibition of these transporters prolongs the action of neurotransmitters in the synaptic cleft, a mechanism central to the therapeutic effects of many antidepressants and psychostimulants.[2]

The indanamine scaffold has emerged as a privileged structure in the design of monoamine reuptake inhibitors. The introduction of a chiral center at the 1-position of the indane ring system gives rise to (S) and (R) enantiomers, which can exhibit markedly different pharmacological profiles.[3] This stereoselectivity arises from the three-dimensional arrangement of atoms, which dictates how each enantiomer interacts with the chiral binding pockets of the monoamine transporters.[4] The 4-bromo substitution on the indane ring is expected to influence the electronic and steric properties of the molecule, potentially modulating its affinity and selectivity for the different transporters.

Functional Assays for Efficacy Determination

To evaluate the efficacy of the 4-bromo-1-indanamine enantiomers, a series of in vitro and in vivo functional assays are typically employed. These assays provide quantitative data on the potency and selectivity of the compounds as monoamine reuptake inhibitors.

In Vitro Radioligand Binding Assays

Radioligand binding assays are a cornerstone in determining the affinity of a compound for a specific receptor or transporter. These assays utilize a radiolabeled ligand with known high affinity for the target transporter. The test compound's ability to displace the radioligand is measured, and from this, the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) is determined. Lower Ki or IC50 values indicate higher binding affinity.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Synaptosomes: Brain tissue (e.g., rat striatum for DAT, cortex for SERT and NET) is homogenized and centrifuged to isolate synaptosomes, which are resealed nerve terminals rich in monoamine transporters.

  • Incubation: Synaptosomal preparations are incubated with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) and varying concentrations of the test compound (e.g., (S)- or (R)-4-bromo-1-indanamine).

  • Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.

In Vitro Neurotransmitter Uptake Inhibition Assays

These assays directly measure the functional ability of a compound to block the reuptake of neurotransmitters into synaptosomes or cells expressing the specific transporter.

Experimental Protocol: Synaptosomal [³H]-Neurotransmitter Uptake Assay

  • Synaptosome Preparation: As described for binding assays.

  • Pre-incubation: Synaptosomes are pre-incubated with various concentrations of the test compound.

  • Uptake Initiation: A radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]DA, or [³H]NE) is added to initiate the uptake process.

  • Uptake Termination: After a short incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer.

  • Quantification and Analysis: The amount of radioactivity taken up by the synaptosomes is measured, and the IC50 value for uptake inhibition is determined.

In Vivo Microdialysis

In vivo microdialysis is a powerful technique to measure the extracellular concentrations of neurotransmitters in the brains of freely moving animals. This assay provides insights into the net effect of a compound on neurotransmitter levels in a physiological context.

Experimental Protocol: In Vivo Microdialysis

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., nucleus accumbens for dopamine).

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid.

  • Sample Collection: Dialysate samples, containing extracellular fluid from the surrounding brain tissue, are collected at regular intervals.

  • Drug Administration: The test compound is administered systemically (e.g., intraperitoneally).

  • Neurotransmitter Analysis: The concentrations of monoamines in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Comparative Efficacy: A Synthesis of Available Evidence

While specific data for the individual enantiomers of 4-bromo-1-indanamine are scarce, we can draw inferences from the structure-activity relationships (SAR) of related compounds.

Table 1: Hypothetical Comparative Monoamine Transporter Affinity of 4-bromo-1-indanamine Enantiomers (Based on SAR of Related Compounds)

CompoundSERT Ki (nM)DAT Ki (nM)NET Ki (nM)
(S)-4-bromo-1-indanamine PotentModerateModerate
(R)-4-bromo-1-indanamine Less PotentWeakWeak
Reference Compounds
Indatraline (racemic)HighHighHigh
Methoxy-derivatives of indatralineVaried affinitiesVaried affinitiesVaried affinities

Note: The values presented for the 4-bromo-1-indanamine enantiomers are hypothetical and intended for illustrative purposes based on general trends observed for indanamine derivatives. Actual experimental values are required for a definitive comparison.

Studies on related 3-phenyl-1-indanamine derivatives have shown that stereochemistry at the 1-position significantly impacts potency and selectivity. Generally, one enantiomer exhibits substantially higher affinity for the monoamine transporters than the other. For many psychoactive substances, the (S)-enantiomer is often the more potent eutomer.

The introduction of a bromine atom at the 4-position is likely to enhance lipophilicity, which could facilitate brain penetration. Furthermore, halogen substitutions on the aromatic ring of monoamine reuptake inhibitors have been shown to modulate their binding affinity and selectivity. For instance, bromine-substituted analogs of methylphenidate displayed higher affinity for both DAT and NET compared to the parent compound.[5]

Visualizing the Mechanisms

To better understand the processes involved in evaluating these compounds, the following diagrams illustrate the key signaling pathway and experimental workflows.

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Synapse Monoamine Vesicle->Synapse Release MAT Monoamine Transporter (SERT, DAT, or NET) Monoamine Monoamine MAT->Monoamine MAO Monoamine Oxidase Precursor Precursor Precursor->Monoamine Synthesis Monoamine->Vesicle Packaging Monoamine->MAO Degradation Synapse->MAT Reuptake Receptor Postsynaptic Receptor Synapse->Receptor Inhibitor 4-bromo-1-indanamine Enantiomer Inhibitor->MAT Inhibition Signal Signal Transduction Receptor->Signal Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay Tissue Brain Tissue Homogenization Synaptosomes Synaptosome Isolation Tissue->Synaptosomes Binding_Assay Radioligand Binding Assay Synaptosomes->Binding_Assay Uptake_Assay Neurotransmitter Uptake Assay Synaptosomes->Uptake_Assay Ki_IC50 Determine Ki/IC50 (Affinity/Potency) Binding_Assay->Ki_IC50 Uptake_Assay->Ki_IC50 Animal_Model Animal Model (e.g., Rat) Probe_Implantation Microdialysis Probe Implantation Animal_Model->Probe_Implantation Drug_Admin Administer Test Compound Probe_Implantation->Drug_Admin Sample_Collection Collect Dialysate Drug_Admin->Sample_Collection HPLC HPLC-ED Analysis Sample_Collection->HPLC Neurotransmitter_Levels Quantify Extracellular Neurotransmitter Levels HPLC->Neurotransmitter_Levels

Caption: Workflow for functional assay evaluation.

Conclusion and Future Directions

The enantiomers of 4-bromo-1-indanamine represent intriguing targets for neuropharmacological investigation. Based on the established principles of stereochemistry in monoamine reuptake inhibition, it is highly probable that the (S) and (R) enantiomers exhibit distinct profiles of potency and selectivity towards SERT, DAT, and NET. To definitively elucidate these differences, direct comparative studies employing the functional assays outlined in this guide are essential.

Future research should focus on the stereoselective synthesis of (S)- and (R)-4-bromo-1-indanamine and their subsequent evaluation in radioligand binding and neurotransmitter uptake assays to obtain precise Ki and IC50 values. Furthermore, in vivo studies, such as microdialysis and behavioral paradigms, would provide crucial information on their pharmacokinetic and pharmacodynamic properties in a living system. Such data will be invaluable for understanding the therapeutic potential of each enantiomer and for the rational design of novel, highly selective monoamine reuptake inhibitors for the treatment of neuropsychiatric disorders.

References

  • STEREOSELECTIVE SYNTHESIS OF (R)-AMINO INDANS USING TRANSAMINASE ENZYMES. (2020). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer. (2022). Molecules. [Link]

  • (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine (C007B-452091). Cenmed Enterprises. [Link]

  • Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. (2010). South African Journal of Chemistry. [Link]

  • Binding of bromine-substituted analogs of methylphenidate to monoamine transporters. (1994). European Journal of Pharmacology. [Link]

  • Synthesis, Monoamine Transporter Binding, Properties, and Functional Monoamine Uptake Activity of 3beta-[4-methylphenyl and 4-chlorophenyl]-2 beta-[5-(substituted phenyl)thiazol-2-yl]tropanes. (2007). Journal of Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of O 6 -Aminoalkyl-Hispidol Analogs as Multifunctional Monoamine Oxidase-B Inhibitors towards Management of Neurodegenerative Diseases. (2023). Molecules. [Link]

  • Design, synthesis and biological evaluation of novel indanones derivatives as potent acetylcholinesterase/monoamine oxidase B inhibitors. (2023). Future Medicinal Chemistry. [Link]

  • Monoamine reuptake inhibitor. Wikipedia. [Link]

  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (1999). Heterocycles. [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2021). Molecules. [Link]

  • Monoamine reuptake inhibitors: Highlights of recent research developments. (2005). Drug Development Research. [Link]

  • Stereoselective synthesis and pharmacological evaluation of [4.3.3]propellan-8-amines as analogs of adamantanamines. (2015). Bioorganic & Medicinal Chemistry. [Link]

  • Stereochemistry in Drug Action. (2003). The Journal of Clinical Psychiatry. [Link]

  • Stereoselective synthesis of 4'-selenonucleosides using the Pummerer glycosylation reaction. (2003). The Journal of Organic Chemistry. [Link]

Sources

A Comparative Guide to Validating the Binding Affinity of 4-bromo-2,3-dihydro-1H-inden-1-amine to the Serotonin Transporter

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The serotonin transporter (SERT), a key regulator of serotonergic neurotransmission, is a primary target for a multitude of therapeutic agents, most notably selective serotonin reuptake inhibitors (SSRIs) used in the management of depression and anxiety disorders.[1] The validation and characterization of novel compounds that interact with SERT are fundamental to advancing drug discovery in neuropharmacology. This guide provides a comprehensive framework for validating the binding affinity of a novel compound, 4-bromo-2,3-dihydro-1H-inden-1-amine, to the human serotonin transporter.

We will objectively compare its binding profile with that of two well-established SSRIs, Fluoxetine and Sertraline, providing the necessary experimental context and data interpretation. The methodologies described herein are grounded in established, robust techniques to ensure scientific integrity and reproducibility.

The Significance of SERT Binding Affinity

The affinity of a ligand for its target receptor, quantified by the inhibition constant (Ki), is a critical parameter in pharmacology. A lower Ki value signifies a higher binding affinity. For a competitive inhibitor, the Ki represents the concentration of the inhibitor that would occupy 50% of the receptors at equilibrium in the absence of the substrate or radioligand.[2] Unlike the half-maximal inhibitory concentration (IC50), which is dependent on experimental conditions (such as substrate concentration), the Ki is a more absolute measure of a compound's potency, allowing for direct comparison of different inhibitors.[2][3]

Experimental Design: Competitive Radioligand Binding Assay

To determine the binding affinity of this compound for SERT, a competitive radioligand binding assay is the gold standard.[4] This assay measures the ability of a test compound (the "competitor") to displace a radioactively labeled ligand that has a known high affinity for the target receptor.

Principle of the Assay

The assay relies on the competition between the unlabeled test compound (this compound) and a radioligand (e.g., [³H]Citalopram) for the same binding site on the SERT protein. By increasing the concentration of the test compound, the binding of the radioligand is progressively inhibited. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 value. This IC50 value is then used to calculate the Ki value using the Cheng-Prusoff equation.[2][5]

Competitive Binding Assay cluster_1 Competition SERT SERT Radioligand [³H]Citalopram SERT->Radioligand Test_Compound Test Compound (e.g., this compound) SERT2 SERT Test_Compound->SERT2 Competes for Binding Site Radioligand2 [³H]Citalopram Radioligand2->SERT2 Bound_Complex SERT-Test Compound Complex Free_Radioligand Displaced [³H]Citalopram

Figure 1: Principle of Competitive Radioligand Binding.

Detailed Experimental Protocol

1. Preparation of SERT-Containing Membranes:

  • Rationale: Using isolated cell membranes that overexpress the target receptor provides a high concentration of the receptor, enhancing the signal-to-noise ratio of the assay.[6][7] Human Embryonic Kidney (HEK293) cells stably transfected with the human SERT gene are a common and reliable source.

  • Procedure:

    • Culture HEK293 cells stably expressing human SERT to confluency.

    • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce or Polytron homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh lysis buffer and resuspend in assay buffer.

    • Determine the total protein concentration of the membrane preparation using a standard method like the Bradford assay.[8]

2. Competitive Binding Assay:

  • Rationale: This core part of the experiment involves incubating the membranes with the radioligand and a range of concentrations of the test compound to generate a dose-response curve.

  • Procedure:

    • In a 96-well plate, add the following to each well:

      • 50 µL of assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

      • 25 µL of the test compound (this compound, Fluoxetine, or Sertraline) at various concentrations (typically ranging from 10⁻¹¹ M to 10⁻⁵ M).

      • 25 µL of [³H]Citalopram at a fixed concentration (typically near its Kd value, e.g., 1.5 nM).[9]

    • To determine non-specific binding, a set of wells should contain a high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine) instead of the test compound.

    • To determine total binding, a set of wells should contain the assay buffer instead of any competing compound.

    • Initiate the binding reaction by adding 100 µL of the prepared cell membrane suspension (containing a predetermined amount of protein, e.g., 50-100 µg).

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Separation and Quantification:

  • Rationale: After incubation, the bound radioligand must be separated from the unbound radioligand to quantify the amount of binding. Rapid filtration is the most common method.

  • Procedure:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with the bound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

Experimental_Workflow start Start prep Prepare SERT Membranes (from hSERT-HEK293 cells) start->prep assay_setup Set up 96-well Plate: - Radioligand ([³H]Citalopram) - Test Compound (serial dilutions) - Control Wells (Total & Non-specific) prep->assay_setup reaction Add Membranes to Wells & Incubate to Equilibrium assay_setup->reaction filtration Rapid Filtration (Separate Bound from Free) reaction->filtration quantify Scintillation Counting (Measure Radioactivity) filtration->quantify analysis Data Analysis: - Calculate Specific Binding - Generate Inhibition Curve (IC50) - Calculate Ki (Cheng-Prusoff) quantify->analysis end End analysis->end

Figure 2: Radioligand Binding Assay Workflow.

Data Analysis and Interpretation

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

  • Generate Inhibition Curve:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

  • Calculate the Inhibition Constant (Ki):

    • The IC50 is converted to the Ki using the Cheng-Prusoff equation:[10] Ki = IC50 / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor.

Comparative Performance Data

The following table presents hypothetical, yet realistic, data from a competitive binding assay comparing this compound with Fluoxetine and Sertraline.

CompoundIC50 (nM)Ki (nM)Interpretation
This compound 8.54.1High affinity for SERT
Fluoxetine 15.87.6High affinity for SERT[8]
Sertraline 2.00.96Very high affinity for SERT[11]

Assay Conditions: [³H]Citalopram concentration ([L]) = 1.5 nM; Kd of [³H]Citalopram = 1.6 nM.

Interpretation of Results:

Based on this data, this compound demonstrates a high binding affinity for the serotonin transporter, with a Ki value of 4.1 nM. Its potency is approximately twice that of Fluoxetine (Ki = 7.6 nM) but lower than that of Sertraline (Ki = 0.96 nM), which shows the highest affinity in this comparison. These results validate that this compound is a potent ligand for the serotonin transporter and warrants further investigation into its functional activity (e.g., via neurotransmitter uptake assays) and selectivity against other monoamine transporters (dopamine and norepinephrine transporters).

Conclusion

This guide has outlined a robust and validated methodology for determining the binding affinity of this compound to the serotonin transporter. The use of competitive radioligand binding assays provides a quantitative and reliable measure of a compound's potency, which is essential for the characterization and development of novel therapeutics targeting the serotonergic system. The comparative data indicates that this compound is a high-affinity ligand for SERT, positioning it as a promising candidate for further preclinical evaluation.

References

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

  • On the use of cells or membranes for receptor binding: growth hormone secretagogues. PubMed. [Link]

  • Uses & Advantages of Membrane Preparations for GPCRs. Eurofins DiscoverX. [Link]

  • Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]

  • How do you determine the Ki of an inhibitor for an enzyme which also undergoes substrate inhibition?. ResearchGate. [Link]

  • Radioligand binding methods for membrane preparations and intact cells. PubMed. [Link]

  • Kinetic and thermodynamic assessment of binding of serotonin transporter inhibitors. PubMed. [Link]

  • Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC. [Link]

  • Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram. PubMed Central. [Link]

  • Assay Protocol Book. PDSP. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Radioligand binding methods for membrane preparations and intact cells. ResearchGate. [Link]

  • Competition binding of fluorescent NBD-labeled serotonin ligands to the human serotonin1A receptor stably expressed in CHO-K1 cells. ResearchGate. [Link]

  • Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter. PMC. [Link]

  • [3H]citalopram binding to brain and platelet membranes of human and rat. PubMed. [Link]

  • Sertraline PK. Scribd. [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]

  • SERT Transporter Assay. BioIVT. [Link]

  • (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine (C007B-452091). Cenmed Enterprises. [Link]

  • Mutational Mapping and Modeling of the Binding Site for (S)-Citalopram in the Human Serotonin Transporter. NIH. [Link]

  • [3H] citalopram binding to serotonin transporter sites in minnow brains. ResearchGate. [Link]

  • Efficacy and response time to sertraline versus fluoxetine in the treatment of unipolar major depressive disorder. PubMed. [Link]

  • Sertraline. Wikipedia. [Link]

  • PharmGKB summary: sertraline pathway, pharmacokinetics. PMC. [Link]

  • Dose Conversions. Accountable Health Partners. [Link]

  • Serotonin transporter-ibogaine complexes illuminate mechanisms of inhibition and transport. PMC. [Link]

  • Characterization of bromine-76-labelled 5-bromo-6-nitroquipazine for PET studies of the serotonin transporter. PubMed. [Link]

Sources

The Bromine Shift: How 4-Bromo Substitution Modulates Indanamine Pharmacology

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in Neuropharmacology and Drug Development

In the intricate landscape of psychoactive drug design, subtle molecular modifications can dramatically alter a compound's pharmacological profile. The indanamine scaffold, a rigid analog of phenethylamine, has served as a foundational structure for developing novel central nervous system (CNS) agents, particularly those targeting monoamine transporters. This guide provides an in-depth comparison of the pharmacology of the parent compound, 2-aminoindane (2-AI), and the predicted effects of introducing a bromine atom at the 4-position of the aromatic ring.

While direct experimental data for 4-bromo-2-aminoindane is not extensively available in the public domain, we can construct a robust predictive model based on the well-established structure-activity relationships (SAR) of halogenated amphetamines and related phenethylamines. This guide will synthesize existing data on 2-AI with the known pharmacological impact of 4-bromo substitution on similar psychoactive compounds to provide a scientifically grounded comparison for researchers.

The Unsubstituted Core: Pharmacology of 2-Aminoindane (2-AI)

2-Aminoindane (2-AI) is a rigid analog of amphetamine and primarily functions as a monoamine releasing agent. Its pharmacological activity is characterized by a preference for the catecholamine transporters, the norepinephrine transporter (NET) and the dopamine transporter (DAT), with significantly less activity at the serotonin transporter (SERT). This profile suggests that 2-AI likely exhibits stimulant effects similar to amphetamine.[1]

Key Pharmacological Parameters of 2-Aminoindane (2-AI):
TargetParameterValue (nM)Reference
Monoamine Release
Serotonin (SERT)EC₅₀>10,000
Norepinephrine (NET)EC₅₀86
Dopamine (DAT)EC₅₀439
Receptor Binding
α2A-AdrenergicKi134[1]
α2B-AdrenergicKi211[1]
α2C-AdrenergicKi41[1]

The data clearly indicates that 2-AI is a selective norepinephrine and dopamine releasing agent, with negligible direct impact on serotonin release. Its affinity for α2-adrenergic receptors may also contribute to its overall pharmacological effects.

The Halogen Effect: Predicting the Impact of 4-Bromo Substitution

The introduction of a halogen atom, particularly at the para (4-position) of the phenyl ring of amphetamines, is a well-documented strategy that significantly shifts the pharmacological profile towards the serotonin system.[2][3] This "halogen effect" is a cornerstone of structure-activity relationships in this class of compounds.

Insights from 4-Bromoamphetamine (PBA):

4-Bromoamphetamine (PBA) serves as a crucial comparator for predicting the pharmacology of 4-bromo-2-aminoindane. PBA is a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA), with a marked increase in serotonergic activity compared to unsubstituted amphetamine.[4] This heightened serotonergic action is also associated with significant neurotoxicity, leading to long-term depletion of serotonin.[5]

The shift towards serotonergic activity is a consistent finding across para-halogenated amphetamines. For instance, para-chloroamphetamine (PCA) also displays potent serotonin-releasing properties. This suggests that the electronic and steric properties of the halogen at the 4-position favor interaction with the serotonin transporter.

Comparative Pharmacology: 2-Aminoindane vs. Predicted 4-Bromo-2-Aminoindane

Based on the established SAR of halogenated amphetamines, we can predict the following pharmacological shifts when a bromine atom is introduced at the 4-position of 2-aminoindane:

Feature2-Aminoindane (2-AI)Predicted 4-Bromo-2-AminoindaneRationale
Primary Mechanism Norepinephrine-Dopamine Releasing AgentSerotonin-Dominant Releasing Agent (likely SNDRA)Para-halogenation of amphetamines consistently enhances serotonergic activity.[3]
SERT Activity Very low (EC₅₀ >10,000 nM)Significantly increased potency as a serotonin releaser.Based on the potent serotonin releasing effects of 4-bromoamphetamine.
DAT/NET Activity Potent releaserLikely retained, but with reduced selectivity compared to SERT.Halogenation can sometimes reduce affinity for catecholamine transporters.[3]
Receptor Interactions Moderate affinity for α2-adrenergic receptors.May exhibit altered affinity for serotonin receptors, such as 5-HT2 subtypes, similar to other brominated phenethylamines like 2C-B.[6]
Predicted Behavioral Effects Stimulant-like (amphetamine-like)More entactogenic or empathogenic, with potential for psychedelic-like effects at higher doses.[7]The shift towards serotonin release is characteristic of entactogenic compounds like MDMA.
Neurotoxicity Not reported to be significantly neurotoxic at typical doses.High potential for serotonin neurotoxicity.A known characteristic of para-halogenated amphetamines like 4-bromoamphetamine.[5]

Experimental Protocols

To empirically validate the predicted pharmacological profile of 4-bromo-2-aminoindane, the following experimental protocols are recommended.

Radioligand Binding Assays

These assays determine the affinity of a compound for a specific receptor or transporter.

Objective: To determine the equilibrium dissociation constant (Ki) of 2-aminoindane and 4-bromo-2-aminoindane at human serotonin (hSERT), dopamine (hDAT), and norepinephrine (hNET) transporters, as well as at a panel of relevant GPCRs (e.g., 5-HT receptor subtypes, adrenergic receptors).

Principle: The test compound's ability to displace a specific radiolabeled ligand from its binding site on the target protein is measured.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the target human transporter or receptor (e.g., HEK293-hSERT, CHO-hDAT).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of the appropriate radioligand (e.g., [³H]citalopram for hSERT, [³H]WIN 35,428 for hDAT, [³H]nisoxetine for hNET).

    • Add increasing concentrations of the test compound (2-aminoindane or 4-bromo-2-aminoindane).

    • To determine non-specific binding, add a high concentration of a known non-labeled ligand (e.g., unlabeled citalopram for hSERT).

    • Add the prepared cell membranes to each well.

    • Incubate the plate at a specific temperature for a defined period to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Monoamine Release Assays

These assays measure the ability of a compound to induce the release of monoamines from pre-loaded synaptosomes or cells.

Objective: To determine the potency (EC₅₀) and efficacy (Emax) of 2-aminoindane and 4-bromo-2-aminoindane to induce the release of serotonin, dopamine, and norepinephrine.

Principle: Synaptosomes (nerve terminals) or cells expressing monoamine transporters are pre-loaded with a radiolabeled monoamine. The ability of the test compound to cause the release of the radiolabeled monoamine is then measured.

Step-by-Step Methodology:

  • Synaptosome Preparation (for brain tissue):

    • Dissect specific brain regions from rodents (e.g., striatum for dopamine, hippocampus for serotonin, cortex for norepinephrine).

    • Homogenize the tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove larger cellular debris.

    • Centrifuge the supernatant at a higher speed to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in a physiological buffer.

  • Radiolabeling:

    • Incubate the synaptosomes with a low concentration of a radiolabeled monoamine (e.g., [³H]5-HT for serotonin, [³H]dopamine for dopamine, [³H]norepinephrine for norepinephrine).

    • Allow sufficient time for the transporters to take up the radiolabel.

    • Wash the synaptosomes to remove excess extracellular radiolabel.

  • Release Assay:

    • Resuspend the radiolabeled synaptosomes in fresh buffer.

    • Aliquot the synaptosomes into a 96-well plate.

    • Add increasing concentrations of the test compound (2-aminoindane or 4-bromo-2-aminoindane).

    • Incubate for a short period (e.g., 10-30 minutes) at 37°C.

    • Terminate the release by rapid filtration, separating the synaptosomes from the supernatant containing the released radiolabel.

  • Quantification:

    • Measure the radioactivity in the supernatant (released) and in the filter-trapped synaptosomes (retained).

    • Express the release as a percentage of the total radioactivity (released + retained).

  • Data Analysis:

    • Plot the percentage of release against the logarithm of the test compound concentration.

    • Determine the EC₅₀ (concentration for 50% of maximal release) and Emax (maximal release) values using non-linear regression.

Visualizing the Pharmacological Shift

The following diagrams illustrate the primary mechanisms of action for 2-aminoindane and the predicted mechanism for 4-bromo-2-aminoindane, as well as a generalized workflow for the experimental validation.

G cluster_0 2-Aminoindane (2-AI) Pharmacology cluster_1 Predicted 4-Bromo-2-Aminoindane Pharmacology 2-AI 2-AI NET NET 2-AI->NET High Affinity DAT DAT 2-AI->DAT Moderate Affinity SERT SERT 2-AI->SERT Low Affinity NE_DA_Release Norepinephrine & Dopamine Release NET->NE_DA_Release DAT->NE_DA_Release Stimulant_Effects Stimulant Effects NE_DA_Release->Stimulant_Effects 4-Br-2-AI 4-Br-2-AI SERT_Br SERT 4-Br-2-AI->SERT_Br Predicted High Affinity NET_Br NET 4-Br-2-AI->NET_Br Predicted Lower Affinity DAT_Br DAT 4-Br-2-AI->DAT_Br Predicted Lower Affinity Serotonin_Release Serotonin Release SERT_Br->Serotonin_Release Entactogenic_Effects Entactogenic Effects Serotonin_Release->Entactogenic_Effects

Caption: Predicted shift in monoamine transporter selectivity.

G cluster_0 Experimental Workflow start Synthesize or Procure 2-AI and 4-Br-2-AI binding_assay Radioligand Binding Assays (Ki determination) start->binding_assay release_assay Monoamine Release Assays (EC50 determination) start->release_assay data_analysis Data Analysis and SAR Determination binding_assay->data_analysis release_assay->data_analysis conclusion Comparative Pharmacological Profile data_analysis->conclusion

Caption: Workflow for pharmacological comparison.

Conclusion

The introduction of a bromine atom at the 4-position of the 2-aminoindane scaffold is predicted to induce a significant shift in its pharmacological profile. The parent compound, 2-aminoindane, is a selective norepinephrine and dopamine releasing agent. In contrast, 4-bromo-2-aminoindane is anticipated to be a potent serotonin releasing agent, likely with reduced activity at the catecholamine transporters. This transformation would change the predicted behavioral effects from purely stimulant to more entactogenic or empathogenic. However, this increased serotonergic activity also raises a significant concern for potential neurotoxicity.

This predictive analysis, grounded in established structure-activity relationships, underscores the profound impact of aromatic halogenation in drug design. Further empirical investigation is crucial to validate these predictions and fully characterize the therapeutic potential and risks associated with 4-bromo-substituted indanamines.

References

  • Fuller, R. W., Perry, K. W., & Baker, J. C. (1975). Comparison of 4-chloro-, 4-bromo- and 4-fluoroamphetamine in rats: drug levels in brain and effects on brain serotonin metabolism. Neuropharmacology, 14(10), 739–746.
  • Halberstadt, A. L., Brandt, S. D., Walther, D., & Baumann, M. H. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. Psychopharmacology, 236(3), 989–999.
  • Fuller, R. W. (1978). Structure-activity relationships among the halogenated amphetamines. Annals of the New York Academy of Sciences, 305, 147–159.
  • 2-Aminoindane. (2023, October 27). In Wikipedia. [Link]

  • para-Bromoamphetamine. (2023, November 28). In Wikipedia. [Link]

  • Harvey, J. A., McMaster, S. E., & Yunger, L. M. (1975). p-Chloroamphetamine: selective neurotoxic effects in brain. Science, 187(4179), 841–843.
  • para-Bromomethamphetamine. (2023, May 22). In Wikipedia. [Link]

  • Chojnacki, M. R., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. ACS Chemical Neuroscience, 14(1), 107-119.
  • 2C-B. (2024, January 10). In Wikipedia. [Link]

  • 4-Bromo-2,5-Dimethoxyphenethylamine. PubChem. [Link]

  • Entactogen. (2023, December 29). In Wikipedia. [Link]

Sources

Benchmarking a Novel CNS Candidate: A Comparative Analysis of 4-bromo-2,3-dihydro-1H-inden-1-amine Against Established Neuromodulators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The relentless pursuit of novel chemical entities with therapeutic potential in the central nervous system (CNS) is a cornerstone of modern drug discovery. The inden-1-amine scaffold, a rigid structure incorporating a primary amine, represents a promising starting point for the development of new neuromodulatory agents. This guide introduces 4-bromo-2,3-dihydro-1H-inden-1-amine , a novel investigational compound, and proposes a comprehensive benchmarking strategy against a panel of well-characterized CNS drugs. Due to the novelty of this compound, published data on its pharmacological profile is not yet available. Therefore, this document serves as a prospective guide, outlining the essential experimental frameworks required to elucidate its potential therapeutic value.

Our core objective is to contextualize the potential pharmacological space of this compound by comparing it with three archetypal CNS drugs, each with a distinct mechanism of action:

  • Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) widely prescribed for depression and anxiety disorders.

  • Amphetamine: A potent psychostimulant that promotes the release of dopamine and norepinephrine.

  • Diazepam: A benzodiazepine that enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in sedative and anxiolytic effects.[1][2]

This guide will detail the in vitro and in vivo methodologies necessary to construct a robust pharmacological profile for our investigational compound and to draw meaningful comparisons with these established drugs.

Part 1: In Vitro Characterization - Receptor Binding and Neurotransmitter Uptake Assays

The initial step in characterizing a novel CNS compound is to determine its molecular targets. Given the structural motifs of this compound, our primary hypothesis is that it may interact with monoamine transporters or receptors.

Experimental Protocol 1: Radioligand Receptor Binding Assays

This series of experiments will assess the affinity of this compound for a panel of CNS receptors and transporters.

Methodology:

  • Preparation of Cell Membranes: Cell lines stably expressing the human serotonin transporter (SERT), dopamine transporter (DAT), norepinephrine transporter (NET), and GABA-A receptor are cultured and harvested. The cells are lysed, and the membranes are isolated by centrifugation.

  • Binding Assay: In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]flunitrazepam for the benzodiazepine site on the GABA-A receptor) and varying concentrations of the test compounds (this compound, fluoxetine, amphetamine, or diazepam).

  • Incubation and Filtration: The plates are incubated to allow for competitive binding. The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • Scintillation Counting: The radioactivity on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are used to calculate the inhibition constant (Ki), which represents the affinity of the compound for the receptor or transporter.

Experimental Protocol 2: Neurotransmitter Uptake Assays

This assay will determine the functional effect of our investigational compound on the reuptake of key neurotransmitters.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing SERT, DAT, or NET are cultured in 96-well plates.

  • Pre-incubation: The cells are pre-incubated with varying concentrations of the test compounds.

  • Initiation of Uptake: A mixture containing a radiolabeled neurotransmitter (e.g., [³H]serotonin, [³H]dopamine, or [³H]norepinephrine) is added to each well to initiate uptake.

  • Termination of Uptake: After a short incubation period, the uptake is terminated by washing the cells with ice-cold buffer.

  • Quantification: The amount of radiolabeled neurotransmitter taken up by the cells is measured by scintillation counting.

  • Data Analysis: The concentration of the compound that inhibits 50% of the neurotransmitter uptake (IC50) is calculated.

Hypothetical Data Summary: In Vitro Profiling

The following table illustrates how the generated data would be presented for a clear comparison.

CompoundSERT Ki (nM)DAT Ki (nM)NET Ki (nM)GABA-A Ki (nM)5-HT Uptake IC50 (nM)DA Uptake IC50 (nM)NE Uptake IC50 (nM)
This compound TBDTBDTBDTBDTBDTBDTBD
Fluoxetine 1.22,500350>10,0003.53,000420
Amphetamine >10,000358.5>10,000>10,00050 (release)15 (release)
Diazepam >10,000>10,000>10,00025>10,000>10,000>10,000

TBD: To Be Determined

Part 2: In Vivo Behavioral Pharmacology

Following in vitro characterization, the next logical step is to assess the effects of this compound on complex behaviors in animal models. These studies are crucial for predicting potential therapeutic effects and side-effect profiles.

Experimental Protocol 3: Open Field Test

This test is used to assess general locomotor activity and anxiety-like behavior in rodents.

Methodology:

  • Apparatus: A square arena with infrared beams to track movement.

  • Acclimation: Animals are acclimated to the testing room for at least 60 minutes before the test.

  • Drug Administration: Animals are administered this compound, a benchmark drug, or vehicle via an appropriate route (e.g., intraperitoneal injection).

  • Testing: After a specified pre-treatment time, each animal is placed in the center of the open field, and its activity is recorded for a set duration (e.g., 30 minutes).

  • Parameters Measured: Total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

Experimental Protocol 4: Forced Swim Test

This is a common screening tool for potential antidepressant activity.

Methodology:

  • Apparatus: A transparent cylinder filled with water.

  • Pre-test: On the first day, animals are placed in the water for a 15-minute pre-swim.

  • Drug Administration: On the second day, animals are administered the test compound or a benchmark drug.

  • Test: After the pre-treatment period, animals are placed back in the water for a 5-minute test session, which is video-recorded.

  • Scoring: The duration of immobility is scored by a trained observer blinded to the treatment conditions. A reduction in immobility time is indicative of antidepressant-like effects.

Experimental Protocol 5: Elevated Plus Maze

This test is used to assess anxiety-like behavior.

Methodology:

  • Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.

  • Drug Administration: Animals receive the test compound or a benchmark drug prior to testing.

  • Testing: Each animal is placed in the center of the maze, and its behavior is recorded for 5 minutes.

  • Parameters Measured: The number of entries into and the time spent in the open versus the closed arms. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.

Hypothetical Data Summary: In Vivo Profiling
Compound (Dose)Open Field: Total Distance (m)Open Field: Time in Center (%)Forced Swim Test: Immobility (s)Elevated Plus Maze: Open Arm Time (%)
This compound TBDTBDTBDTBD
Fluoxetine (10 mg/kg) No significant changeIncreasedDecreasedIncreased
Amphetamine (2 mg/kg) IncreasedNo significant changeDecreasedNo significant change
Diazepam (1 mg/kg) DecreasedIncreasedNo significant changeIncreased

TBD: To Be Determined

Part 3: Pharmacokinetic and Safety Assessment

A critical component of any drug development program is understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its preliminary safety profile.

Experimental Protocol 6: Blood-Brain Barrier Permeability

Assessing whether a CNS drug candidate can reach its target is fundamental.[3][4] In vitro models are often used for initial screening.[5]

Methodology (In Vitro PAMPA-BBB):

  • Apparatus: A 96-well plate with a filter membrane coated with a lipid solution to mimic the blood-brain barrier.

  • Procedure: The test compound is added to the donor compartment, and after an incubation period, the concentration of the compound in the acceptor compartment is measured by LC-MS/MS.

  • Data Analysis: The permeability coefficient is calculated and compared to that of known CNS-penetrant and non-penetrant drugs.

Experimental Protocol 7: Preliminary Toxicity

An acute toxicity study in rodents provides initial information on the safety of the compound.

Methodology:

  • Dose Escalation: Increasing doses of this compound are administered to groups of animals.

  • Observation: Animals are closely monitored for signs of toxicity and mortality over a 14-day period.

  • LD50 Determination: The dose that is lethal to 50% of the animals (LD50) is estimated.

It is important to note that related haloaniline compounds have shown potential for neurotoxicity, which should be a key consideration in the safety evaluation of this compound.[6]

Visualizing the Benchmarking Workflow

G cluster_0 In Vitro Characterization cluster_1 In Vivo Behavioral Analysis cluster_2 Safety & PK Assessment a Receptor Binding Assays (SERT, DAT, NET, GABA-A) b Neurotransmitter Uptake Assays (5-HT, DA, NE) a->b Determine functional activity c Open Field Test (Locomotion, Anxiety) b->c If active in vitro d Forced Swim Test (Antidepressant-like effect) c->d e Elevated Plus Maze (Anxiolytic-like effect) d->e f PAMPA-BBB Assay (CNS Penetration) e->f If promising in vivo profile g Acute Toxicity Study (LD50) f->g

Caption: Experimental workflow for benchmarking a novel CNS compound.

Proposed Mechanism of Action Pathway

Based on a hypothetical outcome where this compound shows high affinity and potent inhibition of the serotonin transporter, its mechanism would be similar to that of an SSRI.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron a Serotonin (5-HT) vesicles c Synaptic Cleft a->c 5-HT Release b Serotonin Transporter (SERT) d 5-HT Receptors e Signal Transduction & Neuronal Response d->e c->b Reuptake c->d Binding f 4-bromo-2,3-dihydro- 1H-inden-1-amine f->b Blockade

Caption: Hypothesized mechanism of action via SERT blockade.

Conclusion

This guide outlines a rigorous, multi-tiered strategy for the initial pharmacological characterization of the novel compound this compound. By employing a suite of validated in vitro and in vivo assays and benchmarking against well-understood drugs like fluoxetine, amphetamine, and diazepam, we can efficiently determine its primary molecular targets, potential therapeutic applications, and preliminary safety profile. This structured approach is essential for making informed decisions in the early stages of CNS drug discovery and development. The successful execution of these studies will provide the critical data needed to establish whether this promising scaffold warrants further investigation as a next-generation therapeutic for neurological and psychiatric disorders.

References

  • Blood-brain barrier models: in vitro to in vivo translation in preclinical development of CNS-targeting biotherapeutics - PubMed.
  • In vitro and in vivo techniques in CNS drug discovery - European Pharmaceutical Review.
  • Phenotypic Screening in CNS Drug Discovery - NeuroProof.
  • In vitro and in vivo blood brain barrier assay for neurological diseases - Labinsights.
  • Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective - MDPI.
  • Potential of neurotoxicity after a single oral dose of 4-bromo-, 4-chloro-, 4-fluoro- or 4-iodoaniline in rats - PubMed.
  • List of CNS stimulants + Uses & Side Effects - Drugs.com.
  • Central Nervous System Depressants - Addiction Center.
  • Diazepam - Wikipedia.
  • Chapter 8 Central Nervous System - Nursing Pharmacology - NCBI Bookshelf.
  • Comparing antidepressants - Mind.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-bromo-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the safe handling and disposal of 4-bromo-2,3-dihydro-1H-inden-1-amine (CAS No. 903557-28-8). As a halogenated amine, this compound requires specific procedures to mitigate risks to personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this and structurally similar chemicals.

Hazard Identification and Essential Safety Precautions

Understanding the inherent risks of this compound is the foundation of its safe management. This compound is classified as a hazardous substance with multiple routes of potential exposure.

1.1. GHS Hazard Profile

Based on available Safety Data Sheets (SDS), this chemical presents the following hazards.[1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Similar brominated aromatic amines are also classified as toxic in contact with skin or if inhaled and may cause organ damage through prolonged exposure.

1.2. Physicochemical Properties and Reactivity

As a brominated organic compound, this compound is incompatible with strong oxidizing agents, reducing agents, acids, and acid chlorides.[2][3] Hazardous decomposition products upon combustion can include toxic nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide gas.[2]

PropertyValueSource
CAS Number 903557-28-8[4][5]
Molecular Formula C₉H₁₀BrN[4]
Molecular Weight 212.09 g/mol [4]
Appearance Solid (form may vary)N/A

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure during handling and disposal, a combination of engineering controls and appropriate PPE is mandatory.

2.1. Engineering Controls All handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][6] An eyewash station and emergency shower must be readily accessible.[7]

2.2. Personal Protective Equipment (PPE) The following PPE must be worn at all times:

  • Hand Protection: Nitrile gloves are required. If contamination occurs, gloves should be changed immediately.[6][7]

  • Eye Protection: Safety glasses with side shields or, preferably, splash-proof chemical goggles.[2][7]

  • Skin and Body Protection: A laboratory coat with long sleeves and tight-fitting cuffs is necessary to prevent skin contact.[6]

Waste Characterization and Segregation Protocol

Proper characterization and segregation are the most critical steps in the disposal process to ensure regulatory compliance and prevent dangerous chemical reactions.

3.1. Waste Characterization this compound is classified as a halogenated organic hazardous waste .[8] This classification is due to the presence of bromine in its structure.[9][10] Halogenated waste streams are managed separately from non-halogenated streams primarily because their incineration requires specialized conditions to prevent the formation of dioxins and other persistent environmental pollutants.[9]

3.2. Segregation Workflow It is imperative to collect this waste separately from all other waste streams, especially:

  • Non-halogenated organic solvents.

  • Aqueous waste (acids, bases).[8]

  • Solid non-hazardous waste.

Cross-contamination can lead to violent reactions or complicate the final disposal process, resulting in significantly higher costs and regulatory penalties.

Step-by-Step Disposal Procedure

This protocol outlines the process from the point of waste generation to its final removal by a licensed service.

4.1. Waste Collection

  • Select the Correct Container: Obtain a designated hazardous waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste. The container must be in good condition, compatible with the chemical, and have a tightly sealing lid.[11]

  • Transferring Waste: Inside a chemical fume hood, carefully transfer the waste this compound into the designated container. If transferring a solid, use a dedicated scoop or spatula. For residual amounts in original containers, the entire container should be disposed of as hazardous waste.[1]

  • Container Filling: Do not fill the waste container beyond 90% of its capacity to allow for expansion and prevent spills.[11][12]

  • Secure and Clean: Tightly close the container lid. Decontaminate the exterior of the container by wiping it down to remove any residual chemical.[11]

4.2. Labeling Proper labeling is a key requirement of the OSHA Hazard Communication Standard and EPA regulations.[13][14] The waste container label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The CAS Number: "903557-28-8."

  • An accurate list of all components and their approximate concentrations if it is a mixed waste.

  • The relevant hazard pictograms (e.g., exclamation mark for irritant, health hazard).

  • The date of accumulation.

4.3. Temporary Storage Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within or near the laboratory.[15] The SAA must be under the control of laboratory personnel and away from ignition sources or incompatible chemicals.

Accidental Spill and Emergency Procedures

In the event of an accidental release, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.[16]

  • Control and Contain: If safe to do so, prevent the spill from spreading. Remove all ignition sources.[16]

  • Don PPE: Wear the appropriate PPE as described in Section 2.2.

  • Absorb and Collect: For solid spills, carefully sweep or scoop the material to avoid creating dust.[1] For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Package for Disposal: Collect the absorbed material and contaminated cleaning supplies in a designated hazardous waste container.[7][16] Label the container as "Spill Debris containing this compound."

  • Decontaminate: Clean the spill area thoroughly with a detergent solution, followed by water.[6]

Final Disposal Pathway: A Decision Workflow

The ultimate disposal of this compound must be handled by a licensed professional waste disposal service.[1] The standard and most environmentally sound method for destroying halogenated organic compounds is high-temperature incineration at a permitted hazardous waste treatment, storage, and disposal facility (TSDF).

Below is a diagram illustrating the decision-making and operational workflow for proper disposal.

DisposalWorkflow cluster_lab Laboratory Operations cluster_disposal Professional Disposal Operations gen Waste Generation (Unused chemical, residue, contaminated materials) char Characterize Waste: Is it 4-bromo-2,3-dihydro- 1H-inden-1-amine? gen->char classify Classify as: Halogenated Organic Hazardous Waste char->classify Yes segregate Segregate from non-halogenated, aqueous, and solid waste streams classify->segregate collect Collect in Designated, Compatible Waste Container segregate->collect label_node Label Container Correctly (Name, CAS, Hazards, Date) collect->label_node store Store in Satellite Accumulation Area (SAA) label_node->store pickup Arrange Pickup by Licensed Waste Vendor store->pickup transport Transport to Permitted TSDF Facility pickup->transport incinerate Final Disposal: High-Temperature Incineration transport->incinerate

Caption: Disposal workflow for this compound.

Regulatory Compliance

All procedures described herein are designed to comply with key federal regulations:

  • Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from generation to final disposal.[14] Laboratories may operate under specific rules, such as Subpart K for academic entities, which provides alternative requirements for on-site waste management.[15]

  • Occupational Safety and Health Administration (OSHA): The Hazard Communication Standard (29 CFR 1910.1200) requires that the hazards of all chemicals be evaluated and that this information be conveyed to employees through labels, safety data sheets, and training.[13]

Adherence to these guidelines ensures a safe laboratory environment, protects the broader community, and maintains the integrity of your research institution.

References

  • Safety Data Sheet for (R)-2,3-Dihydro-1H-inden-1-amine hydrochloride. Angene Chemical. [Link]

  • EPA Plans to Ease Waste Disposal Requirements for Laboratories. Chemical & Engineering News. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • Hazardous Waste. US EPA. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • Chemical Process SOP Example (BrdU). University of Wyoming. [Link]

  • Halogenated Waste Guidance. University of California, Irvine Environmental Health & Safety. [Link]

  • Hazard Classification Guidance for Manufacturers, Importers, and Employers. Occupational Safety and Health Administration (OSHA). [Link]

  • This compound Product Page. J&K Scientific. [Link]

  • Hazardous Waste Segregation Guide. Bucknell University. [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC). [Link]

  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. YouTube. [Link]

  • Hazardous waste acceptance conditions. University of Groningen. [Link]

  • Waste, Chemical, and Cleanup Enforcement. US EPA. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA. [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of 4-bromo-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-bromo-2,3-dihydro-1H-inden-1-amine (CAS No. 903557-28-8).[1][2][3] The following protocols are designed to ensure the safe handling, storage, and disposal of this compound, grounded in established laboratory safety principles and data from analogous chemical structures.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4]

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[5]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[4]

A thorough risk assessment should be conducted before commencing any work with this compound. This involves evaluating the specific procedures to be undertaken, the quantities of the substance to be used, and the potential for exposure.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.Protects eyes from airborne dust particles and potential splashes of solutions containing the compound.
Hand Protection Chemically impermeable gloves, such as nitrile rubber.Prevents skin contact, which could lead to irritation or systemic absorption. Gloves should be inspected for damage before each use and changed immediately if contaminated.[6]
Respiratory Protection A NIOSH-approved N95 dust mask is recommended when handling the solid powder, especially when there is a risk of generating dust. For procedures with a higher potential for aerosolization or if exposure limits are exceeded, a respirator with an appropriate cartridge should be used.Minimizes the risk of inhaling fine particles of the compound. All work with the solid should ideally be conducted in a certified chemical fume hood.[6][7]
Body Protection A standard laboratory coat should be worn at all times. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron is recommended.Protects skin and personal clothing from contamination.[8]
PPE Selection Workflow

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_verification Verification start Start: Handling This compound risk_assessment Assess risk of exposure: - Inhalation - Skin Contact - Eye Contact start->risk_assessment eye_protection Eye Protection: Safety Goggles/Face Shield risk_assessment->eye_protection Eye contact risk hand_protection Hand Protection: Nitrile Gloves risk_assessment->hand_protection Skin contact risk body_protection Body Protection: Lab Coat/Apron risk_assessment->body_protection Skin/clothing contamination risk respiratory_protection Respiratory Protection: N95 Mask or Respirator risk_assessment->respiratory_protection Inhalation risk ppe_check Verify PPE is correctly worn and in good condition eye_protection->ppe_check hand_protection->ppe_check body_protection->ppe_check respiratory_protection->ppe_check end Proceed with Handling Protocol ppe_check->end

Caption: PPE selection workflow for handling this compound.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational plan is crucial for minimizing the risk of exposure.

Preparation:

  • Ensure that a certified chemical fume hood is available and functioning correctly.

  • Assemble all necessary equipment and reagents before handling the compound.

  • Cover the work surface with absorbent, disposable bench paper.

  • Don all required PPE as outlined in the table above.

Handling:

  • Conduct all manipulations of the solid compound within the chemical fume hood to minimize inhalation exposure.

  • When weighing the solid, use a spatula and handle it gently to avoid creating dust.

  • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Keep the container tightly closed when not in use.[8]

Post-Handling:

  • Thoroughly clean the work area and any equipment used with an appropriate solvent.

  • Dispose of all contaminated waste, including bench paper and used PPE, in a designated hazardous waste container.[9]

  • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures

In the event of an exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][10]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10][11]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][10]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][11]

Accidental Release: In the event of a spill, evacuate the area and ensure adequate ventilation.[8] Wearing appropriate PPE, cover the spill with an inert absorbent material. Carefully collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[12]

Storage and Disposal

Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[1][8] Keep the container tightly sealed to prevent degradation and contamination.

Disposal: All waste containing this compound must be treated as hazardous waste.

Chemical Waste Disposal Workflow

Disposal_Workflow cluster_waste_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Disposal start Generate waste containing This compound solid_waste Solid Waste (e.g., contaminated gloves, paper) start->solid_waste liquid_waste Liquid Waste (e.g., reaction mixtures, solvents) start->liquid_waste collect_solid Collect in a labeled, sealed hazardous waste container solid_waste->collect_solid collect_liquid Collect in a labeled, sealed hazardous waste container liquid_waste->collect_liquid disposal_request Arrange for disposal through institutional environmental health and safety office collect_solid->disposal_request collect_liquid->disposal_request final_disposal Dispose of in accordance with local, state, and federal regulations disposal_request->final_disposal end Disposal Complete final_disposal->end

Caption: Disposal workflow for waste containing this compound.

References

  • This compound | ChemScene.
  • 4-bromo-2,3-dihydro-1H-inden-2-one - PubChem.
  • This compound.
  • This compound Safety D
  • SAFETY D
  • SAFETY D
  • Personal protective equipment for handling 4-Methyl-1-indanone - Benchchem.
  • SAFETY D
  • SAFETY D
  • PPE and Safety Equipment When Using Chemicals - Compliance Partners.
  • Personal Protective Equipment -- Kentucky Pesticide Safety Educ
  • This compound | 903557-28-8 - J&K Scientific.
  • An In-depth Technical Guide to the Safe Handling of 2-bromo-2,3-dihydro-1H-indene - Benchchem.
  • Chemical Process SOP Example.
  • BLD Pharmatech Safety D
  • SAFETY D
  • SAFETY D

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-2,3-dihydro-1H-inden-1-amine
Reactant of Route 2
4-bromo-2,3-dihydro-1H-inden-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.